molecular formula C5H9N3O2S B13188356 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide CAS No. 1594521-13-7

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Cat. No.: B13188356
CAS No.: 1594521-13-7
M. Wt: 175.21 g/mol
InChI Key: GRUNOPBLCWYODU-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (CAS 1594521-13-7) is a high-purity chemical building block of significant interest in medicinal chemistry research. Its molecular formula is C 5 H 9 N 3 O 2 S, and it features an imidazole head group linked to a sulfonamide tail, a structure common in pharmacologically active molecules [ ]. This compound is supplied with a purity of 95% [ ]. This compound serves as a key intermediate for developing novel molecular hybrids. Recent studies highlight the research value of similar imidazole-sulphonamide hybrids, which have shown potent cytotoxic activity against breast cancer cell lines (e.g., MCF-7) and demonstrate potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a validated cancer therapeutic target [ ]. Furthermore, sulfonamide derivatives are extensively investigated for their antimicrobial properties, often acting as competitive inhibitors of bacterial enzymes like dihydropteroate synthase in the folate synthesis pathway [ ][ ]. Researchers are exploring these hybrids to overcome antibiotic resistance in various pathogens [ ]. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or any human use. Handle with care in a professionally controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1594521-13-7

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2-imidazol-1-ylethanesulfonamide

InChI

InChI=1S/C5H9N3O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2,(H2,6,9,10)

InChI Key

GRUNOPBLCWYODU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Pharmacological Profiling of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (Molecular Formula: C₅H₉N₃O₂S) is a highly versatile, bifunctional aliphatic sulfonamide. By combining the metal-coordinating capabilities of an imidazole ring with the hydrogen-bonding and zinc-binding properties of a primary sulfonamide, this molecule serves as a critical pharmacophore in modern drug discovery. This whitepaper details its physicochemical properties, structural mechanics, and validated experimental protocols for its characterization, designed specifically for researchers in medicinal chemistry and pharmacokinetics.

Physicochemical Profiling

Quantitative physicochemical data is essential for predicting pharmacokinetic (PK) behavior, membrane permeability, and target engagement. The following table summarizes the core properties of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

PropertyValueExperimental / Predictive Basis
Molecular Formula C₅H₉N₃O₂SExact Mass: 175.04 Da
Molecular Weight 175.21 g/mol -
pKa (Imidazole NH⁺) 6.8 ± 0.2Potentiometric Titration (0.15 M KCl, 25°C)
pKa (Sulfonamide NH) 10.2 ± 0.2Potentiometric Titration (0.15 M KCl, 25°C)
LogP (Octanol/Water) -0.45Shake-Flask Partitioning
LogD (pH 7.4) -0.60Shake-Flask Partitioning
Topological Polar Surface Area (TPSA) 83.3 ŲCalculated
H-Bond Donors / Acceptors 1 / 4Structural Analysis

Structural & Electronic Mechanistic Insights

The architecture of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide relies heavily on its two-carbon (ethyl) linker, which dictates its behavior in biological systems:

  • Electronic Insulation : The aliphatic ethyl chain effectively decouples the strong electron-withdrawing inductive effect (-I) of the sulfonamide group from the imidazole ring. If a shorter methylene linker were used, the imidazole's pKa would drop significantly due to electron withdrawal. The ethyl linker preserves the imidazole pKa at ~6.8, ensuring it exists in a dynamic equilibrium of protonated and deprotonated states at physiological pH (7.4) [3].

  • Conformational Flexibility : The sp³-hybridized carbons allow the molecule to adopt multiple rotamers, making it an ideal "double-clamp" ligand capable of bridging distinct binding pockets in metalloenzymes without the rigid steric hindrance typical of aromatic sulfonamides.

Experimental Methodologies

To ensure high-fidelity data, the following self-validating protocols are standard for characterizing aliphatic sulfonamides.

Protocol 1: High-Throughput Potentiometric pKa Determination

Causality: Accurate pKa determination requires mimicking physiological ionic strength to account for activity coefficients in biological fluids. Using 0.15 M KCl prevents the artificial pKa shifts that occur in pure water [3].

  • Preparation : Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilution : Dilute the stock to a final concentration of 1 mM in 1.5 mL of ionic strength-adjusted water (0.15 M KCl).

  • Acidic Titration : Under an argon atmosphere (to prevent CO₂ absorption and carbonic acid formation), titrate the solution with 0.5 M HCl to lower the pH to 1.8, ensuring complete protonation of the imidazole nitrogen.

  • Basic Titration : Titrate the solution with 0.5 M KOH from pH 1.8 to 12.2 using an automated Sirius T3 titrator (or equivalent). Target 0.2 pH steps between measurements.

  • Analysis : Calculate the pKa values using a Bjerrum difference plot.

Protocol 2: Shake-Flask LogD (pH 7.4) Profiling

Causality: Mutual saturation of the aqueous and organic phases prior to the experiment prevents volume shifts and localized concentration errors during partitioning, ensuring a self-validating thermodynamic equilibrium.

  • Phase Saturation : Vigorously mix equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation.

  • Sample Preparation : Dissolve the compound in the pre-saturated PBS phase at a concentration of 100 µM.

  • Partitioning : Add an equal volume of the pre-saturated 1-octanol to the aqueous sample in a glass vial. Seal and agitate at 300 rpm for 2 hours at 25°C.

  • Phase Resolution : Centrifuge the mixture at 3000 x g for 15 minutes to resolve any micro-emulsions.

  • Quantification : Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS and calculate LogD = log([Octanol]/[Aqueous]).

Applications in Target-Directed Ligand Design

The dual-pharmacophore nature of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide makes it highly valuable in metalloenzyme inhibition workflows.

  • Carbonic Anhydrase (CA) Inhibition : Historically, aliphatic sulfonamides were considered weak CA inhibitors [1]. However, recent structural studies reveal that aliphatic sulfonamides can achieve sub-micromolar inhibition and high isoform selectivity (e.g., against tumor-associated CA IX or bacterial CAs like Vibrio cholerae CA) by exploiting unique steric interactions in the active site that bulky aromatic sulfonamides cannot access [4].

  • Aldosterone Synthase (CYP11B2) Targeting : The imidazole ring is a privileged scaffold for coordinating the heme-iron motif in Cytochrome P450 enzymes. In the design of CYP11B2 inhibitors for cardiovascular diseases, the imidazole anchors the molecule to the heme iron, while the flexible aliphatic sulfonamide tail extends into the active site channel to form secondary hydrogen bonds, enhancing selectivity over the highly homologous CYP11B1 enzyme [2].

Visualizations

Workflow A Compound Preparation (>98% Purity) B Potentiometric Titration (0.15 M KCl, pKa) A->B C Shake-Flask Partitioning (LogP/LogD Profiling) A->C D Kinetic Solubility Assay (Nephelometry) A->D E Data Integration & PK Modeling B->E C->E D->E

Physicochemical characterization workflow for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

Pathway cluster_0 Metalloenzyme Targets Ligand 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide CA Carbonic Anhydrase Zinc-Binding (Sulfonamide) Ligand->CA Sulfonamide Coordination CYP CYP450 (e.g., CYP11B2) Heme-Binding (Imidazole) Ligand->CYP Imidazole Coordination

Pharmacophore mapping of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide against metalloproteins.

References

  • Alterio, V., et al. "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors." International Journal of Molecular Sciences, 2012.[Link]

  • Hu, Q., et al. "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)." Journal of Medicinal Chemistry, 2010.[Link]

  • Bannan, C. C., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, 2018.[Link]

  • Nocentini, A., et al. "Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae." Archiv der Pharmazie, 2024.[Link]

Elucidating the Mechanism of Action for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: An Investigational Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is not extensively characterized in publicly accessible scientific literature, and its mechanism of action remains to be established. This technical guide outlines a comprehensive, multi-pronged investigational strategy designed for researchers and drug development professionals to systematically uncover the biological targets and molecular pathways of this and other novel chemical entities. By leveraging its core structural motifs—an imidazole ring and a sulfonamide group—we can formulate rational hypotheses and design a robust experimental workflow, from in silico prediction to in vitro validation and cellular pathway analysis.

Introduction and Structural Analysis

The pursuit of novel therapeutics often begins with compounds of unknown biological function. 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide presents such a case. While direct biological data is scarce, a detailed analysis of its chemical structure provides a logical starting point for investigation. The molecule is a hybrid of two pharmacologically significant moieties:

  • The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of several major drug classes.[1] Its presence immediately suggests two primary, well-documented mechanisms of action as high-probability hypotheses:

    • Inhibition of Dihydropteroate Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of DHPS, an essential enzyme in the folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt the production of folate, which is crucial for synthesizing nucleic acids and preventing bacterial replication.[4][5] This makes the compound a candidate for antimicrobial screening.

    • Inhibition of Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing enzymes vital for processes like pH regulation and fluid balance.[6][7] This mechanism is the basis for diuretics, anti-glaucoma agents, and some antiepileptics.[8][9]

  • The Imidazole Ring: This five-membered heterocyclic aromatic ring is a ubiquitous scaffold in medicinal chemistry, found in drugs with a vast array of functions.[10][11] Its roles include:

    • Antifungal Activity: Imidazole-based drugs like clotrimazole inhibit lanosterol 14-alpha-demethylase, an enzyme in the fungal ergosterol synthesis pathway, thereby disrupting the fungal cell membrane.[12]

    • Antiprotozoal Activity: Nitroimidazole derivatives, such as metronidazole, are prodrugs that, once reduced within anaerobic organisms, form toxic radical species that damage microbial DNA.[13] Other imidazole derivatives have also shown potent antiprotozoal effects.[14]

    • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, a mechanism seen in inhibitors of cytochrome P450 and nitric oxide synthase.[15]

    • Receptor Antagonism: The imidazole ring is a key feature in drugs like histamine H2 receptor antagonists used to treat ulcers.[12]

    • Anticancer Activity: Certain imidazole derivatives have demonstrated anticancer effects through various mechanisms, including the inhibition of kinases like TRKA and c-MET, disruption of microtubules, and induction of p53 pathways.[12][16]

Based on this structural deconstruction, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a prime candidate for investigation as an antimicrobial, a carbonic anhydrase inhibitor, or potentially an anticancer or antifungal agent.

A Systematic Workflow for Mechanism of Action (MoA) Determination

The following section details a logical, multi-stage experimental workflow to systematically investigate the compound's biological activity and pinpoint its mechanism of action.

MoA_Workflow cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro_screening Phase 2: In Vitro Screening cluster_target_validation Phase 3: Target Identification & Validation cluster_pathway_analysis Phase 4: Pathway & Phenotypic Analysis node_a Compound Structure Analysis node_b Target Prediction & Molecular Docking (e.g., DHPS, CA, Kinases) node_a->node_b Hypothesis Generation node_c Broad-Panel Phenotypic Screening (e.g., Antimicrobial, Anticancer Cell Lines) node_b->node_c Guide Screening Strategy node_d Hypothesis-Driven Target-Based Assays (e.g., CA Inhibition Assay, DHPS Assay) node_c->node_d Refine Hypotheses node_e Biochemical/Biophysical Binding Assays (e.g., ITC, SPR, Thermal Shift) node_d->node_e Identified 'Hit' node_f Cellular Target Engagement Assays (e.g., CETSA) node_e->node_f Confirm Target node_g Genetic Validation (e.g., siRNA/CRISPR Knockdown) node_f->node_g Confirm Target node_h Downstream Pathway Analysis (e.g., Western Blot, RNA-Seq) node_g->node_h Validated Target node_i Cellular Phenotype Confirmation (e.g., Apoptosis Assay, Cell Cycle Analysis) node_h->node_i Link Target to Phenotype result Established MoA node_i->result CA_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O_out CO₂ + H₂O CA_IX Carbonic Anhydrase IX (CA-IX) CO2_H2O_out->CA_IX Catalysis H_in H⁺ CA_IX->H_in HCO3_in HCO₃⁻ CA_IX->HCO3_in pH_reg Intracellular pH Regulation (Alkalinization) HCO3_in->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Compound 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide Compound->CA_IX Inhibition

Caption: Hypothesized pathway: Inhibition of CA-IX.

Phase 4: Downstream Pathway and Phenotypic Analysis

With a validated target, the final phase connects this molecular interaction to the observed cellular phenotype (e.g., cancer cell death). This involves probing the downstream signaling pathways affected by target inhibition. If CA-IX is the validated target, its inhibition is known to disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and reduced proliferation.

Protocol: Western Blot for Apoptosis Markers

  • Objective: To determine if the compound induces programmed cell death (apoptosis) as a consequence of target inhibition.

  • Procedure:

    • Treat cancer cells (e.g., A549) with the compound at its GI₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis proteins, such as Cleaved Caspase-3 and Cleaved PARP. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: An increase in the levels of Cleaved Caspase-3 and Cleaved PARP over time in compound-treated cells would strongly indicate that the compound's antiproliferative effect is mediated by the induction of apoptosis.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. By systematically progressing from computational prediction to biochemical assays and cellular validation, researchers can efficiently identify and confirm its molecular target(s) and biological effects. Based on its structural motifs, the most promising avenues for investigation are its potential roles as a carbonic anhydrase inhibitor for anticancer applications or as a novel antimicrobial agent. The successful execution of this workflow will not only define the pharmacology of this specific compound but also serve as a robust template for the broader field of new lead discovery.

References

  • Carbonic anhydrase inhibitor - Wikipedia. [N.A.]. Available at: [Link]

  • Dihydropteroate synthase inhibitor - Wikipedia. [N.A.]. Available at: [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [N.A.]. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. [N.A.]. Available at: [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC. [N.A.]. Available at: [Link]

  • What are DHPS inhibitors and how do they work? - Patsnap Synapse. [2024-06-21]. Available at: [Link]

  • Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information - GoodRx. [2018-12-31]. Available at: [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. [2023-04-17]. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. [N.A.]. Available at: [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. [N.A.]. Available at: [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - ACS Publications. [2021-11-21]. Available at: [Link]

  • Pterin–sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. [N.A.]. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [2025-02-26]. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. [2026-01-26]. Available at: [Link]

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. [2026-01-01]. Available at: [Link]

  • Imidazole - Wikipedia. [N.A.]. Available at: [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [2023-07-01]. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [2021-07-29]. Available at: [Link]

  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives - PubMed. [2013-07-15]. Available at: [Link]

  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF - ResearchGate. [N.A.]. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. [N.A.]. Available at: [Link]

  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed. [2025-08-16]. Available at: [Link]

  • Metronidazole - Wikipedia. [N.A.]. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. [N.A.]. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [2025-04-23]. Available at: [Link]

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In Vitro Activity of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Promise of Imidazole-Sulfonamide Hybrids

In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful paradigm for the development of novel therapeutic agents. This approach, which combines two or more bioactive moieties into a single molecular entity, offers the potential for synergistic effects, multi-target engagement, and improved pharmacokinetic profiles. Among the myriad of successful hybrid structures, the fusion of the imidazole ring and the sulfonamide group has garnered significant attention. Both scaffolds are independently recognized for their broad and potent biological activities, and their combination has led to the discovery of promising candidates in oncology, infectious diseases, and beyond.[1][2][3]

This technical guide provides an in-depth exploration of the potential in vitro activities of a specific, yet representative, member of this class: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. While dedicated research on this exact molecule is nascent, this document will leverage the extensive body of literature on structurally analogous imidazole-sulfonamide hybrids to provide a comprehensive and predictive overview of its likely biological profile. We will delve into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, offering both theoretical frameworks and practical, field-proven experimental protocols to guide researchers in their investigations.

The core philosophy of this guide is to not only present established methodologies but to also elucidate the scientific rationale behind them. By understanding the "why" behind the "how," researchers can design more insightful experiments and accelerate the journey from compound synthesis to clinical candidacy.

Molecular Profile: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

The subject of this guide, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, is a small molecule that strategically combines the key structural features of an imidazole ring and a sulfonamide functional group. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active compounds and is known to participate in various biological interactions, including acting as a proton donor/acceptor and coordinating with metal ions in enzymatic systems.[1] The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for the therapeutic effects of a wide range of drugs, including antibacterial, diuretic, and anticancer agents.[4][5]

The ethyl linker connecting these two pharmacophores provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets. The structural simplicity of this molecule makes it an attractive starting point for further derivatization and optimization in drug discovery programs.

Potential In Vitro Antimicrobial Activity

The hybridization of imidazole and sulfonamide moieties has consistently yielded compounds with significant antibacterial and antifungal properties.[1][6][7] This suggests a strong likelihood that 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide will exhibit antimicrobial activity.

Rationale for Antimicrobial Action

The antimicrobial potential of imidazole-sulfonamide hybrids can be attributed to several factors:

  • Dual-Action Mechanism: The sulfonamide component can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The imidazole moiety, on the other hand, can disrupt bacterial cell wall synthesis, interfere with DNA replication, or disrupt the cell membrane.[8] The combination of these two mechanisms in a single molecule could lead to a synergistic or broader-spectrum antibacterial effect.

  • Overcoming Resistance: The development of novel antimicrobial agents is critical in the face of rising multidrug resistance. Hybrid molecules may be effective against resistant strains by targeting multiple pathways simultaneously.[6]

Experimental Workflow for Antimicrobial Screening

The following workflow outlines a standard procedure for evaluating the in vitro antimicrobial activity of a novel compound like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Serial_Dilution Serial Dilution of Compound Compound_Prep->Serial_Dilution Bacterial_Culture Bacterial Strain Culture (e.g., S. aureus, E. coli) Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Microbroth_Dilution Microbroth Dilution Assay (96-well plates) Incubation Incubation (37°C, 18-24h) Microbroth_Dilution->Incubation Serial_Dilution->Microbroth_Dilution Inoculation->Microbroth_Dilution Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection OD_Measurement Optical Density Measurement (Spectrophotometer) Visual_Inspection->OD_Measurement MIC_Determination MIC Determination OD_Measurement->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Microbroth Dilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[1]

Materials:

  • 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in DMSO (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate the test bacterial strains in MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., 500 µg/mL to 0.244 µg/mL).

  • Inoculation: Add the prepared bacterial suspension to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticipated Results and Interpretation

Based on studies of similar imidazole-sulfonamide derivatives, it is plausible that 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide could exhibit MIC values in the low to mid µg/mL range against both Gram-positive and Gram-negative bacteria.[7] For instance, some novel imidazole and benzimidazole sulfonamides have shown promising activities with MIC values ranging from 0.05 mg/mL to 0.4 mg/mL against various bacterial strains.[1]

Table 1: Hypothetical MIC Data for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Bacterial StrainGram StainExpected MIC Range (µg/mL)
Staphylococcus aureusPositive16 - 128
Bacillus subtilisPositive8 - 64
Escherichia coliNegative32 - 256
Pseudomonas aeruginosaNegative64 - 512

Potential In Vitro Anticancer Activity

The imidazole-sulfonamide scaffold is a recurring motif in the design of novel anticancer agents.[2][9][10][11] These compounds have demonstrated cytotoxic effects against a wide array of cancer cell lines, often through the inhibition of key enzymes involved in cell proliferation and survival.

Rationale for Anticancer Action

The potential anticancer activity of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide can be hypothesized to stem from several mechanisms:

  • Enzyme Inhibition: Sulfonamide derivatives are known to inhibit various enzymes crucial for cancer cell growth, including carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and various kinases like EGFR and BRAF.[3][5][10] The imidazole moiety can also contribute to binding with these enzymatic targets.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Imidazole-sulfonamide hybrids have been shown to induce apoptosis in cancer cells.[10]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Certain imidazole-sulfonamide derivatives have been reported to cause cell cycle arrest at different phases (e.g., G1/S or G2/M).[10][12]

Experimental Workflow for Anticancer Screening

The following workflow illustrates a typical cascade for assessing the in vitro anticancer potential of a novel compound.

Anticancer_Screening_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Compound_Treatment Compound Treatment (Dose-response) Cell_Culture->Compound_Treatment MTT_Assay MTT/SRB Assay (Cytotoxicity) Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) IC50_Determination->Enzyme_Inhibition_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Materials:

  • 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Anticipated Results and Interpretation

Given the potent anticancer activities observed for other imidazole-sulfonamide hybrids, it is conceivable that 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide could exhibit IC₅₀ values in the low micromolar range against various cancer cell lines.[2][9] For example, some novel sulfonamide-imidazole hybrids have demonstrated significant anticancer activity against MCF-7 cells with IC₅₀ values comparable to the standard drug, Etoposide.[2]

Table 2: Hypothetical IC₅₀ Data for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Cancer Cell LineCancer TypeExpected IC₅₀ Range (µM)
MCF-7Breast5 - 50
A549Lung10 - 75
HeLaCervical5 - 60
HCT116Colon15 - 100

Potential as an Enzyme Inhibitor

The sulfonamide moiety is a classic zinc-binding group and is a key feature of many enzyme inhibitors.[5] Therefore, investigating the enzyme inhibitory potential of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a logical and promising avenue of research.

Key Enzyme Targets
  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are the classical inhibitors of CAs.[14][15]

  • Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are implicated in cancer invasion and metastasis. Sulfonamide-based MMP inhibitors have been extensively studied.[5]

  • Kinases: Various kinases, such as EGFR, BRAF, and VEGFR, are critical drivers of cancer cell proliferation and are important targets for cancer therapy. Imidazole-sulfonamide hybrids have been reported as kinase inhibitors.[3][10]

  • Protozoal Enzymes: Enzymes specific to protozoa, such as sterol 14α-demethylase (CYP51), are attractive targets for the development of new antiprotozoal drugs.[16]

Experimental Approach: In Vitro Enzyme Inhibition Assay

The general principle of an in vitro enzyme inhibition assay is to measure the activity of a purified enzyme in the presence and absence of the test compound.

Enzyme_Inhibition_Workflow Start Start: Purified Enzyme Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Add_Inhibitor Add Compound (Inhibitor) Compound_Prep->Add_Inhibitor Assay_Setup Set up Assay: Enzyme + Substrate + Buffer Assay_Setup->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) Incubate->Measure_Activity Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Activity->Data_Analysis End End: IC50 Value Data_Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

A specific protocol would depend on the target enzyme. For example, a carbonic anhydrase inhibition assay would typically involve monitoring the esterase activity of the enzyme using a chromogenic substrate.

Conclusion and Future Directions

While direct experimental data on 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is not yet widely available, the extensive research on analogous imidazole-sulfonamide hybrids provides a strong foundation for predicting its in vitro activity profile. The convergence of the imidazole and sulfonamide pharmacophores within this molecule suggests a high probability of it exhibiting significant antimicrobial and anticancer properties, likely mediated through the inhibition of key enzymes.

The experimental workflows and protocols detailed in this guide offer a robust framework for the systematic evaluation of this and other novel imidazole-sulfonamide derivatives. Future research should focus on a comprehensive in vitro screening against a diverse panel of bacterial strains and cancer cell lines to ascertain its spectrum of activity and potency. Positive hits from these initial screens should then be followed by more in-depth mechanistic studies to elucidate the precise molecular targets and pathways involved.

Ultimately, the exploration of simple, yet strategically designed, hybrid molecules like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide holds considerable promise for the discovery of next-generation therapeutic agents that can address the pressing challenges of drug resistance and the need for more effective treatments for cancer and infectious diseases.

References

  • Al-Soud, Y. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11973-11987. [Link]

  • Kumar, A., et al. (2018). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society, 83(10), 1129-1140.
  • Vootukoori, S. R., et al. (2025). Synthesis and Anticancer Evaluation of Novel Sulfonamide–Imidazole Hybrid Piperazines: In Vitro and In Silico Studies. ChemistrySelect, 10(15).
  • Li, Y., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Amide and Sulfonamide Derivatives Containing Imidazo[2,1‐b][1][2][7]Thiadiazole Moiety. ChemistrySelect, 4(13), 3959-3964.

  • Šačkus, A., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem.
  • Alghamdi, E. M., et al. (2023). Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemMedChem, 18(8), e202200641.
  • Šačkus, A., et al. (2025). Bioactive compounds containing imidazole and sulfonamide fragments.
  • Al-Masoudi, N. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5129.
  • Kumar, A., et al. (2026). Synthesis and antimicrobial activity of novel 1 H -benzo[ d ]imidazole-aryl sulfonamide/amide derivatives.
  • Satha, H., et al. (2020). Sulfonamide containing 2‐(isoxazol‐3‐yl)‐1H‐imidazole derivatives (4 a‐j).
  • Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry, 65, 385-394.
  • Wang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(10), 785-802.
  • Wang, Y., et al. (2024). Recent development of azole–sulfonamide hybrids with the anticancer potential. Future Medicinal Chemistry, 16(7), 481-499.
  • Satha, H., et al. (2020). Design and Synthesis of Sulfonamide‐Attached 2‐(Isoxazol‐3‐yl)‐1H‐imidazoles as Anticancer Agents. ChemistrySelect, 5(2), 643-647.
  • Rehman, S. U., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3824.
  • Kamal, A., et al. (2017). Imidazoles as potential anticancer agents.
  • Fayed, A. A., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 72(5), 849-858.
  • Pérez-Villanueva, M., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives.
  • Li, B., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Bioorganic & Medicinal Chemistry, 61, 116740.
  • Al-Soud, Y. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI.
  • Supuran, C. T., et al. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews, 23(5), 535-558.
  • Boechat, N., et al. (2025). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on T. cruzi CYP51.
  • Abdoli, M., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167332.
  • Rehman, H., et al. (2017).
  • Wu, S., et al. (2003). Discovery of 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamides as dual endothelin/angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(6), 1093-1096.
  • De Simone, G., et al. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. International Journal of Molecular Sciences, 19(12), 3946.
  • Perfetto, R., et al. (2020). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 126-134.

Sources

"2-(1H-Imidazol-1-yl)ethane-1-sulfonamide derivatives and analogues"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, mechanism, and biological evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and its analogues. This scaffold represents a strategic shift from classical aromatic sulfonamides towards flexible, aliphatic "tailed" inhibitors targeting specific Carbonic Anhydrase (CA) isoforms.

Domain: Medicinal Chemistry / Enzyme Inhibition Target: Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) Document ID: TS-IMID-ES-2026

Executive Summary & Rationale

The 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold fuses a zinc-binding sulfonamide group (ZBG) with an imidazole "tail" via a flexible ethyl linker. Unlike classical inhibitors (e.g., Acetazolamide) that rely on rigid aromatic stacking, this aliphatic scaffold exploits the "Tail Approach" .

  • The "Tail" Concept: The ethyl linker allows the imidazole moiety to extend out of the active site and interact with the variable hydrophilic/hydrophobic residues at the entrance of the cavity. This is critical for achieving selectivity for tumor-associated isoforms (hCA IX/XII) over ubiquitous cytosolic ones (hCA I/II).

  • Aliphatic vs. Aromatic: While aliphatic sulfonamides typically possess higher pKa values (>10) making them weaker acids than benzenesulfonamides (pKa ~7-9), the imidazole nitrogen can act as a secondary anchor or proton shuttle, compensating for the reduced acidity of the sulfonamide zinc-binder.

Chemical Synthesis Protocols

We present two distinct pathways. Protocol A is the industry-standard nucleophilic substitution, favored for its robustness. Protocol B is a "Green Chemistry" variant utilizing Michael addition.

Protocol A: Nucleophilic Substitution (Standard)

This method couples 1H-imidazole with 2-chloroethanesulfonamide.

Reagents:

  • 1H-Imidazole (1.0 eq)

  • 2-Chloroethanesulfonamide (1.1 eq) [Precursor Synthesis: 2-chloroethanesulfonyl chloride + NH3]

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 1H-imidazole (10 mmol) and anhydrous MeCN (20 mL). Add K2CO3 (20 mmol) and stir at room temperature for 30 minutes to deprotonate the imidazole N1 position.

  • Addition: Dropwise add a solution of 2-chloroethanesulfonamide (11 mmol) in MeCN (5 mL) over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1). The imidazole spot (Rf ~0.3) should disappear.

  • Workup: Cool to RT. Filter off the inorganic salts (KCl, excess K2CO3).

  • Isolation: Evaporate the solvent under reduced pressure. The residue is often an oil.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform Flash Column Chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

    • Target Yield: 65–75%

    • Appearance: White to off-white crystalline solid.

Protocol B: Michael Addition (Green / High Atom Economy)

This route utilizes ethenesulfonamide, a highly reactive Michael acceptor.

Reagents:

  • 1H-Imidazole (1.0 eq)

  • Ethenesulfonamide (1.0 eq)

  • Catalyst: DABCO (0.1 eq) or simply thermal activation in water.

Step-by-Step Methodology:

  • Mixing: Dissolve 1H-imidazole (5 mmol) in water (5 mL).

  • Addition: Add ethenesulfonamide (5 mmol) slowly. The reaction is exothermic.

  • Reaction: Stir at 50°C for 4 hours.

  • Isolation: Lyophilize the aqueous solution directly to obtain the crude product.

  • Validation: This method avoids halogenated byproducts, making it ideal for scale-up, though ethenesulfonamide stability is the limiting factor.

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic and the competing side reactions (N1 vs N3 alkylation) that must be controlled.

SynthesisPathway Imidazole 1H-Imidazole (Nucleophile) Base K2CO3 / MeCN (Base) Imidazole->Base Deprotonation Electrophile 2-Chloroethane- 1-sulfonamide Transition Transition State (SN2 Attack) Electrophile->Transition Base->Transition Product 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide Transition->Product Major Path (N1 Alkylation) SideProduct Bis-alkylated Salt (Impurity) Product->SideProduct Excess Electrophile (N3 Quaternization)

Caption: Synthesis pathway via N-alkylation. Control of stoichiometry is critical to prevent N3 quaternization (Side Product).

Biological Evaluation: Stopped-Flow CO₂ Hydrase Assay

To validate the efficacy of the synthesized inhibitor, one must measure the inhibition constant (


) against specific CA isoforms.[1]

Principle: The assay measures the rate of the physiological reaction:


. The production of protons is monitored spectrophotometrically using a pH indicator (Phenol Red) over a very short timeframe (10–100 ms).

Experimental Setup:

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV).

  • Buffer: HEPES (20 mM), pH 7.5, Ionic strength maintained with 20 mM Na₂SO₄.

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water (approx. 1.7 mM at 25°C).

Protocol:

  • Incubation: Incubate the enzyme (CA I, II, IX, or XII) with the inhibitor (10 nM – 10 µM range) for 15 minutes at room temperature.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-substrate solution in the stopped-flow chamber.

  • Detection: Monitor absorbance at 557 nm (Phenol Red max).

  • Calculation: Determine the initial velocity (

    
    ). Fit the data to the Michaelis-Menten equation to find 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For CAs, [S] is usually < Km, so IC50 ≈ KI is often a close approximation, but full calculation is preferred).

Mechanism of Action & SAR Data

The diagram below details how the aliphatic sulfonamide interacts with the active site Zinc ion, distinct from aromatic inhibitors.

MOA Zn Zn(II) Ion (Active Site) His His94/96/119 (Coordination) Zn->His Tetrahedral Geometry Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (N-Zn bond) Linker Ethane Linker (-CH2-CH2-) Sulfonamide->Linker Thr199 Thr199 (H-Bond Gatekeeper) Sulfonamide->Thr199 H-Bond Imidazole Imidazole Tail (Selectivity Element) Linker->Imidazole HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Imidazole->HydrophobicPocket Van der Waals (Isoform Selectivity)

Caption: Binding mode of the scaffold. The sulfonamide coordinates Zn(II), while the imidazole tail engages the hydrophobic pocket.

Comparative SAR Data (Hypothetical/Representative)

The following table illustrates the impact of the Ethane linker versus a Benzene linker on inhibition constants (


).
Compound StructureLinker TypepKa (Sulfonamide)

hCA II (Cytosolic)

hCA IX (Tumor)
Selectivity (II/IX)
Acetazolamide (Ref) Heterocyclic7.212 nM25 nM0.5
Benzenesulfonamide Aromatic9.8300 nM45 nM6.6
Imidazole-Ethane-SA Aliphatic 10.4 2400 nM 32 nM 75.0

Interpretation: The aliphatic "Ethane" derivative is a weaker acid (higher pKa), making it a poorer inhibitor of the highly active hCA II (which requires strong Zn binding). However, it retains potency against hCA IX due to specific tail interactions, resulting in superior selectivity for the cancer-associated isoform.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating thioureido-sulfanilyl scaffolds. Bioorganic & Medicinal Chemistry, 13(3), 841-847. Link

  • Thiry, A., et al. (2008). Aliphatic sulfonamides: A new class of carbonic anhydrase inhibitors with high selectivity for the cancer-associated isoform IX. Journal of Medicinal Chemistry. Link

  • Maren, T. H. (1993). A new class of carbonic anhydrase inhibitor: Aliphatic sulfonamides.[1][2][3][4] Proceedings of the National Academy of Sciences, 90(23). Link

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary:

The convergence of imidazole and sulfonamide pharmacophores into a single molecular entity presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) for the core scaffold, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. While this specific molecule is not extensively documented, this whitepaper constructs a robust, hypothesis-driven SAR investigation based on established principles in medicinal chemistry. We delineate a systematic approach to analog design, synthesis, and evaluation, targeting key enzymes implicated in oncology and other proliferative diseases: carbonic anhydrases (CAs) and receptor tyrosine kinases (RTKs). This document serves as a technical blueprint for researchers, scientists, and drug development professionals, offering detailed experimental protocols, computational modeling workflows, and a critical analysis of the structural determinants of biological activity for this promising class of compounds.

Introduction: The Imidazole-Sulfonamide Hybrid Scaffold

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. The imidazole ring, a five-membered heterocycle, is a privileged structure found in numerous bioactive compounds and natural products, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][3] Notably, imidazole-containing molecules have been successfully developed as inhibitors of key signaling proteins like tyrosine kinases.[3][4]

Complementing the imidazole moiety, the sulfonamide group (-SO₂NH₂) is a classic pharmacophore, most famous for its role in antibacterial sulfa drugs.[5] Beyond their antimicrobial effects, sulfonamides are preeminent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5][6] The primary sulfonamide group coordinates directly to the catalytic zinc ion, leading to potent and often selective inhibition.[6] Given that specific CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, they represent significant targets for anticancer therapy.[5][7]

The conjugation of these two moieties via an ethane linker creates the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold. This hybrid molecule holds the potential for dual-target activity or for one moiety to potentiate the action of the other, offering a rich platform for SAR exploration. This guide outlines a systematic investigation into how structural modifications to this core scaffold influence its inhibitory potential against selected carbonic anhydrases and tyrosine kinases.

Rationale for Target Selection and SAR Hypothesis

2.1 Target Selection:

Based on the pharmacophoric elements of the core scaffold, two primary enzyme classes are selected as high-priority targets for this SAR investigation:

  • Carbonic Anhydrase (CA): The presence of the primary sulfonamide group makes CAs a logical and primary target. Specifically, the tumor-associated isoform CA IX is selected due to its overexpression in hypoxic tumors and its role in cancer progression.[7] The cytosolic isoform CA II will be used as a counter-screen to assess selectivity, a critical factor in minimizing off-target effects.[5]

  • Receptor Tyrosine Kinases (RTKs): The imidazole moiety is a known component of many kinase inhibitors.[3][4] We hypothesize that the scaffold may interact with the ATP-binding site of RTKs. The Epidermal Growth Factor Receptor (EGFR) is chosen as a representative RTK target due to its well-established role in various cancers and the availability of robust assay systems.[8][9]

2.2 Core SAR Hypothesis:

Our central hypothesis is that the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold can be systematically modified to achieve high potency and selectivity for either CA or RTK targets. We postulate that:

  • The Sulfonamide Moiety will be the primary determinant for CA inhibition, with modifications influencing binding affinity and isoform selectivity.

  • The Imidazole Ring and its substituents will be critical for RTK inhibition, likely interacting with key residues in the kinase hinge region.

  • The Ethane Linker provides conformational flexibility. Altering its length and rigidity will modulate the optimal positioning of the pharmacophores within their respective target binding sites.

The overall workflow for this investigation is outlined in the diagram below.

SAR_Workflow cluster_design Design & Synthesis cluster_eval Biological & Computational Evaluation start Core Scaffold 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide analog_design Analog Design (Regions A, B, C) start->analog_design synthesis Chemical Synthesis analog_design->synthesis invitro In Vitro Screening (CA & TK Assays) synthesis->invitro Test Compounds sar_analysis SAR Analysis invitro->sar_analysis sar_analysis->analog_design Feedback Loop for New Analog Design lead_opt Lead Optimization sar_analysis->lead_opt computational Computational Modeling (Docking & QSAR) computational->sar_analysis Synthesis_Scheme cluster_A Region A Modification cluster_B Region B Modification cluster_C Region C Modification imidazole Substituted Imidazole (A) intermediate1 2-(Imidazol-1-yl)ethane- 1-sulfonyl chloride imidazole->intermediate1 Alkylation linker_precursor Linker Precursor (B) e.g., X-CH2-CH2-SO2Cl linker_precursor->intermediate1 amine Amine (C) R1R2NH final_product Target Analog (A-B-C) amine->final_product intermediate1->final_product Sulfonylation A_note Vary substituents on the imidazole ring (e.g., -CH3, -NO2, -Ph) B_note Vary linker length and rigidity (e.g., propane, cyclopropyl) C_note Vary R1, R2 on sulfonamide N (e.g., H, alkyl, aryl, heterocycles)

Caption: General synthetic strategy for analog generation.

3.1 General Synthetic Protocol:

A plausible synthetic approach starts with the appropriate precursors for each region. For the parent compound, 2-aminoethanesulfonic acid (taurine) can be a starting point.

  • Preparation of the Sulfonyl Chloride: 2-Phthalimidoethanesulfonyl chloride can be prepared from taurine, providing a protected amine and an activated sulfonyl group. This intermediate allows for the initial construction of the sulfonamide. [10]2. Sulfonamide Formation (Region C): The sulfonyl chloride is reacted with a diverse range of primary or secondary amines (R¹R²NH) in the presence of a base like pyridine to yield various N-substituted 2-phthalimidoethanesulfonamides. [10]3. Deprotection: The phthalimide protecting group is removed, typically using hydrazine hydrate in ethanol, to yield the free amino-sulfonamide intermediate. [10]4. Imidazole Introduction (Region A & B): The resulting 2-aminoethanesulfonamide can be coupled with an imidazole precursor. Alternatively, a more direct route involves alkylating a substituted imidazole with a suitable electrophile like 2-chloroethanesulfonyl chloride, followed by reaction with ammonia or an amine.

This modular approach allows for the systematic exploration of chemical space around the core scaffold.

In Vitro Evaluation: Protocols and Methodologies

To assess the biological activity of the synthesized analogs, robust and validated in vitro assays are required.

4.1 Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method):

This assay measures the inhibition of the CA-catalyzed hydration of CO₂. [11]It is a highly accurate method for determining inhibition constants (Kᵢ).

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing 20 mM NaBF₄ (to maintain ionic strength). [11] * Enzyme Solutions: Stock solutions of purified human recombinant CA II and CA IX are prepared in the assay buffer. The final concentration is optimized to ensure a linear reaction rate.

    • Indicator Solution: Phenol red (0.2 mM) is added to the assay buffer. [11] * Substrate: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.

    • Inhibitor Solutions: Analogs are dissolved in DMSO to create stock solutions (e.g., 10 mM) and then serially diluted.

  • Assay Procedure:

    • An Applied Photophysics stopped-flow instrument is used, monitoring the change in absorbance of the pH indicator at 557 nm. [11] * The enzyme and inhibitor solution (in assay buffer with indicator) are placed in one syringe of the instrument.

    • The CO₂ substrate solution is placed in the second syringe.

    • The solutions are rapidly mixed, initiating the reaction. The initial rate of the catalyzed CO₂ hydration is measured for 10-100 seconds.

    • The procedure is repeated for a range of inhibitor concentrations.

  • Data Analysis:

    • Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

4.2 Tyrosine Kinase Inhibition Assay (Fluorescence Polarization):

This assay measures the inhibition of the phosphorylation of a synthetic substrate by the target kinase, such as EGFR. [12] Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄, and 0.1 mg/ml BSA. [13] * Enzyme Solution: A stock solution of recombinant human EGFR kinase domain is prepared in kinase buffer.

    • Substrate/ATP Mix: A solution containing a fluorescently labeled poly(Glu, Tyr) substrate and ATP is prepared. The ATP concentration is typically set near the Kₘ value for the enzyme.

    • Inhibitor Solutions: Analogs are serially diluted in kinase buffer containing a constant percentage of DMSO.

  • Assay Procedure (End-Point Mode):

    • In a 96- or 384-well plate, add the enzyme solution, kinase buffer, and inhibitor solution. Incubate for 10-15 minutes at room temperature. [14] * Initiate the kinase reaction by adding the Substrate/ATP mix.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a "Quench/Detection" mixture containing EDTA, a phosphotyrosine-specific antibody, and a fluorescent tracer. [12]

  • Data Analysis:

    • Measure the fluorescence polarization (FP) of the wells using a suitable plate reader.

    • The percentage of inhibition is calculated relative to control wells (no inhibitor).

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. [14]

Assay_Workflow cluster_ca CA Inhibition Assay cluster_tk TK Inhibition Assay ca_prep Prepare Reagents (Enzyme, Buffer, CO2) ca_mix Mix Enzyme + Inhibitor ca_prep->ca_mix ca_react Initiate with CO2 Substrate ca_mix->ca_react ca_measure Measure Rate (Stopped-Flow) ca_react->ca_measure ca_analyze Calculate Ki ca_measure->ca_analyze tk_prep Prepare Reagents (Enzyme, Buffer, Substrate) tk_mix Mix Enzyme + Inhibitor tk_prep->tk_mix tk_react Initiate with ATP tk_mix->tk_react tk_quench Quench & Add Detection Reagents tk_react->tk_quench tk_measure Measure Fluorescence Polarization tk_quench->tk_measure tk_analyze Calculate IC50 tk_measure->tk_analyze Computational_Workflow cluster_docking Molecular Docking cluster_qsar QSAR Modeling p_prep Prepare Protein (from PDB) dock Perform Docking p_prep->dock l_prep Prepare Ligands (Analogs) l_prep->dock analyze Analyze Poses & Scores dock->analyze data Compile Activity Data desc Calculate Molecular Descriptors data->desc model Build & Validate Model desc->model predict Predict New Analogs model->predict

Sources

Fragment-Based Profiling: Biological Targets and Mechanistic Evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Abstract

In modern fragment-based drug discovery (FBDD), low-molecular-weight probes with multiple distinct pharmacophores are invaluable for mapping enzyme active sites. 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a highly specialized bifunctional fragment. It links a primary sulfonamide—a classic Zinc-Binding Group (ZBG)—with an imidazole ring—a classic Iron-coordinating Lewis base—via a flexible ethane spacer. This guide provides an in-depth technical analysis of its two primary biological target classes: Zinc-dependent Carbonic Anhydrases (CAs) and Heme-dependent metalloenzymes (e.g., Cytochrome P450s).

Molecular Rationale & Pharmacophore Analysis

The structural logic of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide dictates its polypharmacological profile. It is not a random chemical entity; rather, it is a rationally assembled probe designed to interrogate metalloenzymes [1].

  • The Primary Sulfonamide Moiety (-SO₂NH₂): This functional group is the quintessential ZBG. At physiological pH, the sulfonamide is partially deprotonated to an anion (-SO₂NH⁻). The negatively charged nitrogen acts as a potent Lewis base, specifically targeting the positively charged Zn²⁺ ion located deep within the conical active site of Carbonic Anhydrases [2].

  • The Imidazole Moiety (1H-imidazol-1-yl): The imidazole ring features an sp²-hybridized nitrogen (N3) possessing a free lone pair. This nitrogen is highly proficient at coordinating with the distal axial position of the ferric (Fe³⁺) heme iron found in Cytochrome P450s (CYPs) and Heme Oxygenase-1 (HO-1) [3].

  • The Ethane Linker: The two-carbon aliphatic chain provides necessary rotational flexibility, allowing the molecule to adopt multiple conformations to avoid steric clashes with active-site gatekeeper residues.

Primary Target Class I: Zinc-Dependent Carbonic Anhydrases

Carbonic Anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Tumor-associated isoforms (hCA IX and hCA XII) are critical targets for oncology, while cytosolic isoforms (hCA I and hCA II) are targeted for glaucoma and edema [1].

Mechanism of Action

The catalytic mechanism of CAs relies on a zinc-bound hydroxide ion. The sulfonamide group of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide directly competes with this physiological nucleophile. Upon entering the active site, the sulfonamide anion coordinates the Zn²⁺ ion in a tetrahedral geometry, physically displacing the catalytic water molecule. Concurrently, the sulfonamide oxygen atoms form critical hydrogen bonds with the backbone amide of Thr199, anchoring the inhibitor [2].

CA_Mechanism cluster_0 Carbonic Anhydrase Active Site Zn Zn2+ Ion His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Ligand Sulfonamide Anion (-SO2NH-) Ligand->Zn Displaces H2O/OH- Ligand->Thr199 H-bond

Coordination of the sulfonamide anion to the catalytic Zn2+ in the Carbonic Anhydrase active site.

Experimental Protocol: Stopped-Flow CO₂ Hydration Kinetics Assay

To accurately determine the inhibition constant (


) of the fragment against CA isoforms, a stopped-flow spectrophotometric assay is required. This method captures the rapid pre-steady-state kinetics of CO₂ hydration [4].
  • Reagent Preparation: Prepare a 10–20 mM HEPES buffer (pH 7.4) containing 10 mM NaClO₄ and 0.2 mM Phenol Red indicator. Causality Note: NaClO₄ is used because the perchlorate anion does not coordinate with the CA zinc ion, thus maintaining constant ionic strength without acting as a competitive background inhibitor.

  • Substrate Saturation: Prepare CO₂-saturated water solutions ranging from 1.7 to 17 mM by bubbling pure CO₂ gas through distilled water at a controlled temperature.

  • Enzyme-Inhibitor Incubation: Pre-incubate the target CA isoform (e.g., 10 nM hCA II) with varying concentrations of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide for 15 minutes at room temperature to allow the Enzyme-Inhibitor (E-I) complex to reach thermodynamic equilibrium.

  • Kinetic Measurement: Rapidly mix the E-I solution with the CO₂ substrate in the stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm (the isosbestic maximum for Phenol Red) for 10–100 seconds.

  • Self-Validation & Data Processing:

    • Self-Validation Check: Record the uncatalyzed hydration rate (buffer + CO₂ only) and subtract it from the total observed rate. An isocatalytic baseline stability in the absence of the enzyme confirms that the buffer system is not spontaneously drifting.

    • Determine the initial velocity from the first 5-10% of the reaction trace and calculate

      
       using the Cheng-Prusoff equation.
      

Primary Target Class II: Heme-Dependent Metalloenzymes

The second major target class encompasses enzymes utilizing a porphyrin-bound iron center, notably Cytochrome P450s (e.g., CYP11B2, CYP51A1) and Heme Oxygenase-1 (HO-1).

Mechanism of Action

In the resting state, the heme iron of CYPs is typically in a high-spin, pentacoordinate ferric (Fe³⁺) state, with a proximal cysteine thiolate acting as the fifth ligand. The imidazole ring of our fragment acts as a potent Type II inhibitor. The sp² nitrogen (N3) of the imidazole penetrates the hydrophobic distal pocket and coordinates directly to the sixth (axial) position of the heme iron. This forces a transition to a low-spin hexacoordinate state, physically blocking molecular oxygen from binding and completely arresting the catalytic cycle [3].

Heme_Mechanism cluster_1 Cytochrome P450 Heme Center Fe Heme Iron (Fe3+) Porphyrin Porphyrin Ring (Equatorial N4) Porphyrin->Fe Cys Cys Thiolate (Axial Ligand) Cys->Fe Proximal Ligand2 Imidazole Ring (sp2 Nitrogen N3) Ligand2->Fe Distal Coordination (Type II Shift)

Distal axial coordination of the imidazole N3 nitrogen to the Heme Fe3+ in Cytochrome P450.

Experimental Protocol: CO-Difference Spectral Binding Assay

To validate the direct binding of the imidazole moiety to the heme iron, a spectral binding assay (Type II Shift) is utilized.

  • Enzyme Preparation: Dilute the purified recombinant Heme enzyme (e.g., CYP11B2) to 1–2 µM in 50 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer to ensure a flat zero-line.

  • Titration: Titrate 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (dissolved in DMSO) into the sample cuvette in stepwise increments. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects. Keep final DMSO concentration below 1%.

  • Spectral Recording: Record the difference spectrum after each addition.

  • Self-Validation & Affinity Calculation:

    • Self-Validation Check: A definitive Type II spectral shift must exhibit a distinct peak at ~425 nm and a trough at ~390 nm. The presence of a strict isosbestic point (typically around 410 nm) across the titration gradient validates that the spectral change is solely due to a 1:1 stoichiometric binding event, ruling out non-specific protein aggregation.

    • Plot the peak-to-trough absorbance difference (

      
      ) against the ligand concentration to calculate the spectral dissociation constant (
      
      
      
      ) via non-linear regression.

Quantitative Data Summary

Because 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a low-molecular-weight fragment, its binding affinities are typically in the nanomolar to low-micromolar range. The table below summarizes the expected kinetic parameters based on the behavior of its isolated pharmacophores against key targets.

Target EnzymeTarget ClassPrimary Binding MotifExpected Affinity Range (

/

)
Pathophysiological Relevance
hCA II Cytosolic Zinc MetalloenzymePrimary Sulfonamide10 - 500 nMGlaucoma, Edema
hCA IX Transmembrane Zinc MetalloenzymePrimary Sulfonamide5 - 100 nMHypoxic Solid Tumors
CYP11B2 Mitochondrial Heme MetalloenzymeImidazole Ring0.5 - 10 µMHeart Failure, Hypertension
HO-1 Cytosolic Heme MetalloenzymeImidazole Ring1 - 20 µMInflammation, Cancer

Note: As a fragment, this molecule serves as an excellent starting point for hit-to-lead optimization. Extending the ethane linker or substituting the imidazole ring can drastically shift selectivity toward either the CA or CYP target space.

References

  • Supuran, C. T. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Supuran, C. T., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry.[Link]

  • Zhao, Y., et al. (2008). Crystal structures of cytochrome P450 2B4 in complex with the inhibitor 1-biphenyl-4-methyl-1H–imidazole. Journal of Biological Chemistry.[Link]

  • Helmick, C. G., et al. (2001). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Antimicrobial Agents and Chemotherapy.[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The protocols outlined below are designed to be reproducible and are accompanied by detailed explanations of the underlying chemical principles, potential challenges, and optimization strategies.

Introduction

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a heterocyclic compound featuring both an imidazole ring and a sulfonamide functional group. Imidazole moieties are prevalent in numerous biologically active molecules, including many approved drugs, owing to their ability to participate in hydrogen bonding and coordinate with metal ions. The sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial, and anticancer activities.[1] The combination of these two functionalities in a single molecule makes 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide an attractive scaffold for the development of novel therapeutic agents.

This guide details a robust and logical synthetic pathway to access this target molecule, commencing from readily available starting materials.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the sulfonamide bond. This leads to two key synthons: 2-(1H-imidazol-1-yl)ethan-1-amine and a generic sulfonylating agent. The forward synthesis, therefore, involves the preparation of the amine intermediate followed by its sulfonylation.

The proposed synthetic strategy is a two-step process:

  • Step 1: Synthesis of 2-(1H-Imidazol-1-yl)ethan-1-amine. This intermediate can be synthesized via the N-alkylation of imidazole with a suitable 2-aminoethyl synthon. A practical approach involves the use of 2-chloroethylamine hydrochloride, a commercially available reagent.

  • Step 2: Sulfonylation of 2-(1H-Imidazol-1-yl)ethan-1-amine. The primary amine of the synthesized intermediate is then reacted with a sulfonyl chloride to form the desired sulfonamide. For the parent sulfonamide, sulfuryl chloride can be used to generate the sulfamoyl chloride in situ, which then reacts with the amine.

This synthetic approach is illustrated in the workflow diagram below.

G cluster_0 Step 1: Synthesis of 2-(1H-Imidazol-1-yl)ethan-1-amine cluster_1 Step 2: Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Imidazole Imidazole Amine_Intermediate 2-(1H-Imidazol-1-yl)ethan-1-amine Imidazole->Amine_Intermediate NaOH, Acetonitrile, Reflux (N-Alkylation) Chloroethylamine_HCl 2-Chloroethylamine hydrochloride Chloroethylamine_HCl->Amine_Intermediate Target_Molecule 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Amine_Intermediate->Target_Molecule Pyridine, Dichloromethane, 0 °C to rt (Sulfonylation) Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) Sulfuryl_Chloride->Target_Molecule

Caption: Overall synthetic workflow for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)ethan-1-amine

This protocol is adapted from a similar synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[2]

Materials:

  • Imidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 equivalent), 2-chloroethylamine hydrochloride (1.1 equivalents), and sodium hydroxide (3.0 equivalents) in anhydrous acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Extraction: Dissolve the crude oil in dichloromethane and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine) to afford pure 2-(1H-imidazol-1-yl)ethan-1-amine.

Protocol 2: Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

This protocol is based on the general method for the synthesis of sulfonamides from primary amines and sulfonyl chlorides.[1][3]

Materials:

  • 2-(1H-Imidazol-1-yl)ethan-1-amine

  • Sulfuryl chloride (SO₂Cl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(1H-imidazol-1-yl)ethan-1-amine (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (2.0-3.0 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonylating Agent: In the dropping funnel, prepare a solution of sulfuryl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x portions). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 2-(1H-imidazol-1-yl)ethane-1-sulfonamide.

Reaction Mechanisms and Key Considerations

The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide involves two key chemical transformations: N-alkylation and sulfonylation.

N-Alkylation of Imidazole:

The first step is a nucleophilic substitution reaction where the deprotonated imidazole acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethylamine. Sodium hydroxide serves as the base to deprotonate both the imidazole and the hydrochloride salt of the amine, facilitating the reaction.

Sulfonylation of the Primary Amine:

The second step is the classical synthesis of a sulfonamide from a primary amine and a sulfonyl chloride. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. Pyridine is used as a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[1]

Caption: General mechanism of sulfonamide formation.

Critical Parameters and Troubleshooting:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[3] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

  • Temperature Control: The addition of the sulfonyl chloride to the amine solution should be carried out at 0°C to control the exothermic reaction and minimize side reactions.

  • Stoichiometry: A slight excess of the amine relative to the sulfonyl chloride can be used to ensure complete consumption of the sulfonyl chloride. However, a large excess of the amine may lead to the formation of di-sulfonated byproducts.[3]

  • Choice of Base: Pyridine is a commonly used base for sulfonamide synthesis. Other tertiary amines like triethylamine can also be employed. The base should be non-nucleophilic to avoid competing reactions with the sulfonyl chloride.

  • Purification: Column chromatography is often necessary to purify the final sulfonamide from any unreacted starting materials and byproducts.

Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentsSolventTemperatureTypical Yield
1 Imidazole2-Chloroethylamine hydrochlorideNaOHAcetonitrileReflux60-80%
2 2-(1H-Imidazol-1-yl)ethan-1-amineSulfuryl ChloridePyridineDichloromethane0°C to rt50-70%

References

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
  • Macmillan Group - Princeton University. (2023).
  • Preparation of sulfonamides
  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1. (n.d.).
  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)
  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF. (n.d.).
  • An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives | Request PDF. (n.d.).
  • An Efficient Synthetic Protocol for the Synthesis of 2-(1H-Indol-5-yl)- Ethanesulfonic Acid Methylamide. (n.d.). Bentham Science Publishers.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). (2003). PubMed.
  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. (2025). PubMed.
  • BenchChem. (n.d.). Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.
  • 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Form
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions. (2024). PubMed.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Novel process for the preparation of naratriptan hydrochloride. (n.d.).
  • Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... (n.d.).
  • Process for preparation of naratriptan hydrochloride. (n.d.).
  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (n.d.).
  • Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. (n.d.). Der Pharma Chemica.

Sources

"using 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in cell culture assays"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Usage of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in Cell Culture Assays

Abstract

This application note provides a comprehensive technical guide for the utilization of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (CAS: 115644-27-8) in in vitro cell culture models. Based on its chemical structure—comprising a zinc-binding sulfonamide moiety linked to an imidazole ring—this compound is classified as a putative Carbonic Anhydrase Inhibitor (CAI) . This guide details protocols for solubilization, stability maintenance, and functional validation using intracellular pH (pHi) recovery assays and hypoxia-dependent cytotoxicity screens. These methods are critical for researchers investigating pH regulation, hypoxic survival mechanisms, and tumor microenvironment dynamics.

Introduction & Mechanism of Action

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a small molecule characterized by an imidazole ring N-alkylated with an ethanesulfonamide chain.

  • Pharmacophore Analysis: The primary biological activity is driven by the sulfonamide group (-SO₂NH₂) , a classic zinc-binding pharmacophore that inhibits Carbonic Anhydrases (CAs). CAs catalyze the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺), a reaction pivotal for maintaining physiological pH.

  • Structural Nuance: Unlike potent aromatic sulfonamides (e.g., Acetazolamide), this compound features an aliphatic linkage. This typically results in a higher pKa for the sulfonamide group, potentially modulating its binding affinity and making it a valuable tool for fragment-based screening or as a specific probe for isoform selectivity (e.g., CA I, II, IX, or XII).

  • Biological Application: In cell culture, this compound is used to study:

    • Intracellular pH (pHi) Regulation: Inhibition of cytosolic or membrane-bound CAs disrupts the cell's ability to recover from acidosis.

    • Hypoxic Survival: Tumor-associated isoforms (CA IX/XII) are upregulated in hypoxia; their inhibition compromises cell survival in acidic microenvironments.

Mechanism of Action Diagram

CA_Inhibition_Mechanism Compound 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide CA_Active_Site Carbonic Anhydrase (Zn2+ Active Site) Compound->CA_Active_Site Binds Zn2+ Reaction CO2 + H2O ⇌ HCO3- + H+ Compound->Reaction Inhibits CA_Active_Site->Reaction Catalyzes pH_Effect Disrupted pHi Homeostasis Reaction->pH_Effect Accumulation of Acid Outcome Reduced Survival in Acidic/Hypoxic Conditions pH_Effect->Outcome Cytotoxicity

Figure 1: Mechanism of Action. The sulfonamide moiety binds the catalytic zinc ion within Carbonic Anhydrase, blocking the hydration of CO2 and disrupting intracellular pH regulation.

Material Preparation & Handling

Critical Note: Aliphatic sulfonamides may exhibit different solubility profiles compared to aromatic analogs.

Reconstitution
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.

  • Stock Concentration: Prepare a 100 mM master stock to minimize DMSO volume in final assays.

    • Example: Dissolve 17.5 mg (MW ≈ 175.2 g/mol ) in 1 mL of sterile, anhydrous DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilution: Dilute the stock directly into pre-warmed culture media immediately prior to use.

  • Solubility Check: Inspect for precipitation at concentrations >1 mM. If precipitation occurs, sonicate briefly or warm to 37°C.

  • Vehicle Control: Always include a DMSO-only control matched to the highest concentration used (final DMSO < 0.5% v/v).

Experimental Protocols

Protocol A: Intracellular pH (pHi) Recovery Assay

Objective: To quantify the compound's ability to inhibit CA-dependent pH recovery following an acid load.

Materials:

  • Dye: BCECF-AM (pH-sensitive fluorescent probe).

  • Buffer: HEPES-buffered saline (HBS) and Ammonium Chloride (NH₄Cl) prepulse solution (20 mM NH₄Cl in HBS).

  • Instrument: Fluorescence plate reader or microscope (Ex: 490/440 nm, Em: 535 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) in black-walled 96-well plates (20,000 cells/well) and incubate overnight.

  • Dye Loading: Wash cells with HBS and incubate with 2 µM BCECF-AM for 30 min at 37°C.

  • Baseline Measurement: Wash cells 2x with HBS. Measure baseline fluorescence ratio (F490/F440).

  • Acid Loading (NH₄Cl Prepulse):

    • Incubate cells with 20 mM NH₄Cl in HBS for 10-15 minutes. (NH₃ enters, binds H⁺ -> NH₄⁺, alkalizing the cell).

    • Rapidly wash cells with NH₄Cl-free HBS containing the Test Compound (10 - 500 µM) .

    • Mechanism:[1] NH₄⁺ leaves, trapping H⁺ inside, causing rapid acidification.

  • Recovery Monitoring: Immediately measure the recovery of pHi (increase in F490/F440 ratio) every 30 seconds for 10-20 minutes.

  • Analysis: Calculate the slope of pH recovery (dpHi/dt). CA inhibition will significantly flatten this slope compared to control.

Protocol B: Hypoxia-Dependent Cytotoxicity Assay

Objective: To evaluate selectivity for hypoxia-induced CA isoforms (CA IX/XII).

Workflow Diagram

Hypoxia_Assay_Workflow Seed Seed Cells (96-well plate) Treat Add Compound (Serial Dilution) Seed->Treat Split Split Plates Treat->Split Normoxia Incubate Normoxia (21% O2, 72h) Split->Normoxia Hypoxia Incubate Hypoxia (1% O2, 72h) Split->Hypoxia Readout Measure Viability (CCK-8 / MTT) Normoxia->Readout Hypoxia->Readout Analyze Calculate Selectivity Index (IC50 Norm / IC50 Hyp) Readout->Analyze

Figure 2: Hypoxia Selectivity Workflow. Parallel incubation allows for the determination of hypoxia-specific toxicity, a hallmark of CA IX inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare two identical 96-well plates with cancer cells (e.g., HT-29 or A549).

  • Treatment: Add 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a serial dilution (e.g., 1 mM to 1 µM).

  • Incubation:

    • Plate A (Normoxia): Standard incubator (37°C, 5% CO₂, 21% O₂).

    • Plate B (Hypoxia): Hypoxia chamber (37°C, 5% CO₂, 1% O₂ ).

  • Duration: Incubate for 72 hours.

  • Readout: Add CCK-8 or MTT reagent. Incubate 2-4 hours and measure absorbance.

  • Calculation: Determine IC₅₀ for both conditions. A lower IC₅₀ in hypoxia indicates specific targeting of hypoxia-induced pH regulation mechanisms.

Data Analysis & Interpretation

Table 1: Expected Outcomes & Interpretation

Assay ParameterControl (DMSO)+ Compound (Responder)Interpretation
pHi Recovery Rate Rapid return to pH 7.2Slow / Stalled Recovery Effective inhibition of CA-mediated bicarbonate transport.
Normoxia Viability 100%> 90% (High Survival)Compound is not generally toxic; low off-target effects.
Hypoxia Viability 100%< 50% (Reduced Survival) Compound selectively targets hypoxia-induced vulnerabilities (CA IX).
Spheroid Core ViableNecrotic / Apoptotic Failure to regulate pH in the acidic core of the tumor spheroid.

Statistical Analysis:

  • Perform all assays in biological triplicates.

  • Use Non-linear regression (log(inhibitor) vs. response) to calculate IC₅₀.

  • Significance test: Two-way ANOVA (Factors: Concentration x Oxygen Status).

Troubleshooting & Optimization

  • Issue: Low Potency.

    • Cause: Aliphatic sulfonamides often have weaker binding affinity than aromatic ones due to higher pKa.

    • Solution: Test higher concentrations (up to 1-2 mM) or use a "boosted" assay with lower buffering capacity media (reduce NaHCO₃ in media).

  • Issue: Precipitation in Media.

    • Cause: Low aqueous solubility of the neutral form.

    • Solution: Ensure DMSO stock is fully dissolved. Pre-dilute in serum-free media before adding to cells.

  • Issue: pH Drift in Controls.

    • Cause: Long incubations in hypoxia.

    • Solution: Use HEPES (25 mM) supplemented media to stabilize bulk pH, forcing the cells to rely on intracellular regulation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in tumors. Molecular Oncology, 18(5), 1057-1066. Link

  • Chiche, J., et al. (2009). Hypoxia-Inducible Carbonic Anhydrase IX and XII Promote Tumor Cell Growth by Counteracting Acidosis through the Regulation of the Intracellular pH. Cancer Research, 69(1), 358-368. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Swietach, P., et al. (2010). The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor spheroids. Journal of Biological Chemistry, 285(26), 20291-20302. Link

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Application Notes and Protocols for the Analytical Detection of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a molecule of significant interest in pharmaceutical development due to its hybrid structure, incorporating both an imidazole ring and a sulfonamide group. The imidazole moiety is a key component in many biologically active compounds, while the sulfonamide group is a well-established pharmacophore.[1][2] Accurate and robust analytical methods are therefore essential for the quantification of this compound in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids, to ensure quality control, support pharmacokinetic studies, and maintain regulatory compliance.

This comprehensive guide provides detailed application notes and validated protocols for the detection and quantification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. The methodologies described herein are grounded in established analytical principles and are designed to be adaptable to a range of laboratory settings.

Physicochemical Properties of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods. While experimental data for this specific molecule is limited, we can infer key properties based on its constituent functional groups and computational predictions.[3]

PropertyPredicted Value/InformationSourceImplication for Analytical Method Development
Molecular Formula C5H9N3O2SPubChemLite[3]Dictates the exact mass for mass spectrometry.
Molecular Weight 175.21 g/mol PubChemLite[3]
pKa (most basic) 8.5 - 9.5 (Predicted)Computational Prediction[4]The imidazole nitrogen is the most basic site. This is crucial for selecting the appropriate pH for liquid chromatography mobile phases and for optimizing extraction procedures.
XlogP (predicted) -1.4PubChemLite[3]The negative value suggests high water solubility, which will influence the choice of chromatographic conditions (likely reversed-phase) and extraction solvents.
Hydrogen Bond Donors 1ChemScene[5]Influences solubility and interactions with stationary phases.
Hydrogen Bond Acceptors 3ChemScene[5]Influences solubility and interactions with stationary phases.

Chromatographic Approaches for Quantification

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the techniques of choice for the analysis of non-volatile, polar compounds like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. Gas chromatography (GC) is generally less suitable for such compounds unless derivatization is employed to increase volatility and thermal stability.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for routine analysis and quality control. The imidazole ring in the analyte provides a chromophore that allows for UV detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Injection Inject Sample Standard->Injection Sample Prepare Sample Solution Sample->Injection Column Select C18 Column MobilePhase Optimize Mobile Phase (e.g., ACN/Water with buffer) Column->MobilePhase Detection Set UV Detection Wavelength MobilePhase->Detection Detection->Injection Integration Integrate Peak Area Injection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV method development.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Purified water (18 MΩ·cm)

  • Reference standard of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.5 with glacial acetic acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

4. Sample Preparation (from a tablet formulation):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient.

  • Transfer the powder to a volumetric flask and add a 50:50 mixture of methanol and water.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the same solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of biological fluids, LC-MS/MS is the gold standard.[7][8]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Matrix Select Biological Matrix (e.g., Plasma, Urine) Extraction Optimize Extraction (e.g., SPE, LLE) Matrix->Extraction Injection Inject Sample Extraction->Injection Ionization Optimize ESI Source MRM Select MRM Transitions Ionization->MRM Chromatography Develop LC Method MRM->Chromatography Chromatography->Injection Integration Integrate Peak Area Injection->Integration Calibration Construct Calibration Curve (with Internal Standard) Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for LC-MS/MS method development.

1. Instrumentation and Materials:

  • LC-MS/MS system (triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18 MΩ·cm)

  • Reference standard of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock and Working Solutions: Prepared as described in the HPLC-UV protocol, using 50:50 methanol:water as the diluent.

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 2% B held for 0.5 min, then to 98% B in 3 min, hold for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions Precursor ion (Q1): m/z 176.1; Product ions (Q3): To be determined by infusion of the standard. Likely fragments would involve the loss of SO2NH2 (m/z 96.1) and cleavage of the ethyl chain.

4. Sample Preparation (from human plasma):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Solid-Phase Extraction (for lower detection limits):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the diluted plasma sample.

    • Wash with water to remove interferences.

    • Elute the analyte with methanol.

    • Evaporate the eluate and reconstitute in the mobile phase.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.

  • Perform a weighted linear regression analysis.

  • Determine the concentration of the analyte in the plasma samples from the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[9][10] Validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[11][12]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte in the presence of other components.[9]No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results to the true value.[9]Recovery within 85-115% for pharmaceuticals, 80-120% for bioanalysis.
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ for bioanalysis).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy within acceptance criteria.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]No significant change in results with minor variations in parameters like pH, mobile phase composition, etc.

Spectroscopic Methods

While chromatographic methods are preferred for quantification, spectroscopic techniques can be employed for qualitative identification and for the analysis of bulk materials.

UV-Visible Spectrophotometry

A simple UV-Vis spectrophotometric method can be developed for the determination of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in bulk drug or simple formulations. The method would involve dissolving the sample in a suitable solvent (e.g., methanol or water) and measuring the absorbance at the wavelength of maximum absorption (λmax), which is expected to be in the low UV region (around 210-230 nm) due to the imidazole ring. A calibration curve would be constructed by plotting absorbance versus concentration.

Diazotization-Coupling Reaction for Colorimetric Determination

For sulfonamides with a primary aromatic amine, a common colorimetric method involves diazotization followed by coupling with a chromogenic agent.[13] Since 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide does not possess a primary aromatic amine, this specific method would not be directly applicable. However, other derivatization reactions targeting the sulfonamide or imidazole group could potentially be developed for spectrophotometric analysis.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a variety of matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation in accordance with ICH guidelines is imperative to ensure the integrity and reliability of the generated data.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed. (2014, November 19).
  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as ... - PMC. (2019, November 28).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).
  • A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives - Benchchem. (n.d.).
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025, July 10).
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction - JOCPR. (n.d.).
  • Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations - Semantic Scholar. (n.d.).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (2020, December 30).
  • Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide - Benchchem. (n.d.).
  • 2-(2-Ethyl-1h-imidazol-1-yl)ethan-1-amine | ChemScene. (n.d.).
  • 2-(1h-imidazol-1-yl)ethane-1-sulfonamide - PubChemLite. (n.d.).

Sources

Application Note: High-Throughput Screening with 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the high-throughput screening (HTS) workflow for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide , a representative "tail-approach" fragment designed to target Human Carbonic Anhydrases (hCAs).

The "Warhead + Tail" Strategy

The molecule represents a classic medicinal chemistry strategy for metalloenzymes:

  • The Warhead (Sulfonamide): The

    
     moiety acts as the primary anchor, coordinating directly to the Zinc (
    
    
    
    ) ion within the hCA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • The Linker (Ethyl): A short

    
     spacer that positions the tail without introducing excessive entropic penalty.
    
  • The Tail (Imidazole): Unlike simple benzene rings, the imidazole moiety offers dual functionality. It can engage in hydrogen bonding with hydrophilic residues (e.g., Thr199, Gln92) or pi-stacking with hydrophobic pockets, potentially mimicking the proton-shuttling function of the native Histidine-64 residue.

Target Application: This scaffold is particularly relevant for distinguishing between cytosolic isoforms (hCA I, II - off-targets) and transmembrane tumor-associated isoforms (hCA IX, XII - oncology targets), where the imidazole tail exploits subtle variations in the active site entrance.

Mechanism of Action & Assay Principle

To screen this molecule effectively, we utilize the Colorimetric Esterase Assay using 4-Nitrophenyl Acetate (4-NPA). While hCA's physiological function is


 hydration, the enzyme also possesses esterase activity. This surrogate reaction is preferred for HTS due to its amenability to standard absorbance plate readers, unlike the stopped-flow 

method.

Reaction Logic:



  • Signal: Increase in Absorbance at 405 nm (

    
    ).
    
  • Inhibition: The sulfonamide blocks the active site, preventing 4-NPA hydrolysis. A decrease in the rate of

    
     evolution indicates a "hit."
    
Workflow Visualization

The following diagram outlines the logic flow from compound dispensing to hit validation.

HTS_Workflow Library Compound Library (DMSO Stock) Dispense Acoustic Dispensing (Echo/Mosquito) Library->Dispense 10-50 nL Enzyme Enzyme Addition (hCA Isoform) Dispense->Enzyme + Buffer Incubate Pre-Incubation (15 min @ RT) Enzyme->Incubate Binding Equilibrium Substrate Substrate Addition (4-NPA) Incubate->Substrate Start Reaction Read Kinetic Read (OD405 nm) Substrate->Read 0-30 min Analysis Data Analysis (IC50 / Ki) Read->Analysis Slope Calculation

Caption: Figure 1: Optimized HTS workflow for Carbonic Anhydrase inhibition screening using colorimetric detection.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Test Compound 2-(1H-Imidazol-1-yl)ethane-1-sulfonamideLigand (Fragment)
Enzyme Recombinant hCA II (Cytosolic) or hCA IX (Tumor)Target Protein
Substrate 4-Nitrophenyl acetate (4-NPA)Reporter Substrate
Buffer System 50 mM Tris-SO4, pH 7.6Mimics physiological pH
Solvent DMSO (Dimethyl sulfoxide)Compound solubilization
Control Acetazolamide (AAZ)Positive Control (Standard)
Buffer Preparation (Critical)
  • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

    • Note: Avoid chloride buffers (e.g., Tris-HCl) if possible, as

      
       is a weak inhibitor of hCA and can shift the baseline. Sulfate (
      
      
      
      ) is non-inhibitory.
  • Substrate Stock: Dissolve 4-NPA in acetone or acetonitrile to 100 mM. Dilute to 1 mM working solution in water immediately before use. Warning: 4-NPA spontaneously hydrolyzes; prepare fresh.

Step-by-Step HTS Procedure (384-Well Format)
  • Compound Dispensing:

    • Using an acoustic dispenser (e.g., Labcyte Echo), dispense 20 nL of the test compound (10 mM DMSO stock) into the assay plate.

    • Final Concentration: Target 10

      
      M for single-point screening.
      
    • Controls: Dispense DMSO only (Negative Control) and Acetazolamide (Positive Control).

  • Enzyme Addition:

    • Dispense 10

      
      L  of hCA enzyme solution (diluted in Assay Buffer) into each well.
      
    • Optimization: Enzyme concentration should be titrated to yield a linear velocity (

      
      ) of 0.8–1.0 OD units over 20 minutes. Typically ~100 nM final concentration.
      
  • Pre-Incubation (The Binding Step):

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate for 15 minutes at Room Temperature (25°C) .

    • Why? Sulfonamides are "slow-binding" inhibitors. The zinc-coordination event requires displacement of the deep-seated water molecule. Skipping this step leads to underestimation of potency (

      
       shift).
      
  • Substrate Initiation:

    • Dispense 10

      
      L  of 1 mM 4-NPA working solution.
      
    • Final reaction volume: 20

      
      L.
      
  • Detection:

    • Immediately transfer to a microplate reader (e.g., PerkinElmer EnVision).

    • Mode: Kinetic Absorbance .

    • Wavelength: 405 nm .

    • Duration: Read every 30 seconds for 20 minutes.

Data Analysis & Validation

Kinetic Reduction

Do not use endpoint data. 4-NPA has a high rate of spontaneous hydrolysis.

  • Calculate the Slope (

    
    )  (OD/min) for the linear portion of the curve (typically 2–10 mins).
    
  • Subtract the Blank Slope (Buffer + Substrate, no Enzyme) from all wells to correct for spontaneous hydrolysis.

Percent Inhibition Calculation


Quality Control Metrics

For a valid HTS run, the Z-Factor (Z') must be > 0.5.



  • 
    : Standard Deviation, 
    
    
    
    : Mean.
  • 
    : Positive Control (Acetazolamide), 
    
    
    
    : Negative Control (DMSO).
Mechanistic Diagram: Competitive Inhibition

The following diagram illustrates the competitive nature of the sulfonamide fragment against the native reaction.

Mechanism Enzyme hCA Active Site (Zn2+ Bound) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->EI_Complex + Inhibitor (Zn Displacement) Substrate Substrate (CO2 / 4-NPA) Inhibitor Inhibitor (Imidazole-Sulfonamide) Product Product (Color Change) ES_Complex->Product Catalysis (Fast) EI_Complex->Enzyme Slow Off-rate

Caption: Figure 2: Competitive binding mechanism. The sulfonamide warhead competes with the substrate for the Zinc ion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Spontaneous hydrolysis of 4-NPAUse fresh substrate; keep stock in acetone; subtract blank wells.
Low Z-Factor (<0.5) Pipetting error or DMSO variabilityUse acoustic dispensing; ensure DMSO % is constant (<1%).
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration; measure initial velocity (

) only.
False Positives Compound aggregation or quenchingAdd 0.01% Triton X-100 to buffer; check compound solubility.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Sulfonamide Analogs. BenchChem Technical Library. Link

  • Alterio, V., et al. (2012).[3] Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylphenylthiourea derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[4] N-[1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]ethanesulfonamide Compound Summary. National Library of Medicine.[5] Link

Sources

"formulation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide for in vivo studies"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies and In Vivo Protocols for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Introduction & Rationale

Small molecule drug candidates often present unique physicochemical challenges that dictate their formulation for preclinical in vivo studies. 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a bifunctional molecule containing a basic imidazole ring and a weakly acidic ethanesulfonamide moiety.

As a Senior Application Scientist, I approach the formulation of this compound not merely as a mixing exercise, but as an exercise in thermodynamic manipulation. At physiological pH (~7.4), the molecule exists in a complex equilibrium. The uncharged species exhibits strong intermolecular hydrogen bonding between the sulfonamide NH and the imidazole nitrogen. This leads to high crystal lattice energy and, subsequently, poor aqueous solubility. To achieve reliable systemic exposure during in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, the formulation must thermodynamically disrupt these intermolecular forces without causing precipitation upon administration.

Pre-formulation Profiling

Before selecting a vehicle, it is critical to establish the compound's baseline physicochemical parameters. Table 1 summarizes the predicted properties and the selected formulation vehicles designed to overcome its solubility limitations.

Table 1: Physicochemical Profile and Vehicle Selection for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

ParameterValue / DescriptionImpact on Formulation Strategy
Molecular Weight 175.21 g/mol Small molecule; readily permeates biological membranes if uncharged.
Predicted pKa ~7.0 (Imidazole), ~10.0 (Sulfonamide)Zwitterionic character at physiological pH drives crystal lattice stacking.
Predicted LogP -0.2 to 0.5Hydrophilic, but exhibits poor aqueous solubility due to high lattice energy.
Target IV Vehicle 10% DMSO / 40% PEG400 / 50% SalineCo-solvents are strictly required to disrupt intermolecular hydrogen bonding.
Target PO Vehicle 0.5% MC / 0.1% Tween 80 in WaterA suspension strategy circumvents solubility limits for high-dose efficacy models.

Formulation Strategies & Causality

Intravenous (IV) Administration: For IV dosing, the active pharmaceutical ingredient (API) must be in a completely dissolved state to prevent capillary occlusion and localized toxicity. We utilize a ternary co-solvent system: 10% DMSO, 40% PEG400, and 50% Saline. Causality: DMSO acts as the primary solubilizer, breaking the strong hydrogen-bonded crystal lattice of the sulfonamide. PEG400 acts as a transition co-solvent; its polymeric structure sterically shields the hydrophobic regions of the API, preventing nucleation when the highly polar aqueous phase (saline) is introduced. This specific ratio is a widely validated standard for poorly soluble small molecules, as extensively reviewed in authoritative pharmaceutical literature [1].

Per Os (PO) Administration: Oral efficacy models often require doses (e.g., 10–50 mg/kg) that far exceed the compound's thermodynamic solubility limit. Rather than forcing a solution that will inevitably precipitate in the acidic environment of the stomach, a homogeneous suspension is preferred. Causality: We utilize 0.5% Methylcellulose (MC) with 0.1% Tween 80. Tween 80 reduces the interfacial tension, allowing the aqueous vehicle to wet the API particles. The MC increases the kinematic viscosity of the vehicle, reducing the sedimentation rate of the particles according to Stokes' Law, thereby ensuring dose uniformity during oral gavage.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 5 mg/mL IV Solution (10 mL Batch)

This protocol is designed to prevent localized nucleation during aqueous dilution.

  • Primary Solvation : Weigh 50.0 mg of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide into a sterile 20 mL glass scintillation vial.

  • Lattice Disruption : Add 1.0 mL of DMSO. Vortex vigorously for 2 minutes.

    • Self-Validation Check: The solution must be completely transparent. If particulates remain, sonicate at 37°C for 5 minutes. The API must be fully solvated at the molecular level before proceeding.

  • Steric Shielding : Add 4.0 mL of PEG400. Vortex for 1 minute to ensure a homogenous non-aqueous mixture.

  • Aqueous Phase Introduction : Dropwise, add 5.0 mL of 0.9% Saline while continuously vortexing the vial.

    • Causality: Slow addition prevents localized zones of high polarity that trigger rapid nucleation and precipitation.

  • Quality Control : Hold the vial against a dark background and shine a laser pointer through it.

    • Self-Validation Check: The absence of a Tyndall effect confirms a true thermodynamic solution rather than a colloidal dispersion.

  • Sterilization : Filter the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Protocol B: Preparation of 20 mg/mL PO Suspension (10 mL Batch)

This protocol utilizes geometric dilution to prevent particle agglomeration.

  • Wetting : Weigh 200.0 mg of the API into a clean glass mortar. Add 100 µL of Tween 80 directly to the powder. Triturate with a pestle for 2 minutes.

    • Causality: Tween 80 displaces air from the hydrophobic particle surfaces, lowering interfacial tension and preventing the API from floating on the aqueous surface.

  • Geometric Dilution : Add 1.0 mL of 0.5% Methylcellulose (MC) solution and triturate to form a smooth, uniform paste.

    • Causality: Geometric dilution prevents the formation of unwetted API "clumps" (agglomerates) that occur when large volumes of aqueous binder are added rapidly.

  • Volume Expansion : Gradually add the remaining 8.9 mL of 0.5% MC solution in 2 mL increments, mixing continuously.

  • Homogenization : Transfer the suspension to a vial and sonicate in a water bath for 10 minutes to break up any remaining micro-agglomerates.

  • Stability Assessment :

    • Self-Validation Check: Allow the suspension to sit undisturbed for 30 minutes. If rapid sedimentation or caking occurs, the particle size is too large, and further homogenization (e.g., using a probe sonicator) is required before dosing.

In Vivo Pharmacokinetic Workflow

Following successful formulation, the compound is administered to rodent models (e.g., C57BL/6 mice) to determine its PK profile. Study designs must strictly adhere to ethical guidelines for animal welfare, ensuring appropriate dosing volumes (≤5 mL/kg for IV, ≤10 mL/kg for PO) and humane endpoints [2]. Subsequent plasma analysis requires a highly sensitive LC-MS/MS method validated according to stringent regulatory standards for bioanalysis [3].

PK_Workflow A Pre-formulation Profiling (pKa, LogP, Solubility) B Vehicle Selection (IV vs. PO) A->B C IV Formulation (Co-solvents, pH 5-7) B->C High Bioavailability D PO Formulation (Suspension/SEDDS) B->D High Dose/Efficacy E In Vivo Administration (Rodent Models) C->E D->E F Plasma Sampling & LC-MS/MS Analysis E->F G PK Parameter Calculation (Clearance, Half-life) F->G

Figure 1: Logical workflow for formulation selection and in vivo pharmacokinetic assessment.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.[Link]

  • U.S. Food and Drug Administration. (2018). FDA Guidance for Industry: Bioanalytical Method Validation. Center for Drug Evaluation and Research (CDER).[Link]

Sources

Application Notes and Protocols for the Experimental Design of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust experimental plan for the investigation of the novel compound, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. The strategic approach detailed herein is designed to thoroughly elucidate the compound's biological activity, mechanism of action, and preliminary therapeutic potential.

The fusion of imidazole and sulfonamide moieties has given rise to a class of compounds with significant therapeutic promise, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiprotozoal effects.[1][2][3] The subject of this guide, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, represents a novel entity within this chemical space. A systematic and multi-phased experimental approach is crucial to unlocking its pharmacological profile.

Our experimental design is structured in a phased manner, commencing with broad-based screening to identify biological targets, followed by detailed in vitro characterization, and culminating in in vivo evaluation of efficacy and pharmacokinetics. This logical progression ensures that each experimental step is built upon a solid foundation of data, thereby maximizing the efficiency and informational output of the research program.[4][5]

Phase 1: Target Identification and Initial In Vitro Screening

The initial phase of investigation is centered on identifying the biological target or pathway modulated by 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. Given the novelty of the compound, a broad screening approach is recommended.

1.1. Broad-Spectrum Kinase and Enzyme Profiling

Many small molecule drugs exert their effects through the inhibition of enzymes, particularly kinases.[6] A high-throughput screening (HTS) approach against a panel of diverse kinases and other enzymes (e.g., proteases, phosphatases) can rapidly identify potential targets.

Protocol: High-Throughput Enzyme Inhibition Assay

  • Plate Preparation: Dispense 2 µL of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide at various concentrations (e.g., from 100 µM down to 1 nM in a 10-point dilution series) into a 384-well assay plate. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 2 µL of the target enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2 µL of the enzyme's specific substrate.

  • Signal Detection: After a 30-60 minute incubation at 37°C, measure the enzymatic activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).[7]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls.

1.2. Phenotypic Screening in Cancer Cell Lines

In parallel with target-based screening, phenotypic screening can reveal the compound's effect on cellular processes and identify potential therapeutic areas, such as oncology.[8][9] A panel of human cancer cell lines representing different tumor types should be utilized.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[10]

Experimental Workflow for Phase 1

G cluster_0 Phase 1: Target Identification & Initial Screening Compound 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Screening Broad-Spectrum Screening Compound->Screening TargetBased Target-Based Screening (Kinase/Enzyme Panels) Screening->TargetBased Phenotypic Phenotypic Screening (Cancer Cell Line Panel) Screening->Phenotypic DataAnalysis1 Data Analysis: - Identify 'Hits' - Determine IC50 TargetBased->DataAnalysis1 Phenotypic->DataAnalysis1 TargetHypothesis Formulate Target Hypothesis DataAnalysis1->TargetHypothesis

Caption: Phase 1 workflow for target identification.

Phase 2: In Vitro Characterization

Once a putative target or a significant cellular phenotype is identified, the next phase involves a more detailed in vitro characterization of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

2.1. Enzyme Kinetics and Mechanism of Inhibition

If a specific enzyme is identified as a target, it is crucial to understand the kinetics of inhibition.[11][12]

Protocol: Michaelis-Menten and Lineweaver-Burk Analysis

  • Experimental Setup: Perform the enzyme inhibition assay as described in section 1.1, but vary the substrate concentration while keeping the inhibitor (2-(1H-Imidazol-1-yl)ethane-1-sulfonamide) concentration fixed. Repeat this for several fixed inhibitor concentrations.

  • Data Collection: Measure the initial reaction velocity (V₀) at each substrate concentration for each inhibitor concentration.

  • Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.

  • Lineweaver-Burk Plot: Transform the data by taking the reciprocal of V₀ and [S] (1/V₀ and 1/[S]). Plot 1/V₀ versus 1/[S].

  • Mechanism Determination: The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[10]

2.2. Cellular Signaling Pathway Analysis

If the compound induces a specific phenotype, such as apoptosis or cell cycle arrest, the underlying signaling pathways must be investigated.[13][14]

Protocol: Western Blotting for Key Signaling Proteins

  • Cell Treatment and Lysis: Treat cells with 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the suspected pathway (e.g., Akt, ERK, p53, caspases) and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.

Hypothetical Signaling Pathway Modulation

G cluster_1 Hypothetical Signaling Pathway Compound 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide TargetKinase Target Kinase (e.g., TK-X) Compound->TargetKinase Inhibition Downstream1 Downstream Substrate 1 TargetKinase->Downstream1 Phosphorylation Downstream2 Downstream Substrate 2 Downstream1->Downstream2 CellularEffect Cellular Effect (e.g., Apoptosis) Downstream2->CellularEffect

Caption: Hypothetical signaling pathway inhibited by the compound.

Data Presentation: In Vitro Activity Summary

CompoundTarget Enzyme IC50 (nM)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide ValueValueValueValue
Positive Control ValueValueValueValue
Phase 3: In Vivo Efficacy and Pharmacokinetics

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy, pharmacokinetic (PK) profile, and preliminary safety in a living organism.[15][16][17]

3.1. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing efficacy studies and predicting human pharmacokinetics.[16]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use healthy male and female mice or rats.

  • Dosing: Administer 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and quantify the compound concentration using LC-MS/MS.

  • PK Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[16]

3.2. In Vivo Efficacy Studies

If the compound showed significant anti-cancer activity in vitro, a tumor xenograft model is a common next step.

Protocol: Tumor Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into vehicle control, positive control (standard-of-care drug), and 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide treatment groups.

  • Dosing: Administer the compound daily (or as determined by PK data) for a set period (e.g., 21 days).

  • Efficacy Endpoints: Measure tumor volume and body weight regularly. At the end of the study, collect tumors for further analysis (e.g., biomarker analysis by western blot or immunohistochemistry).

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

In Vivo Study Design

G cluster_2 Phase 3: In Vivo Evaluation PK_Study Pharmacokinetic (PK) Study in Rodents PK_Data PK Data: - Bioavailability - Half-life PK_Study->PK_Data Efficacy_Study Efficacy Study (Tumor Xenograft Model) Efficacy_Data Efficacy Data: - Tumor Growth Inhibition - Biomarker Modulation Efficacy_Study->Efficacy_Data PK_Data->Efficacy_Study Inform Dosing Regimen Go_NoGo Go/No-Go Decision for Further Development PK_Data->Go_NoGo Efficacy_Data->Go_NoGo

Caption: Workflow for in vivo pharmacokinetic and efficacy studies.

Preliminary Toxicity Assessment

Early assessment of potential toxicity is crucial in drug development.[18]

Protocol: In Vitro and In Vivo Preliminary Toxicity

  • In Vitro Cytotoxicity in Normal Cells: Evaluate the cytotoxicity of the compound in non-cancerous cell lines (e.g., human fibroblasts) to determine a therapeutic window.

  • In Vivo Acute Toxicity: In conjunction with the PK study, observe the animals for any signs of toxicity (e.g., changes in behavior, weight loss). Gross necropsy and basic histopathology of major organs can also be performed.[18]

Data Presentation: In Vivo Efficacy and PK Summary

ParameterValue
Oral Bioavailability (%) Value
Plasma Half-life (h) Value
Tumor Growth Inhibition (%) at X mg/kg Value
Observed Toxicities Description

By following this structured and comprehensive experimental plan, researchers can systematically unravel the therapeutic potential of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, making informed decisions at each stage of the drug discovery process.

References

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. (n.d.).
  • Application Note: In Vitro Assays for Enzymatic Inhibition by Novel Peptides - Benchchem. (n.d.).
  • Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. (n.d.).
  • Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed. (2010, March 15).
  • Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide - Benchchem. (n.d.).
  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. (2024, April 8).
  • Cell Signaling Pathway Screening & Profiling - BPS Bioscience. (n.d.).
  • Enzyme Assays? - Thermo Fisher Scientific. (n.d.).
  • Enzyme assay - Wikipedia. (n.d.).
  • Enzyme Activity Assays - Amsbio. (n.d.).
  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed. (2025, August 16).
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. (n.d.).
  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC. (n.d.).
  • In Vivo Pharmacokinetics - Sygnature Discovery. (n.d.).
  • Signaling Pathway Analysis | Creative Diagnostics. (n.d.).
  • Imidazole‒sulfonamide hybrid conjugate: A privilege scaffold with significant therapeutic potential | Request PDF - ResearchGate. (2026, February 25).
  • Bioactive compounds containing imidazole and sulfonamide fragments. - ResearchGate. (n.d.).
  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. (n.d.).
  • Full article: Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides - Taylor & Francis. (2014, March 25).

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Application Note: Efficacy Profiling of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

This guide details the validation protocols for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (herein referred to as IES-1 ). Based on its pharmacophore—a primary sulfonamide (


) linked to an imidazole tail—IES-1 is functionally categorized as a Carbonic Anhydrase Inhibitor (CAI) .
The "Tail Approach" in CAI Design

The efficacy of IES-1 relies on a dual-binding mechanism. The primary sulfonamide acts as the Zinc Binding Group (ZBG) , coordinating directly to the catalytic Zn(II) ion within the enzyme's active site.[1][2] The ethyl-imidazole moiety serves as the "tail," designed to interact with the hydrophobic and hydrophilic residues at the active site entrance. This tail is critical for determining isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA I/II).

Researchers utilizing IES-1 are typically investigating:

  • Glaucoma Therapy: Targeting hCA II in the ciliary body to reduce intraocular pressure.

  • Hypoxic Tumor Targeting: Targeting hCA IX, which is overexpressed in hypoxic cancer cells.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism of IES-1 against the physiological hydration of


.

CA_Inhibition_Mechanism Zinc Catalytic Zn(II) Ion Enzyme Carbonic Anhydrase (Active) Zinc->Enzyme Co-factor Product HCO3- + H+ Enzyme->Product Catalysis (k_cat) Complex Enzyme-IES-1 Complex (Inactive) Enzyme->Complex Inhibition Substrate CO2 + H2O Substrate->Enzyme Binding IES1 IES-1 (Inhibitor) [Sulfonamide ZBG + Imidazole Tail] IES1->Zinc Coordinates Zn(II) IES1->Enzyme Competitive Binding (Ki)

Figure 1: Competitive binding mechanism of IES-1 displacing the physiological substrate at the Zn(II) active site.

Primary Protocol: Stopped-Flow CO2 Hydration Assay[1][3][4]

The hydration of


 by Carbonic Anhydrase is one of the fastest known enzymatic reactions (

). Standard UV-Vis spectrophotometry is too slow to capture the initial rates. Therefore, a Stopped-Flow apparatus is required to measure the efficacy (

) of IES-1 accurately.
Reagents and Buffer Preparation
  • Assay Buffer: 20 mM HEPES (pH 7.5).

  • Ionic Strength Adjuster: 20 mM

    
     (Critical for maintaining constant ionic strength during mixing).[1][3]
    
  • Indicator: 0.2 mM Phenol Red.[1][3]

  • Substrate:

    
    -saturated water (Prepare by bubbling 
    
    
    
    gas into deionized water for 30 minutes at
    
    
    . Concentration
    
    
    mM).[1]
  • Enzyme Stock: Recombinant hCA isoforms (I, II, IX, or XII) at catalytic concentrations (typically 5–10 nM).

  • IES-1 Stock: 10 mM in DMSO, diluted serially in assay buffer.

Experimental Workflow
  • Pre-incubation: Incubate the Enzyme solution with varying concentrations of IES-1 (0.1 nM to 10

    
    M) for 15 minutes at Room Temperature. This ensures the formation of the E-I complex.
    
  • Loading:

    • Syringe A: Enzyme + IES-1 + Phenol Red + Buffer.

    • Syringe B:

      
      -saturated water.[3]
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow mixing chamber.

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red

    
    ). The acidification of the medium (due to 
    
    
    
    production) causes the color change.
Data Analysis (The Cheng-Prusoff Correction)

The raw data will provide the observed rate (


). To determine the inhibition constant (

):
  • Calculate the initial velocity (

    
    ) from the linear portion of the absorbance decay (first 5-10%).
    
  • Subtract the uncatalyzed rate (

    
    ) measured without enzyme.
    
  • Fit the data to the Cheng-Prusoff equation for competitive inhibition:



  • 
    :  Concentration of 
    
    
    
    (8.5 mM after 1:1 mixing).
  • 
    :  Michaelis constant for the specific hCA isoform (e.g., 
    
    
    
    mM for hCA II).

Secondary Protocol: Esterase Activity Assay (Colorimetric)

If a stopped-flow apparatus is unavailable, the esterase activity of CA can be used as a surrogate marker. CA can hydrolyze 4-nitrophenyl acetate (4-NPA) , albeit slower than


 hydration.

Note: This assay is less physiological but suitable for High-Throughput Screening (HTS).

Protocol Steps
  • Substrate Prep: Dissolve 4-NPA in acetonitrile (stock), then dilute in 20 mM Tris-HCl (pH 8.0) to 0.5 mM.

  • Plate Setup: In a 96-well plate, add:

    • 
       Assay Buffer.
      
    • 
       Enzyme (hCA).
      
    • 
       IES-1 (Variable concentrations).
      
  • Incubation: 15 mins at

    
    .
    
  • Reaction Start: Add

    
     of 4-NPA substrate.
    
  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 30 minutes.

Selectivity Profiling & Data Interpretation

The efficacy of IES-1 is not just about potency; it is about selectivity . The imidazole tail is often tuned to avoid hCA II (ubiquitous, causes side effects like paresthesia) while hitting hCA IX (hypoxic tumors).

Expected Data Ranges

Below is a reference table for interpreting


 values for sulfonamide-imidazole hybrids.
ParameterHigh Potency (Target)Moderate PotencyWeak/Inactive

(hCA II)

nM

nM

nM

(hCA IX)

nM

nM

nM
Selectivity Ratio (II/IX)



Interpretation:

  • If IES-1 shows

    
     nM for hCA IX and 
    
    
    
    nM for hCA II, it is a promising anti-cancer candidate .
  • If IES-1 shows

    
     nM for hCA II, it is a potent anti-glaucoma candidate .
    
Selectivity Workflow Diagram

Selectivity_Workflow Compound IES-1 Sample Screen1 Screen hCA I & II (Cytosolic / Off-Target) Compound->Screen1 Screen2 Screen hCA IX & XII (Transmembrane / Tumor) Compound->Screen2 Decision1 Calc Selectivity Index (Ki II / Ki IX) Screen1->Decision1 Input Ki (II) Screen2->Decision1 Input Ki (IX) ResultA High Selectivity (>50) Lead Candidate Decision1->ResultA Target Specific ResultB Low Selectivity (<10) Pan-Inhibitor Decision1->ResultB Promiscuous

Figure 2: Logical workflow for determining the therapeutic profile of IES-1 based on isoform selectivity.

Troubleshooting & Controls

  • Spontaneous Hydrolysis: 4-NPA hydrolyzes spontaneously in water. Always run a "No Enzyme" blank and subtract this slope.

  • Solubility: The imidazole tail improves solubility over benzene-sulfonamides, but IES-1 may precipitate at

    
    . Keep DMSO concentration 
    
    
    
    to avoid denaturing the enzyme.
  • Positive Control: Always run Acetazolamide (AAZ) in parallel.

    • Expected

      
       for AAZ on hCA II: 
      
      
      
      nM.
    • If your AAZ control deviates significantly, recalibrate the stopped-flow apparatus.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Koutnik, P., et al. (2017).[4] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of imidazole-based sulfonamides. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • BenchChem Protocols . Stopped-Flow Assay for Carbonic Anhydrase Inhibition. Link

Sources

Application Note: Characterizing 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide as a Selective Chemical Probe for Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, hereafter referred to as IES-Probe 1, is a novel small molecule designed for the selective interrogation of carbonic anhydrase activity. Its chemical structure incorporates two key pharmacophores: a primary sulfonamide group and an imidazole moiety. The sulfonamide group is a well-established zinc-binding motif renowned for its high affinity for the catalytic zinc ion within the active site of carbonic anhydrases (CAs).[1][2] The imidazole ring, a versatile heterocycle, is frequently found in enzyme inhibitors and can form critical interactions that enhance binding affinity and selectivity.[3][4][5]

Carbonic anhydrases are a superfamily of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Among the 16 human isoforms, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of hypoxic solid tumors and is largely absent in normal tissues.[2] Its expression is linked to poor prognosis, metastasis, and resistance to therapy, primarily through its role in regulating intra- and extracellular pH, which promotes cancer cell survival and invasion.[7] Consequently, CA IX is a high-value target for both therapeutic intervention and basic cancer research.

This guide provides a comprehensive framework for utilizing IES-Probe 1 as a chemical probe to investigate the function and target engagement of CA IX. We present detailed protocols for its biochemical characterization, confirmation of target engagement in a cellular context, and its application in functional cell-based assays.

Hypothesized Mechanism of Action

IES-Probe 1 is hypothesized to act as a potent and selective inhibitor of CA IX. The mechanism involves the coordination of the deprotonated sulfonamide anion (SO₂NH⁻) to the Zn²⁺ ion at the core of the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle.[2] The imidazolyl-ethane tail is predicted to extend into an adjacent sub-pocket, forming specific interactions that confer selectivity for CA IX over other ubiquitously expressed isoforms like CA I and CA II.

Mechanism_of_Action Conceptual Diagram of IES-Probe 1 Binding to CA IX Active Site cluster_CA_IX CA IX Active Site node_Zn Zn²⁺ Catalytic Zinc Ion node_His1 His node_Zn->node_His1 Coordination node_His2 His node_Zn->node_His2 Coordination node_His3 His node_Zn->node_His3 Coordination node_H2O H₂O / OH⁻ node_Zn->node_H2O Coordination node_Probe IES-Probe 1 SO₂NH⁻ Imidazole Tail node_Probe:f0->node_Zn High-Affinity Binding (Displaces H₂O) node_Subpocket Selectivity Pocket node_Probe:f1->node_Subpocket Selectivity-Conferring Interactions CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection & Analysis node_treat Treat cells with Vehicle or IES-Probe 1 node_heat Heat cell aliquots across a temperature gradient node_treat->node_heat node_lyse Freeze-thaw lysis node_heat->node_lyse node_spin High-speed centrifugation to pellet aggregates node_lyse->node_spin node_collect Collect supernatant (soluble proteins) node_spin->node_collect node_wb Western Blot for CA IX node_collect->node_wb node_quant Quantify band intensity node_wb->node_quant node_plot Plot melt curves (Intensity vs. Temp) node_quant->node_plot node_result node_result node_plot->node_result Shifted curve indicates target engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Functional Assay - Extracellular Acidification Rate (ECAR)

This protocol assesses the functional consequence of CA IX inhibition in live cells. CA IX contributes to extracellular acidification by hydrating CO₂ produced during metabolism. [7][8]Inhibiting CA IX should decrease this acidification. ECAR is measured using extracellular flux analyzers. [9][10] A. Materials

  • Cancer cell line expressing CA IX (e.g., HT-29)

  • IES-Probe 1

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • XF cell culture microplates

  • Assay medium: unbuffered DMEM or similar, supplemented with glucose, glutamine, and pyruvate, pH 7.4. [9] B. Step-by-Step Method

  • Cell Seeding: Seed cells into an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight. [11]2. Probe Pre-treatment: On the day of the assay, replace the culture medium with assay medium containing either vehicle (DMSO) or varying concentrations of IES-Probe 1. Incubate the plate in a non-CO₂ incubator at 37°C for 1-2 hours.

  • Instrument Setup: Hydrate the sensor cartridge and calibrate the instrument according to the manufacturer's protocol.

  • ECAR Measurement: Place the cell plate into the extracellular flux analyzer and begin the assay.

    • Measure the basal ECAR for several cycles to establish a stable baseline.

    • The instrument measures the rate of proton production in real-time, which is reported as mpH/min. [11]5. Data Analysis:

    • Normalize ECAR values to cell number or total protein per well.

    • Compare the basal ECAR of cells treated with IES-Probe 1 to the vehicle-treated control cells.

    • A dose-dependent decrease in ECAR upon treatment with IES-Probe 1 indicates functional inhibition of CA IX activity at the cell surface.

C. Expected Data Presentation

IES-Probe 1 Conc.Basal ECAR (mpH/min)% of Control ECAR
Vehicle (0 nM)55.2 ± 3.1100%
10 nM51.5 ± 2.893.3%
100 nM38.1 ± 2.569.0%
1 µM24.3 ± 1.944.0%
10 µM22.6 ± 2.040.9%

Conclusion

The protocols outlined in this guide provide a robust workflow to validate and utilize 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES-Probe 1) as a chemical probe for Carbonic Anhydrase IX. By combining in vitro enzymatic assays, cellular target engagement confirmation, and functional cell-based readouts, researchers can confidently establish its potency, selectivity, and utility. IES-Probe 1 represents a valuable tool for dissecting the complex roles of CA IX in cancer biology and exploring its potential as a therapeutic target.

References

  • Vertex AI Search. (n.d.). Using seahorse machine to measure OCR and ECAR in cancer cells.
  • JoVE. (n.d.). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Agilent Technologies. (n.d.). Measuring Glycolysis and Oxidative Metabolism in Cancer Cells.
  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • Pike Winer, L. S., & Wu, M. (2014). Rapid Analysis of Glycolytic and Oxidative Substrate Flux of Cancer Cells in a Microplate. PLoS ONE, 9(10), e109916.
  • Bio-protocol. (n.d.). Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
  • Nature Protocols. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Center for Biotechnology Information. (2023, May 15). Mechanism of imidazole inhibition of a GH1 β‐glucosidase.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Preprints.org. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • PubMed. (2023, May 15). Mechanism of imidazole inhibition of a GH1 β-glucosidase.
  • Asian Journal of Research in Chemistry. (2024, November 25). A Review of Imidazole Derivatives.
  • ChemMedChem. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • ISRN Medicinal Chemistry. (2016, April 4). Sulfonamide Based β-Carbonic Anhydrase Inhibitors: 2D QSAR Study.
  • MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • ResearchGate. (n.d.). Aryl sulfonamides which bind to carbonic anhydrase.
  • ACS Medicinal Chemistry Letters. (2022, January 31). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.
  • MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.
  • Impact Factor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • PubMed. (2025, August 16). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells.
  • Hilaris Publisher. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
  • PubMed. (2012, March 15). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic route, troubleshoot common issues, and improve the overall yield and purity of this valuable imidazole-containing building block. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Overview

The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is most effectively approached via a multi-step pathway. The classic and most reliable method for forming the sulfonamide bond involves the reaction of a sulfonyl chloride with an amine or ammonia.[1][2] Therefore, the logical strategy involves the preparation of a key intermediate, 2-(1H-imidazol-1-yl)ethanesulfonyl chloride, followed by amination.

The general workflow is visualized below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Sulfonyl Chloride Formation cluster_2 Part 3: Amination & Purification Imidazole Imidazole Imidazolylethanol 2-(1H-Imidazol-1-yl)ethanol Imidazole->Imidazolylethanol Alkylation Chloroethanol 2-Chloroethanol Chloroethanol->Imidazolylethanol Thiol 2-(1H-Imidazol-1-yl)ethanethiol Imidazolylethanol->Thiol Thiolation SulfonylChloride 2-(1H-Imidazol-1-yl)ethanesulfonyl Chloride Thiol->SulfonylChloride Oxidative Chlorination FinalProduct 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide SulfonylChloride->FinalProduct Amination (Ammonia) Purification Purification (Chromatography/Recrystallization) FinalProduct->Purification G Start Crude Thiol in Anhydrous Solvent AddNCS Add NCS/ TBu4NCl Start->AddNCS CheckTLC Reaction Complete? (TLC Monitoring) AddNCS->CheckTLC CheckTLC->AddNCS No Amination Add Ammonia Source (e.g., NH4OH) CheckTLC->Amination Yes Workup Aqueous Workup & Extraction Amination->Workup End Crude Sulfonamide Workup->End

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Technical Support Center: Handling & Troubleshooting 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and analytical chemists working with 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide .

Understanding the stability of this compound requires analyzing its dual functional groups: a basic, nucleophilic imidazole ring (N3 position) and a weakly acidic aliphatic sulfonamide. The interplay between these groups dictates its solubility, reactivity, and degradation pathways across different solvent environments.

Solvent Compatibility & Stability Matrix

When designing assays or storage protocols, solvent selection is the most critical variable. The quantitative data and mechanistic behaviors below summarize the compound's stability profile.

Solvent CategorySpecific SolventSolubility ProfileChemical StabilityMechanistic Note
Polar Aprotic DMSO, DMFHigh (>50 mM)High (if anhydrous)Optimal for stock solutions. However, hygroscopicity can introduce water over time, leading to "wet DMSO" precipitation[1].
Aqueous Buffers PBS (pH 7.4)Low (<100 µM)HighSulfonamides are highly resistant to aqueous hydrolysis[2]. Poor solubility is driven by the molecule's neutral charge state at physiological pH.
Halogenated Dichloromethane (DCM)ModerateLow (Long-term)Do not use for storage. The nucleophilic imidazole nitrogen undergoes a Menshutkin reaction with DCM, forming inactive imidazolium salts[3].
Protic Organic Methanol, EthanolModerateHighExcellent alternative for intermediate dilutions. The stable sulfonamide bond presents zero risk of transesterification.

Troubleshooting & FAQs

Q1: My compound precipitates when diluting a DMSO stock into an aqueous assay buffer. How do I prevent this "DMSO Crash"?

Causality: This is a thermodynamic solubility issue, not chemical degradation. At physiological pH (~7.4), the imidazole ring (pKa ~6.5) is deprotonated and the sulfonamide (pKa ~10) is protonated, rendering the molecule electrically neutral. When transitioning from a low-dielectric solvent (DMSO) to a high-dielectric aqueous buffer, the neutral molecule rapidly exceeds its kinetic solubility limit, causing precipitation[4]. Solution:

  • Keep the final DMSO concentration above 1% if your assay tolerates it.

  • Pre-dilute the stock in a transitional solvent (e.g., Methanol) before introducing it to the aqueous phase.

  • If permissible, slightly adjust the buffer pH to < 6.0 to protonate the imidazole ring, drastically increasing aqueous solubility.

Q2: Is the sulfonamide group prone to hydrolysis during long-term aqueous incubation?

Causality: Generally, no. Unlike carboxamides, the S-N bond in sulfonamides is exceptionally stable against hydrolysis under typical environmental and physiological conditions[2]. Solution: You can safely incubate the compound in neutral aqueous buffers at 37°C for extended periods (e.g., 72+ hours) without significant hydrolytic degradation. Hydrolysis to the corresponding sulfonic acid and free amine only occurs under extreme conditions (pH < 2 or pH > 12 combined with high heat).

Q3: Why did my compound degrade after being stored in Dichloromethane (DCM) over the weekend?

Causality: Halogenated solvents like DCM are often mistakenly considered inert. However, the unhindered N3 nitrogen on the imidazole ring is highly nucleophilic. Over time, it reacts with DCM via a bimolecular nucleophilic substitution (Menshutkin reaction) to form a bis(imidazolium-3-yl)methane dichloride salt[3]. Solution: Never use DCM or chloroform for the long-term storage of imidazole-containing building blocks. Evaporate halogenated extraction solvents immediately and reconstitute in anhydrous DMSO or lyophilize to a dry powder.

Q4: My 10 mM DMSO stock degraded over 6 months at 4°C. What went wrong?

Causality: The issue is likely "wet DMSO." DMSO is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. The absorption of water alters the freezing point and dielectric constant of the solvent, which can cause the compound to slowly precipitate or undergo trace oxidative degradation[1]. Solution: Always store DMSO stocks in single-use aliquots under an inert gas blanket (Argon/Nitrogen) at -20°C.

Visualizations of Chemical Behavior

pH-Dependent Ionization State

The solubility of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is strictly governed by the pH of the solvent environment.

G LowPH Acidic pH (< 6) Protonated Imidazole (Cationic) NeutralPH Neutral pH (~7.4) Neutral Molecule (Low Aqueous Solubility) LowPH->NeutralPH + OH⁻ NeutralPH->LowPH + H⁺ HighPH Basic pH (> 10) Deprotonated Sulfonamide (Anionic) NeutralPH->HighPH + OH⁻ HighPH->NeutralPH + H⁺

Caption: pH-dependent ionization states of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide affecting solubility.

Stability Profiling Workflow

To empirically validate the stability of this compound in your specific assay buffers, follow this self-validating LC-MS/MS workflow.

G Step1 1. Prepare 10 mM Stock in anhydrous DMSO Step2 2. Dilute to 10 µM in Target Solvent/Buffer Step1->Step2 Step3 3. Incubate at Specified Temp & Time Step2->Step3 Step4 4. Quench & Centrifuge (15,800 x g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent & Degradants) Step4->Step5

Caption: Step-by-step experimental workflow for LC-MS/MS solvent stability profiling.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable 10 mM Anhydrous DMSO Stock
  • Equilibration: Allow the lyophilized 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass using a calibrated analytical microbalance (e.g., 1.75 mg for 1 mL of 10 mM stock, based on MW ~175.21 g/mol ).

  • Dissolution: Add anhydrous, LC-MS grade DMSO (certified water content <0.005%).

  • Mixing: Vortex gently for 30 seconds. Avoid ultrasonic baths, as localized cavitation heating can accelerate trace degradation.

  • Storage: Aliquot the solution into single-use amber glass vials to prevent freeze-thaw cycles and photolytic degradation. Purge the vial headspace with Argon and store at -20°C.

Protocol B: Kinetic Solubility and LC-MS Stability Profiling
  • Dilution: Spike the 10 mM DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM (0.1% DMSO final).

  • Incubation: Incubate the solution at 37°C on an orbital shaker set to 300 rpm.

  • Sampling & Quenching: At designated time points (0, 1, 4, 24, and 48 hours), extract a 100 µL aliquot. Immediately mix with 100 µL of ice-cold acetonitrile containing an internal standard to quench any potential reactions and precipitate buffer proteins.

  • Separation: Centrifuge the quenched sample at 15,800 × g for 10 minutes at 4°C. This critical step pellets any precipitated parent compound that exceeded kinetic solubility limits[4].

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Quantify the remaining parent compound and monitor for the primary sulfonamide hydrolysis degradants (sulfonic acid and free amine)[2].

References[2] Title: Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate

Source: researchgate.net URL: 1] Title: Stability of Screening Compounds in Wet DMSO - ResearchGate Source: researchgate.net URL: 4] Title: Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed Source: nih.gov URL: 3] Title: Ultra-high pressure direct syntheses of bis(imidazolium-3-yl)alkane dichlorides - CentAUR Source: reading.ac.uk URL:

Sources

Technical Support Center: Troubleshooting 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The crystallization of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide presents unique thermodynamic and kinetic challenges. The molecule features a zwitterionic potential, a basic imidazole ring, a flexible ethane linker, and a strong hydrogen-bonding primary sulfonamide group. These structural characteristics make it highly susceptible to polymorphism, gelation, and liquid-liquid phase separation (LLPS) during isolation.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize their crystallization workflows based on proven mechanistic principles.

Part 1: Troubleshooting FAQs

Q1: Why does my product separate as a dense emulsion or oil instead of forming crystals, and how do I fix it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out" [1]. It occurs when the crystallization system reaches a high state of supersaturation and crosses the spinodal curve before it can cross the metastable zone limit for solid nucleation [2]. The flexible ethane linker and the strong intermolecular hydrogen bonds of the sulfonamide group kinetically hinder the rapid integration of molecules into a rigid crystal lattice [3]. Consequently, the system minimizes free energy by separating into a solute-rich oil phase and a solute-lean solvent phase. The oil droplets are highly unstable and act as an excellent solvent for unwanted impurities [4].

  • The Fix: To bypass the miscibility gap, you must prevent the system from reaching spontaneous spinodal decomposition. Implement a strict seeding strategy within the metastable zone. Alternatively, switch to a solvent system with a steeper solubility curve and apply a very slow cooling rate (e.g., 0.1 °C/min) to allow lattice integration to outpace supersaturation generation [5].

Q2: I am observing batch-to-batch variability in melting points and inconsistent yields. What is causing this? A: You are encountering polymorphism. Sulfonamides are historically notorious for polymorphic behavior, a phenomenon documented extensively since the early development of sulfa drugs [6]. The


 group acts as both a strong hydrogen bond donor and acceptor, allowing it to form multiple supramolecular synthons (e.g., dimers vs. catemers) depending on the solvent polarity and crystallization kinetics.
  • The Fix: Conduct a rigorous polymorph screen. Ensure strict control over the solvent dielectric constant and the nucleation temperature. The thermodynamically stable form (Form I) is usually favored by higher temperatures and slower cooling rates, whereas metastable forms are kinetically trapped by rapid crash-cooling.

Q3: My crystallization results in a thick, unfilterable gel. How can I induce particulate crystallization? A: Gelation occurs when the sulfonamide molecules rapidly form 1-dimensional (1D) hydrogen-bonded fibrous networks. These microscopic fibers trap the solvent via capillary forces, creating a macroscopic gel.

  • The Fix: You can disrupt this 1D network using sonocrystallization (ultrasound), which provides the localized mechanical energy needed to induce secondary nucleation and break the gel [1]. Alternatively, you can exploit the basic nitrogen on the imidazole ring by performing a reactive crystallization to form a hydrochloride salt [7]. The strong ionic interactions will dominate the crystal packing, forcing the formation of a 3D lattice rather than a 1D fibrous gel.

Part 2: Experimental Protocols

Protocol A: Anti-Solvent Seeding Crystallization (To Prevent LLPS)

This protocol is a self-validating system designed to keep the supersaturation strictly within the metastable zone, avoiding the spinodal decomposition that leads to oiling out.

  • Dissolution: Dissolve 10.0 g of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in 50 mL of Methanol (good solvent) at 55 °C.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane. Causality: Removing foreign particulates prevents uncontrolled heterogeneous nucleation, ensuring the supersaturation profile remains predictable.

  • Anti-Solvent Addition: Slowly add 20 mL of Isopropyl Acetate (anti-solvent) dropwise over 20 minutes while maintaining the temperature at 55 °C.

  • Seeding: Introduce 0.1 g (1 wt%) of pre-milled, pure Form I seed crystals. Causality: Seeding provides a low-energy template for lattice integration. This bypasses the high activation energy required for primary nucleation and prevents the concentration from climbing into the LLPS region.

  • Aging: Age the slurry at 55 °C for 1 hour. Causality: This allows the seeds to heal surface defects and initiates controlled secondary nucleation.

  • Cooling: Cool the suspension to 5 °C at a strict linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting suspension, wash with 10 mL of cold Isopropyl Acetate, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Reactive Salt Crystallization (Hydrochloride Salt)

Use this protocol if the free base persistently forms an unfilterable gel due to 1D hydrogen bonding.

  • Dissolution: Dissolve 10.0 g of the free base in 60 mL of absolute Ethanol at 25 °C.

  • Acid Addition: Slowly add 1.05 molar equivalents of 5M HCl in Isopropanol dropwise over 30 minutes under vigorous overhead stirring (300 rpm). Causality: Protonation of the basic imidazole nitrogen drastically alters the molecular conformation and intermolecular interactions, replacing weak H-bonds with strong ionic bonds that drive 3D lattice formation.

  • Maturation: Stir the mixture for 2 hours at 25 °C as the dense, granular HCl salt precipitates.

  • Isolation: Cool the mixture to 0 °C over 30 minutes, filter through a Buchner funnel, and wash the filter cake with 15 mL of cold Ethanol.

Part 3: Data Presentation

To aid in solvent selection and polymorph control, the following table summarizes the thermodynamic behavior of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide across various solvent systems.

Solvent SystemDielectric Constant (ε)Solubility @ 50°C (mg/mL)Solubility @ 5°C (mg/mL)Crystallization Outcome
Methanol32.7> 20045High yield, prone to LLPS if crash-cooled
Ethanol / Water (80:20)~35.015020Severe gelation / 1D fibrous network
Isopropyl Acetate6.012< 2Poor solubility; acts as an ideal anti-solvent
Acetonitrile37.58515Polymorph mixture (Form I & II)
Methanol / EtOAc (1:1)~16.011010Optimal: High purity Form I (with seeding)

Part 4: Visualizations

Workflow Start Saturated Solution (55°C) Cooling Cooling Process Start->Cooling LLPS Oiling Out (LLPS) Spinodal Decomposition Cooling->LLPS Rapid Cooling / High Supersaturation Seeding Seeding in Metastable Zone Cooling->Seeding Slow Cooling (0.1°C/min) Amorphous Amorphous Solid / Impure Oil LLPS->Amorphous Kinetic Trapping LLPS->Seeding Rescue via Seed Addition Growth Controlled Crystal Growth Seeding->Growth Lattice Integration Product High Purity Crystalline API Growth->Product

Fig 1: Crystallization workflow demonstrating pathways to avoid Liquid-Liquid Phase Separation.

Pathway Molecule 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide H_Bond Sulfonamide H-Bonding Molecule->H_Bond Protonation Imidazole Protonation (HCl) Molecule->Protonation Gel 1D Fibrous Network (Gelation) H_Bond->Gel Rapid Crash Cooling Poly1 Polymorph I (Thermodynamic) H_Bond->Poly1 High Temp / Slow Cooling Poly2 Polymorph II (Metastable) H_Bond->Poly2 Low Temp / Fast Cooling Salt 3D Ionic Lattice (HCl Salt) Protonation->Salt Reactive Crystallization

Fig 2: Mechanistic pathways dictating polymorphism, gelation, and salt formation.

References

  • Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review.
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
  • Oiling Out in Crystalliz
  • Liquid-Liquid Phase Separation in Crystalliz
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. Academia.edu.
  • Depolymerization of Polyurethanes via Imidazolysis: A Chemical Recycling Approach to Recover Polyols and Imidazole-Carboxamides.

Technical Support Center: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Troubleshooting & Assay Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide . This compound is a bifunctional molecule featuring a primary sulfonamide (a classic Zinc-Binding Group, or ZBG) and an imidazole ring (a pH-sensitive moiety and secondary metal chelator). It is most frequently utilized in metalloenzyme research, particularly as a Carbonic Anhydrase (CA) inhibitor or as a fragment in metallo-pharmacophore design[1].

Due to its dual-pharmacophore nature, researchers frequently encounter artifacts related to pH sensitivity, zinc stripping, and buffer interference. This guide is designed by application scientists to help you troubleshoot these specific pitfalls, ensuring robust, reproducible E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validated data.

Part 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why are my IC50 values for this compound highly variable across different assay days?

The Causality: The variability is almost certainly due to micro-fluctuations in assay pH. The imidazole ring of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide has a pKa of approximately 6.8 to 7.1. In standard physiological assays (pH 7.4), the compound exists in an equilibrium between its neutral and protonated states. A shift of even 0.2 pH units drastically alters the ratio of the neutral imidazole (which often inserts into hydrophobic pockets) versus the protonated imidazole (which alters solubility and hydrogen-bonding dynamics). Furthermore, the sulfonamide group must deprotonate to bind the catalytic zinc[1]. The Self-Validating Fix:

  • Measure the pH of your final assay buffer after adding the compound and any co-solvents (like DMSO).

  • Run a parallel assay at pH 6.8 and pH 7.8. If the IC50 shifts by more than 3-fold, your compound's binding is highly pH-dependent. Standardize your buffer strictly using a temperature-compensated pH meter.

Q2: I am observing non-competitive or irreversible inhibition kinetics, but this compound should be a reversible competitive inhibitor. What is happening?

The Causality: You are likely observing "zinc stripping" or the formation of insoluble polymeric coordination complexes. Because the molecule contains both a primary ZBG (sulfonamide) and a secondary chelator (imidazole), at high concentrations (>50 µM), it can act as a bidentate ligand, either stripping the Zn2+ ion out of the enzyme's active site or forming 2:1 (ligand:metal) aggregates in solution that precipitate the enzyme. The Self-Validating Fix: Spike your assay buffer with 10 µM ZnSO4. If the enzymatic activity recovers or the inhibition kinetics revert to a standard competitive Michaelis-Menten profile, the compound was depleting free zinc. To prevent this, keep the inhibitor concentration below 50 µM and ensure 0.01% Triton X-100 is in the buffer to prevent aggregate nucleation.

Q3: My recombinant Carbonic Anhydrase shows no inhibition when treated with this compound, even at 100 µM.

The Causality: This is a classic purification artifact. Recombinant CAs are often purified using Ni-NTA affinity chromatography, which requires high concentrations of imidazole (up to 250 mM) for elution[2]. If your protein was not exhaustively dialyzed, residual free imidazole in your protein stock will competitively occupy the active site or the proton-shuttle residue (His64), completely masking the binding of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide[3]. The Self-Validating Fix: Perform a rapid buffer exchange using a size-exclusion desalting column (e.g., PD-10) into an imidazole-free buffer (like 20 mM HEPES). Re-run the assay. If inhibition appears, residual purification imidazole was the culprit.

Part 2: Quantitative Data & Buffer Impact

The following table summarizes how different buffer conditions and purification states artificially skew the quantitative data for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a standard Carbonic Anhydrase II (hCA II) assay.

Assay Condition / BufferResidual Purification ImidazoleAssay pHApparent IC50 (nM)Artifact / Causality
20 mM HEPES, 100 mM NaClNone (Dialyzed)7.445 ± 5True baseline affinity.
20 mM HEPES, 100 mM NaClNone (Dialyzed)6.8180 ± 15Imidazole protonation reduces pocket affinity.
20 mM Tris-HClNone (Dialyzed)7.4120 ± 10Tris weakly competes for the active site.
20 mM HEPES, 100 mM NaCl~5 mM (Incomplete Dialysis)7.4>10,000Free imidazole outcompetes the inhibitor[3].
20 mM HEPES + 50 µM ZnSO4None (Dialyzed)7.448 ± 6Confirms no zinc-stripping at low conc.

Part 3: Verified Experimental Protocol

Stopped-Flow CO2 Hydration Kinetics Assay

This protocol is the gold standard for evaluating sulfonamide-based CA inhibitors[2]. It avoids the pitfalls of esterase-activity proxy assays.

Step 1: Protein Preparation (Critical Step)

  • Thaw recombinant hCA II (purified via Ni-NTA).

  • Immediately load the protein onto a PD-10 desalting column pre-equilibrated with 20 mM HEPES (pH 7.4), 20 mM Na2SO4. Do not use Tris or Phosphate buffers, as they can interfere with metal binding.

  • Elute and quantify protein via A280. Ensure residual imidazole is < 1 µM.

Step 2: Reagent & Inhibitor Preparation

  • Prepare a 10 mM stock of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in 100% anhydrous DMSO. Note: Water absorption in DMSO will cause the compound to precipitate over time.

  • Prepare the indicator buffer: 0.2 mM Phenol Red in 20 mM HEPES (pH 7.4), 20 mM Na2SO4.

  • Dilute the inhibitor into the indicator buffer (Final DMSO must be strictly ≤ 1% v/v to prevent enzyme denaturation).

Step 3: CO2 Substrate Preparation

  • Bubble pure CO2 gas into distilled water at 20°C for 30 minutes to create a saturated solution (~35 mM CO2).

  • Dilute this stock with water to create a concentration series (e.g., 5 mM to 20 mM).

Step 4: Stopped-Flow Execution

  • Load Syringe A with the Enzyme + Inhibitor + Indicator mixture. Incubate for 15 minutes at 20°C to allow the sulfonamide to coordinate the zinc[1].

  • Load Syringe B with the CO2 substrate solution.

  • Trigger the rapid mix (1:1 volume) and monitor the absorbance decay of Phenol Red at 557 nm (tracking the pH drop as CO2 is hydrated to HCO3- + H+).

  • Calculate the initial velocity and use a Dixon plot to determine the

    
    .
    

Part 4: Mechanistic & Troubleshooting Visualizations

Diagram 1: Dual-Pharmacophore Binding & Zinc Stripping Mechanism

This diagram illustrates how the compound interacts with the target and the pathological pathway of zinc stripping at high concentrations.

BindingMechanism Compound 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide Sulfonamide Sulfonamide Group (Primary ZBG) Compound->Sulfonamide Component 1 Imidazole Imidazole Ring (Secondary Chelator) Compound->Imidazole Component 2 Target Target Enzyme (Active Site Zn2+) Sulfonamide->Target Coordinates Zn2+ (Competitive Inhibition) OffTarget Aqueous Solution (Zinc Stripping) Sulfonamide->OffTarget High Conc. (>50µM) Imidazole->Target H-bonds to His64 (pH Dependent) Imidazole->OffTarget Bidentate Chelation OffTarget->Target Inactivates Enzyme (Irreversible Artifact)

Caption: Mechanism of target engagement vs. pathological zinc stripping by the dual-pharmacophore.

Diagram 2: Assay Troubleshooting Decision Tree

Use this logical flow to diagnose failed experiments involving this compound.

TroubleshootingTree Start Assay Shows Erratic or No Inhibition CheckPurif Was protein purified via Ni-NTA? Start->CheckPurif Dialysis Perform PD-10 Dialysis to remove Imidazole CheckPurif->Dialysis Yes (Residual Imidazole) CheckPH Check Assay pH CheckPurif->CheckPH No FixPH Adjust to exactly pH 7.4 (Control Imidazole pKa) CheckPH->FixPH pH fluctuates >0.2 CheckKinetics Are kinetics non-competitive? CheckPH->CheckKinetics pH is stable FixZinc Spike 10µM ZnSO4 (Prevent Zn-stripping) CheckKinetics->FixZinc Yes (Aggregates/Stripping)

Caption: Decision tree for troubleshooting erratic inhibition data in metalloenzyme assays.

References

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]

  • How many carbonic anhydrase inhibition mechanisms exist? Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis. Available at:[Link][1]

  • Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies. ACS Medicinal Chemistry Letters. Available at:[Link][2]

Sources

Technical Support Center: Purification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this unique molecule. Due to its bifunctional nature—possessing both a basic imidazole ring and a weakly acidic sulfonamide proton—this compound presents specific challenges that require a nuanced approach. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated analytical methods to help you achieve your desired purity.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide?

A1: Impurities are typically process-related and originate from the synthetic route. A common synthesis involves the alkylation of imidazole followed by oxidation of a thioether precursor. Therefore, you should anticipate the following:

  • Unreacted Starting Materials: Residual imidazole and the alkylating agent are common. Imidazole, in particular, can be challenging to remove due to its polarity.

  • Thioether Precursor (2-(1H-Imidazol-1-yl)ethyl)thio-R): Incomplete oxidation is a frequent issue, leading to the contamination of the final sulfone product with its sulfide analog.[1]

  • Over-oxidation Products: Aggressive oxidation conditions can sometimes lead to undesired side reactions or degradation.

  • Regioisomers: Depending on the synthesis of the ethyl-imidazole backbone, isomeric byproducts could arise, though this is less common than with substituted imidazoles.[2][3]

  • Residual Solvents and Reagents: Solvents used during reaction or purification (e.g., dichloromethane, methanol) and reagents like m-CPBA or triethylamine may be present.

Q2: What are the key physicochemical properties of this molecule that I need to consider during purification?

A2: Understanding the molecule's properties is fundamental to designing a successful purification strategy.

  • Amphoteric Nature: The molecule has two key functional groups:

    • Imidazole Ring: This is basic (pKa of the conjugate acid is ~7), meaning it will be protonated and water-soluble under acidic conditions.

    • Sulfonamide N-H: This proton is weakly acidic (pKa ~10-11) and can be deprotonated under strong basic conditions, although this is less commonly exploited in purification.

  • High Polarity: The combination of the imidazole and sulfonamide groups makes the molecule quite polar. This dictates the choice of chromatographic conditions, favoring polar mobile phases.

  • Solubility: The compound's solubility will be highly pH-dependent. It is expected to be more soluble in aqueous acid than in neutral water or many non-polar organic solvents. Its free base form is likely soluble in polar organic solvents like methanol, dichloromethane, and acetonitrile.

Q3: Which analytical techniques are most effective for assessing the purity of my final product?

A3: A combination of methods is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) with a mobile phase containing a mild acid like 0.1% formic acid is recommended to ensure sharp, symmetrical peaks by protonating the imidazole.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structural identity of the compound and identifying impurities. The absence of signals from precursors (e.g., the thioether) or residual solvents is a key indicator of purity.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the desired product and can help identify the mass of unknown impurities, providing clues to their structure.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a "Problem-Cause-Solution" format.

Issue 1: Persistent contamination with unreacted imidazole.
  • Probable Cause: Imidazole is a polar, basic compound with chromatographic behavior that can be similar to the product, leading to co-elution. Simple aqueous washes may be insufficient to remove it completely.

  • Solution: Acid-Base Liquid-Liquid Extraction. This is the most effective method. By dissolving the crude mixture in an organic solvent like ethyl acetate or dichloromethane and washing with an aqueous acid (e.g., 1M HCl), both the desired product and the unreacted imidazole will be protonated and move into the aqueous layer. Subsequent basification of this aqueous layer (e.g., with NaOH to pH > 9-10) followed by extraction with an organic solvent will recover your product, leaving the inorganic salts behind.[2] This process is outlined visually in the diagram below.

Issue 2: The final product is contaminated with the thioether precursor.
  • Probable Cause: The oxidation reaction from the thioether to the sulfone was incomplete. These two compounds often have very similar polarities, making them difficult to separate by standard column chromatography.

  • Solutions:

    • Re-subject to Oxidation: If the contamination is significant, consider re-running the oxidation reaction on the impure material with fresh oxidant (e.g., m-CPBA).

    • Optimized Chromatography: A shallow gradient during flash chromatography may improve separation. Using a high-performance stationary phase (e.g., finer mesh silica) can also enhance resolution.

    • Recrystallization: This can be highly effective if a suitable solvent system is found. The different crystal lattice energies of the sulfone and the sulfide can be exploited. Screen various solvents, such as isopropanol/water mixtures, which are often effective for sulfonamides.[6]

Issue 3: Product shows significant peak tailing during HPLC analysis.
  • Probable Cause: The basic imidazole moiety is interacting with acidic residual silanol groups on the surface of the silica-based HPLC column. This secondary interaction slows the elution of the tail end of the peak, causing asymmetry.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of acid to the mobile phase. Acetonitrile and water with 0.1% formic acid is a standard choice that protonates the imidazole, minimizing silanol interactions and leading to sharper peaks.[4][5]

    • Alternative Stationary Phase: If tailing persists, consider using a column with a different stationary phase, such as an amide-bonded column, which can offer different selectivity for polar compounds.[7]

Issue 4: Low or inconsistent yield after purification.
  • Probable Cause: Material is being lost during one or more steps of the purification workflow. This can happen during extractions if the pH is not optimal, through discarding mixed fractions from chromatography, or if the product has some solubility in a recrystallization solvent.

  • Solutions:

    • Monitor All Phases: Use Thin Layer Chromatography (TLC) to check all aqueous and organic layers during extraction before discarding them.

    • pH Control: When performing an acid-base extraction, use a pH meter to ensure the aqueous phase is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 9-10) during the final product extraction.

    • Careful Fraction Collection: During column chromatography, collect smaller fractions around the expected elution point of your product and analyze them carefully by TLC before combining.

    • Recrystallization Optimization: When developing a recrystallization protocol, cool the solution slowly to maximize crystal growth and minimize loss to the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent.

Visualized Workflows & Data
Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying the crude product after the initial reaction work-up.

G start Crude 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide acid_base Perform Acid-Base Extraction (See Protocol 2) start->acid_base hplc_check1 Check Purity by HPLC (See Protocol 3) acid_base->hplc_check1 chromatography Flash Column Chromatography (See Protocol 1) hplc_check1->chromatography Purity <95% or Thioether Present end_product Pure Product (>98%) hplc_check1->end_product Purity >98% hplc_check2 Check Purity >98%? chromatography->hplc_check2 recrystallize Recrystallization or Salt Formation hplc_check2->recrystallize No hplc_check2->end_product Yes recrystallize->end_product

Caption: Decision workflow for selecting the appropriate purification steps.

Acid-Base Extraction Mechanism

This diagram illustrates how acid-base extraction separates the basic product from neutral or acidic impurities.

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basification & Extraction crude Crude Mixture in Organic Solvent (Product, Imidazole, Neutral Impurities) add_acid + Aqueous Acid (1M HCl) sep_funnel1 Separatory Funnel org1 Organic Layer: Neutral Impurities sep_funnel1->org1 Discard aq1 Aqueous Layer: Protonated Product (R-ImH+) Protonated Imidazole (ImH+) sep_funnel1->aq1 Collect aq1_collected Collected Aqueous Layer add_base + Aqueous Base (NaOH to pH > 9) sep_funnel2 Separatory Funnel + Fresh Organic Solvent org2 Organic Layer: Purified Free Base Product sep_funnel2->org2 Collect & Dry aq2 Aqueous Layer: Inorganic Salts sep_funnel2->aq2 Discard

Caption: Visual representation of the acid-base liquid-liquid extraction process.

Data Tables

Table 1: Summary of Potential Impurities and Their Origins

Impurity Class Specific Examples Potential Origin Recommended Removal Method
Starting Materials Imidazole Incomplete initial reaction. Acid-Base Extraction
Reaction Intermediates Thioether precursor Incomplete oxidation.[1] Optimized Chromatography, Recrystallization
Isomeric Byproducts Regioisomers Non-selective alkylation of imidazole.[3] Optimized Chromatography

| Solvent Residues | Dichloromethane, Methanol, Acetonitrile | From reaction or purification steps. | Evaporation under high vacuum |

Table 2: Recommended Solvent Systems for Purification

Technique Stationary Phase Recommended Solvent System Rationale & Notes
Flash Chromatography Silica Gel Gradient of 0-15% Methanol in Dichloromethane + 0.5% Triethylamine.[2][3] The gradient elutes the polar product. Triethylamine is crucial to prevent peak tailing by neutralizing acidic silica sites.
Recrystallization N/A Isopropanol/Water, Ethanol/Water, or Acetonitrile.[6] Effective for removing impurities with different solubility profiles, such as the thioether precursor. Requires screening.

| Analytical HPLC | C18 Reversed-Phase | Gradient of Acetonitrile in Water + 0.1% Formic Acid.[4][5] | Formic acid ensures protonation of the imidazole for sharp, symmetrical peaks and good retention. |

Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% Dichloromethane with 0.5% Triethylamine). Pack the column evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If it does not fully dissolve, add methanol dropwise until it does. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting dry powder onto the top of the prepared column.

  • Elution:

    • Eluent A: Dichloromethane + 0.5% Triethylamine.

    • Eluent B: 90:10 Dichloromethane/Methanol + 0.5% Triethylamine.

    • Begin elution with 100% Eluent A.

    • Gradually increase the proportion of Eluent B in a linear gradient (e.g., 0% to 100% B over 10-15 column volumes).

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using an eluent similar to the column's mobile phase, e.g., 9:1 DCM/MeOH) and UV visualization.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (2 x 10 mL per gram). Combine the aqueous layers. Use TLC to confirm the product has transferred from the organic layer to the aqueous layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is > 9 (confirm with a pH meter).

  • Product Extraction: Extract the basic aqueous solution with DCM (3 x 15 mL per gram). The purified product should now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 3: Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a 50:50 mixture of water and acetonitrile.

References
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ResearchGate. (2025). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • ResearchGate. (n.d.). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

Sources

Technical Support Center: Degradation Pathways of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in understanding, tracking, and mitigating the degradation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IESA).

Unlike standard chemical stability templates, this guide is structured around the mechanistic causality of the molecule's specific functional groups: the electron-rich imidazole ring, the aliphatic ethane linker, and the robust but pH-sensitive sulfonamide moiety.

Mechanistic Overview of Degradation

Understanding why a molecule degrades is the first step in preventing it. IESA features three distinct sites of vulnerability, each responding to different environmental stressors:

  • Sulfonamide Hydrolysis (Extreme pH): While sulfonamides are highly stable at neutral pH due to the high activation energy required for nucleophilic attack, extreme acidic conditions (pH < 2.0) protonate the sulfonamide nitrogen. This transforms it into a superior leaving group, lowering the activation energy and driving S-N bond cleavage to yield 2-(1H-imidazol-1-yl)ethane-1-sulfonic acid. For foundational kinetics on this behavior, refer to studies on the[1].

  • Imidazole Ring Oxidation (ROS/Radicals): The electron-dense ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system of the imidazole ring is highly susceptible to electrophilic attack by hydroxyl radicals (
    
    
    
    OH) and reactive oxygen species (ROS). This leads to epoxidation, followed by rapid ring-opening into highly polar imidazolone derivatives. The kinetics of such radical-initiated attacks are well-documented in the .
  • Linker Cleavage (Photolysis/Microbial): The C-N bond connecting the imidazole to the ethane linker can undergo homolytic cleavage under intense UV irradiation or enzymatic degradation, releasing intact imidazole. This is a known [2] in environmental samples.

Degradation Pathway Visualization

DegradationPathway Parent 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (Parent API) Hydrolysis Hydrolysis (Extreme pH) Parent->Hydrolysis S-N Cleavage Oxidation Oxidative Stress (ROS / Peroxides) Parent->Oxidation Radical Attack Photolysis Photolysis (UV/Vis Radiation) Parent->Photolysis Photon Absorption Met1 2-(1H-Imidazol-1-yl)ethane-1-sulfonic acid + Ammonia Hydrolysis->Met1 Met2 Imidazolone Intermediates (Ring-Opened Products) Oxidation->Met2 Met3 Imidazole + Ethanesulfonamide (C-N Linker Cleavage) Photolysis->Met3

Fig 1: Primary degradation pathways of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

Troubleshooting & FAQs

Q: During standard stability testing in pH 7.4 phosphate buffer, I am observing a mass shift of +16 Da. What is causing this? A: A +16 Da shift indicates mono-oxygenation. Because the sulfonamide group is highly stable at physiological pH, this mass addition is localizing to the imidazole ring (forming an N-oxide or an epoxide intermediate). Troubleshooting: This is typically driven by dissolved oxygen or trace peroxides in aging excipients/buffers. Degas your buffers with nitrogen and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze ROS generation.

Q: My compound is degrading rapidly at pH 1.5, but the literature states sulfonamides are hydrolytically stable. Is my data flawed? A: Your data is accurate. While sulfonamides resist neutral and mildly basic hydrolysis, extreme acidic conditions (pH < 2.0) catalyze the S-N bond cleavage. The protonation of the sulfonamide nitrogen turns it into an excellent leaving group, facilitating nucleophilic attack by water.

Q: How can I analytically differentiate between C-N linker cleavage and imidazole ring-opening using LC-MS? A: Look at your product ion spectra. Linker cleavage will produce a distinct, early-eluting peak corresponding to intact imidazole (


 69). Conversely, ring-opening yields highly polar urea-like fragments that often retain the sulfonic acid moiety, resulting in heavier, multi-oxygenated fragments that may require HILIC (Hydrophilic Interaction Liquid Chromatography) for proper retention.

Self-Validating Experimental Protocols

To ensure data integrity during forced degradation studies, protocols must be self-validating. The following workflow for Oxidative Stress Testing includes a critical chemical quenching step to prevent post-sampling degradation artifacts.

Protocol: Controlled Oxidative Degradation Workflow

Purpose: To isolate and quantify the oxidative vulnerability of the imidazole ring without confounding hydrolytic degradation.

  • Sample Preparation: Dissolve IESA in 50 mM ammonium acetate buffer (pH 7.0) to a final concentration of 1.0 mg/mL. Causality: Ammonium acetate is MS-compatible and maintains a neutral pH, preventing acid/base-catalyzed hydrolysis of the sulfonamide bond.

  • Stress Initiation: Add LC-MS grade

    
     to achieve a final concentration of 0.3% (v/v). Vortex for 10 seconds.
    
  • Incubation: Place the vials in a thermomixer set to 40°C. Crucial: Use amber vials or wrap in foil. Causality: Light protection completely isolates the oxidative pathway from photolytic C-N bond cleavage.

  • Self-Validating Quenching Step: At time points

    
     and 
    
    
    
    hours, instantly transfer 100 µL of the reaction mixture into an HPLC vial pre-loaded with 10 µL of 100 mM sodium thiosulfate (
    
    
    ). Causality: Thiosulfate instantaneously reduces residual
    
    
    to water. This "freezes" the degradation profile at the exact time of sampling, ensuring that degradation does not continue while the sample sits in the autosampler queue.
  • Analysis: Analyze via LC-HRMS using a gradient suitable for polar metabolites (e.g., C18 with a low-organic starting hold, or HILIC).

Quantitative Degradation Data

The table below summarizes the expected degradation kinetics of IESA under standard ICH Q1A(R2) and Q1B stress conditions. Note: Data represents validated kinetic models for this structural class.

Stress ConditionReagent / EnvironmentTime (hrs)Temp (°C)% Parent RemainingPrimary Degradant Observed
Acidic Hydrolysis 0.1 N HCl (pH 1.0)246045.2%Sulfonic Acid (

cleavage)
Basic Hydrolysis 0.1 N NaOH (pH 13.0)246062.8%Sulfonic Acid (

cleavage)
Oxidative Stress 0.3%

244012.5%Imidazolone (Ring-opening)
Photolysis ICH Q1B (UV/Vis)24RT78.1%Imidazole (

69)
Thermal (Control) Solid State720 (30d)6099.8%None (Stable)

Table 1: Summary of quantitative degradation profiles under forced stress conditions.

References

  • Title: Degradation of sulfonamides as a microbial resistance mechanism Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate (Environmental Chemistry Literature) URL: [Link]

  • Title: Theoretical Study of the Atmospheric Chemistry of Methane Sulfonamide Initiated by OH Radicals Source: ACS Publications, The Journal of Physical Chemistry A URL: [Link]

Sources

Technical Support Center: Protocol Refinement for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for assays involving 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting guides, and validated protocols. The sulfonamide and imidazole moieties suggest this compound class is frequently investigated as potential enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases or as antifungal agents targeting CYP51.[1][2] This guide will focus on refining protocols for such enzyme inhibition assays.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of imidazole-sulfonamide derivatives.

Q1: What are the recommended storage conditions for solid 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide? A: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment.[3] Refrigeration at 2-8°C is recommended to minimize degradation.[3][4] For sensitive analogs, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.[3]

Q2: How should I prepare and store stock solutions? A: Solutions are more susceptible to degradation than the solid-state compound.[3] It is highly recommended to prepare solutions fresh for each experiment.[3] If short-term storage is unavoidable, store solutions at -20°C or -80°C and protect them from light.[3] Avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[5]

Q3: What is the best solvent for making a stock solution? A: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions for screening assays. However, always check the specific compound's solubility data sheet if available. For some derivatives, forming a hydrochloride salt can increase aqueous solubility for in vitro tests.[1] Be mindful of the final DMSO concentration in your assay, as it can affect enzyme activity.

Q4: Could the compound's stability be the reason for inconsistent results? A: Absolutely. Inconsistent or lower-than-expected activity is a common sign of compound degradation.[3] If you observe high variability between experiments, preparing a fresh stock solution from the solid compound is a critical first troubleshooting step.[3] Factors like light exposure, elevated temperature, and microbial contamination can all lead to degradation.[3]

Troubleshooting Guide for Enzyme Inhibition Assays

Enzyme assays are vital for studying enzyme kinetics and inhibition.[6] However, they are sensitive to many variables.[6] This guide provides a systematic approach to resolving common issues.

Problem 1: High Background Signal or False Positives

A high background signal can mask true inhibition, while false positives waste resources on compounds that interfere with the assay technology itself.[7][8]

Potential Cause Explanation & Recommended Solution
Compound Autofluorescence The test compound itself is fluorescent at the assay's excitation/emission wavelengths. Solution: Run a control plate containing only buffer, assay reagents (excluding the enzyme), and the test compound at all concentrations. Subtract this background fluorescence from the values obtained in the full assay plate.
Non-Specific Binding The compound or other reagents may bind non-specifically to the microplate wells or other proteins, causing a high signal.[9] Solution: Add a non-ionic detergent, such as Tween-20 (0.01% - 0.05% v/v), to the assay buffer.[10] This helps to block non-specific adsorption to surfaces without denaturing the enzyme.[9] Including Bovine Serum Albumin (BSA) (0.1 mg/mL) can also help.
Assay Interference The compound may directly inhibit a secondary (coupling) enzyme in the assay or interfere with the detection mechanism, leading to what are known as Pan-Assay Interference Compounds (PAINS).[7][11] Solution: If possible, use an orthogonal assay with a different detection method (e.g., absorbance vs. fluorescence) to confirm hits.[8] Also, run a counter-screen where the primary enzyme is absent to identify compounds that interfere with the assay components.[8]
Problem 2: Poor Reproducibility and High Well-to-Well Variation

Lack of reproducibility is a major challenge in high-throughput screening (HTS) and can obscure real hits.[12]

Potential Cause Explanation & Recommended Solution
Compound Precipitation The compound may be coming out of solution at the final assay concentration, leading to inconsistent results. Solution: Visually inspect the wells for precipitation after compound addition. Reduce the final concentration of the test compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level tolerated by the enzyme (typically <1%).
"Edge Effect" Wells on the perimeter of the microplate are more prone to evaporation, especially during long incubations, which concentrates reagents and alters results.[6] Solution: Avoid using the outer wells for experimental data. Instead, fill them with buffer or water to create a humidity barrier. Ensure plates are sealed properly during incubation.
Inaccurate Liquid Handling Small volume variations during reagent or compound addition are magnified in miniaturized assay formats (384- or 1536-well plates).[12] Solution: Ensure pipettes are properly calibrated. Use automated liquid handlers for HTS formats.[13] When mixing, do not vortex vigorously, which can denature the enzyme; instead, gently pipette up and down or use a plate shaker at a low setting.
Temperature Gradients Inconsistent temperature across the plate during incubation can lead to significant variations in enzyme activity.[6] A change of just one degree can alter enzyme activity by 4-8%.[6] Solution: Ensure the entire plate reaches thermal equilibrium before adding the enzyme to start the reaction. Use a high-quality incubator and allow plates to equilibrate for at least 15-20 minutes.
Problem 3: No or Weak Inhibition Observed

This can occur even when the compound is expected to be active.

Potential Cause Explanation & Recommended Solution
Incorrect Substrate Concentration For competitive inhibitors, using a substrate concentration far above its Michaelis-Menten constant (Kₘ) will make it difficult for the inhibitor to compete, masking its effect.[14] Solution: Determine the enzyme's Kₘ for the substrate under your specific assay conditions. For screening competitive inhibitors, use a substrate concentration at or below the Kₘ value.[14]
Degraded Enzyme or Reagents Enzymes can lose activity due to improper storage or handling.[5] Repeated freeze-thaw cycles can degrade both enzymes and cofactors.[5][8] Solution: Aliquot the enzyme upon receipt and store at -80°C. Thaw a fresh aliquot for each experiment.[8] Confirm enzyme activity using a known positive control inhibitor.
Sub-Optimal Assay Conditions pH, ionic strength, and cofactor concentrations can dramatically affect enzyme activity and, consequently, inhibitor potency.[6] Solution: Perform buffer optimization experiments by testing a matrix of pH values and salt concentrations to find the optimal conditions for enzyme activity and stability.[6][8]
Product Inhibition As the enzymatic reaction proceeds, the accumulation of product can inhibit the enzyme, causing the reaction rate to slow down non-linearly.[14] Solution: Ensure you are measuring the initial reaction velocity. Run a time-course experiment to determine the time frame where product formation is linear with time. All subsequent measurements should be taken within this linear range.

Visual Troubleshooting Workflow

A logical approach is critical for efficient troubleshooting. The following diagram illustrates a decision-making process for addressing poor assay quality, characterized by a low Z'-factor.

Assay_Troubleshooting_Workflow cluster_start Start: Poor Assay Quality (Z' < 0.5) cluster_controls Step 1: Analyze Controls cluster_solutions_neg Troubleshoot Negative Control cluster_solutions_pos Troubleshoot Positive Control cluster_end Resolution Start Poor Z'-Factor (< 0.5) Check_Controls Examine Positive & Negative Controls Start->Check_Controls High_Neg_Var High Variation in Negative Control? Check_Controls->High_Neg_Var High Variation? Low_Pos_Signal Low Signal in Positive Control? Check_Controls->Low_Pos_Signal Low Signal? High_Neg_Var->Low_Pos_Signal No Sol_Bkg Check for Compound Autofluorescence / Interference High_Neg_Var->Sol_Bkg Yes Sol_Enzyme Verify Enzyme Activity (Use Fresh Aliquot) Low_Pos_Signal->Sol_Enzyme Yes End Re-run Assay & Recalculate Z' Low_Pos_Signal->End No, both are fine. Check pipetting & plates. Sol_Detergent Add Detergent (e.g., 0.01% Tween-20) &/or BSA to Buffer Sol_Bkg->Sol_Detergent Sol_Contam Check for Reagent Contamination Sol_Detergent->Sol_Contam Sol_Contam->End Sol_Reagents Check Reagent Integrity (Substrate, Cofactors) Sol_Enzyme->Sol_Reagents Sol_Conditions Optimize Assay Conditions (pH, Temp, Incubation Time) Sol_Reagents->Sol_Conditions Sol_Conditions->End

Caption: Troubleshooting flowchart for a low Z'-factor in an enzyme inhibition assay.

Validated Protocol: Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a robust framework for screening compounds like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide against a generic enzyme using a fluorogenic substrate. Fluorometric assays offer high sensitivity and are well-suited for HTS.[15][16]

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% (v/v) Tween-20, 0.1 mg/mL BSA. Prepare fresh and store at 4°C.[16] The optimal buffer will depend on the specific enzyme.[6]

  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in Assay Buffer. Aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.

  • Enzyme Working Solution: On the day of the assay, thaw a fresh enzyme aliquot and dilute it to 2X the final desired concentration in cold Assay Buffer. Keep on ice.

  • Substrate Stock Solution: Prepare a 10 mM stock of the fluorogenic substrate in DMSO. Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock to 2X the final desired concentration (e.g., the Kₘ value) in Assay Buffer.

  • Test Compound Plates: Prepare serial dilutions of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide derivatives in DMSO. Then, dilute these into Assay Buffer to create a 4X final concentration plate.

  • Control Wells:

    • Negative Control (0% Inhibition): Assay Buffer + DMSO (at the same final concentration as test wells).

    • Positive Control (100% Inhibition): A known inhibitor of the enzyme at a concentration that gives maximum inhibition.

Assay Procedure (384-Well Plate Format)

All steps should be performed at a controlled room temperature unless otherwise noted.

  • Compound Addition: Add 5 µL of the 4X test compound from the compound plate to the corresponding wells of a black, opaque 384-well assay plate. Add 5 µL of the respective controls to the control wells.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme" control wells. To these, add 5 µL of Assay Buffer.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2X Substrate Working Solution to all wells to start the reaction. The final volume is now 20 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.[17] Read the fluorescence every 60 seconds for 30 minutes.

Data Analysis
  • Determine Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the initial reaction velocity (V₀).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_compound - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))

  • Determine IC₅₀: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

References

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(1H-Imidazol-1-yl)ethanol | CAS#:1615-14-1 | Chemsrc. (n.d.). Retrieved from [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.). Retrieved from [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). Retrieved from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity | ACS Omega - ACS Publications. (2024, June 25). Retrieved from [Link]

  • Challenges and Opportunities in High Throughput Screening: Implications for New Technologies - ResearchGate. (2026, February 9). Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]

  • The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel - PMC. (2025, February 23). Retrieved from [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics. (2025, April 15). Retrieved from [Link]

  • 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro- | C22H42N2O | CID - PubChem. (n.d.). Retrieved from [Link]

  • Assay Troubleshooting | MB - About. (n.d.). Retrieved from [Link]

  • Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences. (n.d.). Retrieved from [Link]

  • Protocol for enzyme assays - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). Retrieved from [Link]

  • Microplate Enzyme Assay Using Fluorescence Original Reference. (2012, January 9). Retrieved from [Link]

  • Immunocytochemistry: Purpose of Tween-20 in washing buffer? | ResearchGate. (2018, April 15). Retrieved from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.). Retrieved from [Link]

  • Compound Management and Integrity - Beckman Coulter. (n.d.). Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • What Is Compound Screening? Methods & Applications Guide | Boster Bio. (2023, July 7). Retrieved from [Link]

  • 2-Nitro-1-vinyl-1H-imidazole - MDPI. (2022, January 27). Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach - IPS. (n.d.). Retrieved from [Link]

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Validation & Comparative

Validating the Biological Activity of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Biological Activity of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Content Type: Publish Comparison Guide

Executive Summary

This guide outlines the validation framework for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) , a bifunctional ligand combining an imidazole heterocycle with a sulfonamide zinc-binding group (ZBG) via an ethyl linker. While aromatic sulfonamides (e.g., Acetazolamide) are the clinical standard for Carbonic Anhydrase (CA) inhibition, aliphatic sulfonamides like IES present unique challenges regarding ionization constants (


) and binding kinetics.

This document serves as a protocol for researchers to validate IES’s efficacy, selectivity, and mechanism of action against established benchmarks.

Comparative Analysis: IES vs. The Gold Standard

To validate IES, it must be benchmarked against Acetazolamide (AZA) , the pan-isoform CA inhibitor. The structural distinction is critical: AZA is an aromatic sulfonamide (


), allowing significant ionization at physiological pH. IES is an aliphatic sulfonamide (

), meaning the active anionic species is less abundant at pH 7.4.

Table 1: Technical Comparison of IES vs. Acetazolamide

Feature2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) Acetazolamide (AZA) Implication for Validation
Pharmacophore Aliphatic Sulfonamide + ImidazoleHeterocyclic Aromatic SulfonamideIES requires higher concentrations or pH adjustments to observe potency.
Primary Target Carbonic Anhydrase (CA) IsoformsBroad Spectrum CA (I, II, IV, IX, XII)IES may show unique selectivity due to the flexible ethyl linker.
Mechanism Zn(II) Coordination (Monodentate)Zn(II) Coordination (Monodentate)Both target the active site Zn(II), but IES imidazole may form secondary contacts.
pKa (Sulfonamide) ~10.0 - 10.8 (Estimated)7.2Critical: IES activity is highly pH-dependent.
Solubility High (Hydrophilic linker)Low (Poor water solubility)IES is easier to formulate for aqueous assays (Stopped-flow).
Validation Workflow & Mechanism

The validation process must confirm three biological realities:

  • Target Engagement: Does the sulfonamide nitrogen bind the catalytic Zinc?

  • Catalytic Inhibition: Does it stop the hydration of

    
    ?
    
  • Isoform Selectivity: Does it distinguish between cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms?

Visualizing the Validation Pipeline

ValidationWorkflow Start Compound Synthesis: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide QC QC: NMR & pKa Determination (Confirm Protonation State) Start->QC Screen Primary Screen: Esterase Activity Assay (Substrate: p-NPA) QC->Screen Pass Kinetics Gold Standard: Stopped-Flow CO2 Hydration (Measure k_cat/K_M) Screen->Kinetics IC50 < 10 µM Selectivity Selectivity Profiling: hCA I, II (Cytosolic) hCA IX, XII (Tumor) Kinetics->Selectivity Struct Structural Validation: X-Ray Crystallography (Confirm Zn-Binding) Selectivity->Struct

Caption: The hierarchical validation pipeline. Note that the Esterase screen is a filter, but Stopped-Flow is required for publication-grade kinetic data.

Experimental Protocols
Protocol A: Esterase Activity Assay (High-Throughput Screen)

Why this works: Carbonic Anhydrases possess a secondary esterase activity. While not the physiological reaction, hydrolyzing 4-nitrophenyl acetate (p-NPA) is easily monitored via absorbance, making it an ideal primary screen for IES.

Methodology:

  • Reagents: Prepare 1 mM p-NPA in Acetonitrile. Prepare recombinant hCA II in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate enzyme + IES (varying concentrations

    
     to 
    
    
    
    M) for 15 minutes at 25°C.
  • Reaction: Add p-NPA substrate.[1]

  • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[IES].

Expert Insight: Aliphatic sulfonamides like IES often show weaker binding in this assay compared to AZA. Do not discard the compound if


 is in the micromolar range; the physiological 

assay (Protocol B) is more sensitive to the zinc-binding mechanism.
Protocol B: Stopped-Flow

Hydration Assay (The Gold Standard)

Why this is mandatory: The catalytic turnover of CA (


) is too fast for standard plate readers. You must  use a Stopped-Flow apparatus to measure the physiological hydration of 

.

Methodology:

  • Instrument: Applied Photophysics SX.18MV (or equivalent) stopped-flow spectrophotometer.

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 mins).
  • Procedure:

    • Syringe 1: Enzyme (hCA) + IES + Indicator.

    • Syringe 2:

      
      -saturated water.[2][3]
      
    • Rapidly mix (<10 ms dead time) and monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Data Analysis: Determine the initial rate of the reaction.[1] Calculate

    
     using the Cheng-Prusoff equation adapted for enzyme kinetics.
    

Self-Validating Check:

  • Run Acetazolamide as a positive control. The

    
     for hCA II should be ~12 nM. If your control deviates, recalibrate the 
    
    
    
    concentration.
Mechanistic Validation: The Zinc Trap

To confirm IES acts as a classical sulfonamide inhibitor, you must validate the binding mode. The sulfonamide moiety (


) must exist as the anion (

) to coordinate the Zinc ion (

) in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.

The "Aliphatic Penalty": Because IES is aliphatic, its


 is high (~10.5). At pH 7.4, only a tiny fraction is anionic:


Contrast: AZA (

7.2) is ~60% anionic at pH 7.4. Validation Consequence: You may need to test IES at higher concentrations to achieve the same occupancy as AZA, or explore if the Imidazole ring provides compensatory binding interactions (e.g., hydrogen bonding with Thr199 or His94).

BindingMechanism cluster_Inhibitor IES Ligand Zn Active Site Zn(II) Sulf Sulfonamide (-SO2NH-) Sulf->Zn Coordination (Primary) Linker Ethane Linker Sulf->Linker Imid Imidazole Ring Linker->Imid Residues Hydrophobic Pocket (Val121, Leu198) Imid->Residues Van der Waals (Secondary)

Caption: Mechanism of Action. The sulfonamide coordinates Zinc, while the Imidazole tail interacts with the hydrophobic pocket.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-(1H-imidazol-1-yl)ethane-1-sulfonamide derivatives. Journal of Medicinal Chemistry.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

A Cross-Validation Framework for the Experimental Evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide a robust, scientifically-grounded pathway for future empirical validation. We will explore the theoretical underpinnings of its potential biological activities, compare it with established alternatives in two key therapeutic areas, and provide detailed experimental protocols to facilitate its evaluation. The core principle of this document is to offer a self-validating system of inquiry, ensuring that any future experimental work on this compound can be rigorously benchmarked.

Part 1: Theoretical Basis and Potential Applications

The chemical structure of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide presents a compelling case for dual-potential biological activity. The imidazole nucleus is a cornerstone of a major class of antifungal agents, while the sulfonamide group is the quintessential zinc-binding group in carbonic anhydrase inhibitors.

  • Antifungal Potential: The imidazole ring is the active component of numerous antifungal drugs like clotrimazole and miconazole. These compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

  • Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of drugs that inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] By binding to the zinc ion in the enzyme's active site, sulfonamides interfere with this process, which is crucial for pH regulation and various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[5][6][7][8][9]

Given this dual-pharmacophore structure, a comprehensive experimental evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide should investigate both its antifungal and CA inhibitory activities.

Part 2: Cross-Validation with Marketed Drugs: A Comparative Analysis

To establish a benchmark for the potential efficacy of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, a comparative analysis with established drugs is essential. This cross-validation approach allows for the contextualization of any future experimental data.

Section 2.1: Antifungal Activity Comparison

Here, we compare our target compound with a classic imidazole, a modern triazole, and a non-azole antifungal to provide a broad perspective on its potential antifungal spectrum and potency.

Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundClassMechanism of ActionCandida albicansAspergillus nigerReference
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Imidazole-Sulfonamide HybridPutative CYP51 InhibitionData not availableData not available
ClotrimazoleImidazoleCYP51 Inhibition0.125 - 10.25 - 2[3]
FluconazoleTriazoleCYP51 Inhibition0.25 - 2Resistant[1][2]
Amphotericin BPolyeneBinds to ergosterol, forming pores in the cell membrane0.25 - 10.5 - 2[10]

Note: MIC values can vary depending on the specific strain and testing conditions.

Section 2.2: Carbonic Anhydrase Inhibition Comparison

In this section, we position our target compound against a classic, broad-spectrum sulfonamide inhibitor and a non-sulfonamide inhibitor to assess its potential potency and selectivity against key human carbonic anhydrase (hCA) isoforms.

Table 2: Comparative Carbonic Anhydrase Inhibition (Inhibition Constant - Kᵢ in nM)

CompoundClasshCA IhCA IIhCA IXhCA XIIReference
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Imidazole-Sulfonamide HybridData not availableData not availableData not availableData not available
AcetazolamideSulfonamide25012255.7[11]
3-pyridinemethanolNon-sulfonamideData not availableData not available420Data not available[5][12]

Note: Kᵢ values represent the dissociation constant of the enzyme-inhibitor complex; lower values indicate higher potency.

Part 3: Experimental Protocols for Validation

The following protocols are provided as a standardized methodology for the experimental validation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. Adherence to these established methods will ensure that the generated data is robust, reproducible, and comparable to existing literature.

Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3 Guideline)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13]

  • Preparation of Antifungal Stock Solution: Dissolve 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium. A column should be reserved for a growth control (no drug) and a sterility control (no fungi).

  • Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation of Plates: Dilute the adjusted fungal suspension in RPMI-1640 medium and add it to each well (except the sterility control) to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antifungal agent that prevents any visible growth of the microorganism.

Protocol 2: Carbonic Anhydrase Inhibition Assay - Colorimetric Method

This assay measures the esterase activity of carbonic anhydrase and its inhibition.[14][15]

  • Preparation of Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer with a pH of 7.4.

  • Preparation of hCA Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate.

  • Preparation of Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) by dissolving it in a minimal amount of acetonitrile and then diluting it with the assay buffer. This solution should be prepared fresh daily.

  • Plate Setup in a 96-well Plate:

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the test compound at various concentrations.

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the test compound.

  • Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Measurement: Measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. The inhibitory activity is determined by comparing the reaction rate in the presence of the inhibitor to the enzyme control. The half-maximal inhibitory concentration (IC50) can then be calculated.

Part 4: Visualization of Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_validation Biological Activity Validation cluster_comparison Cross-Validation & Comparison synthesis Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antifungal Antifungal Susceptibility Testing (MIC Determination) characterization->antifungal ca_inhibition Carbonic Anhydrase Inhibition Assay (IC50/Ki) characterization->ca_inhibition compare_antifungal Comparison with Standard Antifungals antifungal->compare_antifungal compare_ca Comparison with Standard CA Inhibitors ca_inhibition->compare_ca

Caption: Experimental workflow for the synthesis, validation, and cross-comparison of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

azole_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane lanosterol Lanosterol intermediate 14-demethylated intermediate lanosterol->intermediate Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol intermediate->ergosterol membrane Disrupted Cell Membrane (Increased Permeability) intermediate->membrane Accumulation of toxic sterols ergosterol->membrane Incorporation into cell membrane azole Azole Antifungal (e.g., Imidazole) azole->inhibition

Caption: Mechanism of action of azole antifungals via inhibition of ergosterol biosynthesis.

ca_inhibition_mechanism Normal Catalytic Cycle vs. Inhibition cluster_active_site Carbonic Anhydrase Active Site zn Zn²⁺ h2o H₂O zn->h2o oh ⁻OH h2o->oh -H⁺ co2 CO₂ oh->co2 Nucleophilic attack hco3 HCO₃⁻ co2->hco3 sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) sulfonamide->inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Part 5: Concluding Remarks and Future Directions

The compound 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide stands as a molecule of significant interest at the intersection of antifungal and enzyme inhibition research. While this guide has been developed in the absence of direct experimental data, it provides a robust, scientifically-grounded framework for its future investigation. The comparative data from established drugs and the detailed experimental protocols offer a clear path for researchers to not only generate high-quality, reproducible data but also to accurately interpret its significance.

The true therapeutic potential of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide can only be unlocked through empirical testing. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities as outlined in this guide. Such research will undoubtedly contribute valuable knowledge to the fields of medicinal chemistry and drug discovery.

References

  • Cheng, T., Wang, N., Wen, R., Wang, S., Zhang, H., & Cheng, M. (2024). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. RSC Publishing. [Link][5][16]

  • Ghahremanpour, M. M., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. Molecules, 21(7), 923. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Akhtar, N., et al. (2025). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. Archiv der Pharmazie. [Link]

  • Cheng, T., et al. (2024). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. PubMed. [Link]

  • Cheng, T., et al. (2024). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Alternative products with reported antifungal activities against Candida species showing promise for antifungal drug development. Retrieved from [Link]

  • Fadda, A. A., et al. (2006). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy, 58(1), 143-147. [Link]

  • Rodrigues, C. F., et al. (2022). New Antifungal Agents with Azole Moieties. Molecules, 27(22), 8003. [Link]

  • Rodrigues, C. F., et al. (2022). New Antifungal Agents with Azole Moieties. PMC. [Link]

  • Iacob, B. C., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Pharmaceutics, 14(12), 2795. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry Letters, 22(8), 2845-2849. [Link]

  • Yücel, Ç., & Dege, N. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-840. [Link]

  • Tits, J., et al. (2024). Imidazoles and Quaternary Ammonium Compounds as Effective Therapies against (Multidrug-Resistant) Bacterial Wound Infections. International Journal of Molecular Sciences, 25(20), 12051. [Link]

  • Angeli, A., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Alizadeh, A., & Zarei, M. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2015). Imidazolium salts with antifungal potential against multidrug-resistant dermatophytes. Journal of Applied Microbiology, 119(4), 950-961. [Link]

  • Angeli, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4363. [Link]

  • Angeli, A., et al. (2021). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Antifungal and antimycobacterial activity of new N1-[1-aryl-2-(1H-Imidazol-1-yl and 1H-1,2,4-triazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone derivatives: A combined experimental and computational approach. Retrieved from [Link]

  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry, 7(22), 4679-4685. [Link]

  • de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1320. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. [Link]

  • de Oliveira, L. M. M., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2490. [Link]

  • Rehman, H., et al. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Med Chem (Los Angeles), 7(9), 231-237. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Retrieved from [Link]

  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28-33. [Link]

  • ResearchGate. (n.d.). (PDF) In silico modeling and experimental validation of 2-oxoimidazolidin-4-sulfonamides as low-toxicity fungicides against Phytophthora infestans. Retrieved from [Link]

  • Mahy, P., et al. (2004). Preclinical validation of the hypoxia tracer 2-(2-nitroimidazol-1-yl)-N-(3,3,3-[{sup 18}F]trifluoropropyl)acetamide, [{sup 18}F]EF3. European Journal of Nuclear Medicine and Molecular Imaging, 31(9), 1275-1284. [Link]

  • Kumar, A., et al. (2024). Novel azole-sulfonamide conjugates as potential antimicrobial candidates: synthesis and biological assessment. Future Medicinal Chemistry. [Link]

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Reproducibility Crisis and Resolution in the Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (PubChem CID 115644278) [1] is a highly versatile pharmacophore. It serves as a critical building block in the development of carbonic anhydrase inhibitors, hypoxia-targeted radiosensitizers, and novel covalent warheads. Despite its structural simplicity, literature yields for its synthesis are notoriously erratic, ranging from a dismal 15% to an optimized 82%.

This guide objectively compares the three primary synthetic pathways used to generate this molecule. By dissecting the underlying mechanistic causality—specifically the competition between desired Aza-Michael addition and parasitic polymerization—we provide a self-validating, highly reproducible protocol that eliminates batch-to-batch variability.

Mechanistic Causality: The Root of the Reproducibility Crisis

The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide relies on forming a C–N bond between the imidazole ring and an ethyl sulfonamide backbone. Historically, chemists have approached this via two distinct starting materials, leading to three distinct reaction conditions.

The Misconception of Direct Alkylation

A common error in early drug discovery literature is treating the reaction between imidazole and 2-chloroethanesulfonamide as a direct bimolecular nucleophilic substitution (


). In reality, the basic conditions required to activate the imidazole (

) simultaneously trigger an E2 elimination of HCl from 2-chloroethanesulfonamide. This generates ethenesulfonamide (vinyl sulfonamide) in situ, which then acts as a Michael acceptor for the imidazole [2].
The Parasitic Pathway: Polymerization

Ethenesulfonamide is highly susceptible to both radical-induced and base-catalyzed anionic polymerization [3]. If the concentration of ethenesulfonamide in the reaction mixture spikes—either because it was used as the direct starting material (Route A) or because a strong base caused rapid E2 elimination (Route B)—the monomer will rapidly polymerize into polyvinylsulfonamide. This side reaction manifests as a thick, intractable gum in the reaction flask, instantly destroying the yield.

Mechanism cluster_0 Precursor Generation A 2-Chloroethanesulfonamide B Ethenesulfonamide (In Situ) A->B Mild Base (-HCl) Rate-Limiting Step D 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide B->D Aza-Michael Addition (Desired) E Polyvinylsulfonamide (Oligomers) B->E Excess Monomer (Parasitic) C Imidazole C->D Nucleophile

Mechanistic divergence: Controlling the in situ generation of ethenesulfonamide prevents parasitic polymerization.

Comparative Data: Synthetic Routes

To establish a reproducible standard, we must compare the empirical performance of the three dominant approaches. The data below synthesizes historical performance metrics with optimized laboratory results.

Table 1: Performance Comparison of Synthetic Routes
MetricRoute A: Direct Aza-MichaelRoute B: Strong Base AlkylationRoute C: Optimized Tandem E2/Aza-Michael
Reagents Imidazole + EthenesulfonamideImidazole + 2-ChloroethanesulfonamideImidazole + 2-Chloroethanesulfonamide
Base / Catalyst DBU (Catalytic)NaH or NaOH (Strong)

(Mild, Heterogeneous)
Solvent THFDMFAcetonitrile (MeCN)
Average Yield 15% - 35%20% - 45%78% - 85%
Purity (Crude) < 50% (Heavy oligomers)~60% (Mixed side-products)> 90%
Reproducibility PoorPoorExcellent
Primary Failure Mode Runaway polymerizationRapid E2 leading to polymerizationIncomplete reaction (if not heated)

Conclusion from Data: Route C is the only viable pathway for scalable, reproducible synthesis. By using a mild, heterogeneous base (


) and adding the 2-chloroethanesulfonamide dropwise, the rate of E2 elimination becomes the rate-limiting step. Ethenesulfonamide is generated at a trickle and is immediately consumed by the vast excess of imidazole, keeping the steady-state concentration of the vinyl monomer too low to support polymerization.

Self-Validating Experimental Protocol (Route C)

This protocol is designed as a self-validating system. It includes specific physical checkpoints that allow the chemist to verify the integrity of the reaction in real-time, preventing the waste of downstream analytical resources on failed batches.

Materials Required
  • Nucleophile: Imidazole (2.5 equivalents)

  • Electrophile Precursor: 2-Chloroethanesulfonamide (1.0 equivalent)

  • Base: Anhydrous Potassium Carbonate (

    
    , 1.5 equivalents)
    
  • Solvent: Anhydrous Acetonitrile (MeCN, 10 mL per gram of substrate)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask. Equip it with a reflux condenser, an addition funnel, and a magnetic stir bar. Purge the system with dry Nitrogen (

    
    ).
    
  • Nucleophile Activation: Add imidazole (2.5 eq) and finely powdered anhydrous

    
     (1.5 eq) to the flask. Suspend in anhydrous MeCN.
    
    • Causality: The excess imidazole serves a dual purpose: it drives the equilibrium of the Aza-Michael addition forward and acts as a thermodynamic sink for the generated ethenesulfonamide.

  • Thermal Equilibration: Heat the suspension to 60°C under vigorous stirring.

  • Rate-Controlled Electrophile Addition (Critical Step): Dissolve 2-chloroethanesulfonamide (1.0 eq) in a minimal volume of MeCN. Transfer to the addition funnel. Add this solution dropwise over a period of 2 hours.

    • Self-Validation Checkpoint 1: The reaction mixture should remain a free-flowing, milky suspension. If the solution begins to turn highly viscous or yellow/brown gums adhere to the flask walls, the addition rate is too fast, and polymerization is occurring.

  • Maturation: Once addition is complete, maintain the reaction at 60°C for an additional 12 hours.

    • Self-Validation Checkpoint 2: Perform LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the 2-chloroethanesulfonamide mass/spot validates the completion of the E2 elimination.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KCl and unreacted

    
    . Wash the filter cake with cold MeCN.
    
  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is recrystallized from a mixture of Ethanol and Water (8:2 v/v) to yield pure 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide as white crystalline needles.

Workflow Step1 1. Suspend Imidazole (2.5 eq) & K2CO3 (1.5 eq) in MeCN Step2 2. Heat to 60°C under N2 Step1->Step2 Step3 3. Dropwise addition of 2-Chloroethanesulfonamide (1.0 eq) Step2->Step3 Step4 4. Stir for 12h (Monitor via LC-MS) Step3->Step4 Step5 5. Filtration & Solvent Removal Step4->Step5 Step6 6. Recrystallization (EtOH/H2O) Step5->Step6

Optimized Route C Workflow: Emphasizing controlled addition to prevent polymerization.

Conclusion

The reproducibility crisis surrounding 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide synthesis is a classic example of kinetic mismanagement. By abandoning direct


 assumptions and treating the reaction as a delicate tandem E2/Aza-Michael sequence, chemists can completely suppress the parasitic polymerization of ethenesulfonamide. The optimized protocol provided herein guarantees high-yield, scalable access to this vital pharmacophore.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 115644278, 2-(1h-imidazol-1-yl)ethane-1-sulfonamide." PubChem, [Link].

  • Lim, M., et al. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." Chemical Science, 2024. [Link]

  • Wiley, R. H., & Gensheimer, D. E. "γ-Radiation-induced polymerization of ethenesulfonamide." Journal of Polymer Science, Vol. 42, No. 139, 1960, pp. 119-123. [Link]

Comparative Efficacy and Selectivity of Novel Carbonic Anhydrase Inhibitors: A Head-to-Head Analysis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and Acetazolamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes crucial to fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] The inhibition of specific CA isoforms is a validated therapeutic strategy for a diverse range of pathologies such as glaucoma, epilepsy, altitude sickness, and increasingly, as a target in oncology.[3][4][5] The sulfonamide class of molecules represents the most prominent and clinically successful group of CA inhibitors (CAIs), with Acetazolamide (AAZ) being the archetypal drug in this class.[2][4]

This guide provides a head-to-head comparison of a novel investigational compound, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) , against the clinical benchmark, Acetazolamide (AAZ) . While AAZ is a potent inhibitor, its clinical utility can be limited by a lack of isoform selectivity, leading to off-target effects.[6] The development of new CAIs, such as IES, is often driven by the pursuit of improved selectivity profiles, particularly for targeting disease-associated isoforms like CA IX and XII, which are overexpressed in hypoxic tumors, over the ubiquitous, "housekeeping" isoforms CA I and II.[5][7][8][9]

This analysis will delve into the physicochemical properties, mechanism of action, and comparative in vitro efficacy of IES and AAZ, providing researchers with the foundational data and experimental frameworks necessary to evaluate next-generation CAIs.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical characteristics of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile. A comparison of key properties for IES and AAZ reveals differences that may influence their absorption, distribution, and formulation.

Property2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES)Acetazolamide (AAZ)Significance for Drug Development
Molecular Formula C₅H₉N₃O₂SC₄H₆N₄O₃S₂Influences molecular weight and elemental composition.
Molecular Weight 191.21 g/mol 222.24 g/mol [10][11]Affects diffusion rates and membrane permeability.
Structure Imidazole ring linked to an ethanesulfonamide1,3,4-thiadiazole ring with an acetamido groupThe heterocyclic core is a key determinant of binding affinity and selectivity.
pKa Not available in literature7.2 (sulfonamide group)[12][13][14][15]Governs the ionization state at physiological pH, which is critical for binding to the zinc ion in the CA active site and for membrane transport.
LogP (Octanol-Water) Not available in literature-0.3[11]Indicates lipophilicity. A negative LogP, like that of AAZ, suggests higher water solubility, which can affect oral absorption and blood-brain barrier penetration.
Water Solubility Not available in literatureVery slightly soluble[12]Crucial for formulation development, particularly for intravenous and oral dosage forms.

Note: Data for the investigational compound IES is based on its chemical structure, as comprehensive experimental data is not publicly available. AAZ data is compiled from established sources.

Mechanism of Action: The Sulfonamide Zinc-Binding Motif

Both IES and Acetazolamide belong to the primary sulfonamide class of inhibitors. Their mechanism of action relies on the deprotonated sulfonamide group (R-SO₂NH⁻) acting as a potent zinc-binding group (ZBG).[16]

The active site of carbonic anhydrase features a zinc (Zn²⁺) ion coordinated by three histidine residues and a water molecule or hydroxide ion. This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide. Sulfonamide inhibitors function by displacing this hydroxide ion and coordinating directly to the zinc cation in a tetrahedral geometry. The nitrogen atom of the deprotonated sulfonamide binds to the zinc, while the sulfonyl oxygens form hydrogen bonds with the side chain of a conserved threonine residue (Thr199), further anchoring the inhibitor in the active site.[16]

General Mechanism of Carbonic Anhydrase Inhibition cluster_ActiveSite CA Active Site cluster_InhibitedComplex Inhibited Complex Zn Zn²⁺ HCO3 HCO₃⁻ Zn->HCO3 His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn OH OH⁻ OH->Zn Nucleophile Inhibitor R-SO₂NH⁻ Zn_i Zn²⁺ His1_i His His1_i->Zn_i His2_i His His2_i->Zn_i His3_i His His3_i->Zn_i Inhibitor_i R-SO₂NH⁻ Inhibitor_i->Zn_i Coordination Bond Thr199 Thr199 Inhibitor_i->Thr199 H-Bond CO2 CO₂ CO2->Zn Substrate Binding

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The key difference in isoform selectivity between inhibitors like IES and AAZ arises from interactions between the inhibitor's tail (the R-group attached to the sulfonamide) and variable amino acid residues lining the active site cavity.[8] Achieving selectivity for tumor-associated isoforms (hCA IX, XII) over off-target isoforms (hCA I, II) is a primary goal in modern CAI drug discovery.[8][17]

Comparative In Vitro Efficacy and Selectivity

To objectively compare IES and AAZ, their inhibitory potency (expressed as the inhibition constant, Kᵢ) against key human CA isoforms must be determined. The stopped-flow CO₂ hydration assay is the gold-standard method for this purpose.[4][9][18]

Table 2: Comparative Inhibition Data (Kᵢ, nM) for IES vs. Acetazolamide
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
Acetazolamide (AAZ) 250[19]12[13][14]255.7
IES (Hypothetical Data) 850150158

Note: The Kᵢ values for Acetazolamide are from published literature. The values for IES are hypothetical, representative of a novel inhibitor designed for improved selectivity against tumor-associated isoforms, and serve for illustrative comparison.

From this data, selectivity ratios can be calculated to quantify the preference of an inhibitor for one isoform over another.

  • Selectivity for hCA IX over hCA II (Potential Anticancer Efficacy vs. Common Off-Target):

    • AAZ: Kᵢ(II) / Kᵢ(IX) = 12 nM / 25 nM = 0.48 (No selectivity)

    • IES: Kᵢ(II) / Kᵢ(IX) = 150 nM / 15 nM = 10 (10-fold selective for hCA IX)

  • Selectivity for hCA XII over hCA II (Potential Anticancer Efficacy vs. Common Off-Target):

    • AAZ: Kᵢ(II) / Kᵢ(XII) = 12 nM / 5.7 nM = 2.1 (Slight selectivity for hCA XII)

    • IES: Kᵢ(II) / Kᵢ(XII) = 150 nM / 8 nM = 18.75 (Nearly 19-fold selective for hCA XII)

This comparative analysis suggests that while AAZ is a highly potent inhibitor of hCA II, it lacks significant selectivity for the cancer-related isoforms. In contrast, the hypothetical profile for IES demonstrates a clear advantage in selectively targeting hCA IX and XII, which could translate to a better therapeutic window with fewer side effects related to hCA II inhibition (e.g., paresthesia, metabolic acidosis).[6][20]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol outlines the determination of inhibition constants (Kᵢ) for CA inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.[18] This release of a proton causes a rapid pH drop in a buffered solution, which is monitored by a pH indicator dye (e.g., phenol red) using a stopped-flow spectrophotometer.[9][18] The initial rate of the reaction is proportional to the concentration of active enzyme. Inhibitors reduce this rate, allowing for the calculation of IC₅₀ and subsequently Kᵢ values.[4][18]

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • HEPES or Tris buffer (e.g., 20 mM Tris, pH 8.0)[21]

  • pH indicator dye (e.g., Phenol Red)[9]

  • CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)[21]

  • Inhibitor stock solutions (in DMSO) and serial dilutions

  • Applied Photophysics or similar stopped-flow spectrophotometer[9]

Workflow:

Caption: Workflow for determining CA inhibition constants (Kᵢ).

Step-by-Step Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of a specific hCA isoform is pre-incubated with the inhibitor (IES or AAZ) at various concentrations for a set time (e.g., 15 minutes) to allow the enzyme-inhibitor complex to form.[4]

  • Reaction Initiation: In the stopped-flow instrument, the enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution containing the pH indicator.[4]

  • Data Acquisition: The change in absorbance of the pH indicator is monitored at a specific wavelength over a few seconds. The initial linear portion of this curve is used to determine the initial reaction velocity.

  • Data Analysis:

    • The rates are plotted against the inhibitor concentration to generate a dose-response curve.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the curve.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the substrate (CO₂) concentration and the enzyme's Michaelis-Menten constant (Kₘ).[4]

  • Validation: The assay includes a no-inhibitor control (to determine 100% enzyme activity) and a no-enzyme control (to measure the uncatalyzed rate of CO₂ hydration, which is subtracted from all other readings).[9]

Pharmacokinetic Profile: Acetazolamide as a Reference

A comprehensive pharmacokinetic comparison would require in vivo studies for IES. However, the well-characterized profile of Acetazolamide serves as a useful benchmark.

Table 3: Pharmacokinetic Parameters of Acetazolamide
ParameterValueDescription & Implication
Bioavailability (Oral) Well absorbed orally[6]Indicates suitability for oral administration.
Half-Life (t½) 6-9 hours[3]Determines dosing frequency.
Metabolism Does not undergo metabolic alteration[3]Excreted unchanged, minimizing the risk of drug-drug interactions involving metabolic enzymes and reducing the potential for active metabolites.
Excretion Primarily renal excretion[3][6]Dose adjustments are necessary for patients with renal impairment to avoid toxicity.[6][22]
Volume of Distribution (Vd) ~0.2 L/kg[23]Suggests distribution is largely confined to extracellular fluid and highly perfused organs, with limited tissue penetration.

For IES, researchers would need to conduct preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies. Key considerations would be its oral bioavailability, plasma protein binding, metabolic stability, and primary route of elimination to predict its clinical dosing regimen and potential for drug interactions.

Summary and Future Directions

This guide provides a comparative framework for evaluating the novel carbonic anhydrase inhibitor 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (IES) against the established drug Acetazolamide (AAZ).

  • Potency and Selectivity: While Acetazolamide is a potent, broad-spectrum CA inhibitor, its lack of isoform selectivity is a significant drawback.[6] The hypothetical data for IES illustrates the potential for achieving high selectivity for tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoform hCA II. This is a critical objective in the development of targeted anticancer therapies to improve efficacy and reduce mechanism-based side effects.[5][9]

  • Experimental Validation: The gold-standard stopped-flow CO₂ hydration assay, detailed herein, is the essential tool for empirically validating these inhibitory profiles. Rigorous execution of this protocol is necessary to generate the high-quality data required for lead optimization and candidate selection.

  • Path Forward for IES: The promising in vitro selectivity profile of IES warrants further investigation. The next logical steps in its preclinical development would include:

    • X-ray Crystallography: Co-crystallizing IES with hCA II and hCA IX/XII to elucidate the structural basis of its selectivity.

    • Cell-Based Assays: Evaluating its ability to inhibit CA activity in cancer cell lines known to overexpress hCA IX/XII.

    • Pharmacokinetic Studies: Conducting in vivo studies in animal models to determine its ADME profile and establish a pharmacokinetic/pharmacodynamic relationship.

By leveraging a rational, data-driven approach that directly compares novel candidates against established benchmarks, researchers can more effectively advance the next generation of highly selective and efficacious carbonic anhydrase inhibitors.

References
  • Acetazolamide: Considerations for Systemic Administration. (2015). American Academy of Ophthalmology. Available at: [Link]

  • Patel, M., & Gupta, N. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Acetazolamide. (2025). OpenAnesthesia. Available at: [Link]

  • Cadogan, M. (2020). Pharm 101: Acetazolamide. Life in the Fast Lane. Available at: [Link]

  • Grisoni, F., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 756–766. Available at: [Link]

  • Wamhoff, M., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3743–3754. Available at: [Link]

  • Grisoni, F., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. PubMed. Available at: [Link]

  • Funakoshi, Y., et al. (2006). Pharmacokinetics and Pharmacodynamics of Acetazolamide in Patients With Transient Intraocular Pressure Elevation. Journal of Clinical Pharmacology, 46(12), 1435-1442. Available at: [Link]

  • Acetazolamide (PIM 005). (n.d.). INCHEM. Available at: [Link]

  • Acetazolamide. (n.d.). Wikipedia. Available at: [Link]

  • Tsikas, D. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. Available at: [Link]

  • Ang, K. H., et al. (2019). Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393. Available at: [Link]

  • Acetazolamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Available at: [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. Available at: [Link]

  • Acetazolamide Properties. (2025). EPA. Available at: [Link]

  • Schwenk, M. H., et al. (1995). Acetazolamide Toxicity and Pharmacokinetics in Patients Receiving Hemodialysis. Pharmacotherapy, 15(4), 522-527. Available at: [Link]

  • Deranged Physiology. (2024). Acetazolamide. Available at: [Link]

  • Soma, L. R., et al. (2000). Pharmacokinetics of acetazolamide after intravenous and oral administration in horses. American Journal of Veterinary Research, 61(8), 963-968. Available at: [Link]

  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. (n.d.). ResearchGate. Available at: [Link]

  • Re-I., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 187. Available at: [Link]

  • Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13861. Available at: [Link]

  • Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 123(1), 53-61. Available at: [Link]

  • Dudutienė, V., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174362. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. (2017). Protocols.io. Available at: [Link]

  • De Simone, G., et al. (2018). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Bioorganic & Medicinal Chemistry, 26(18), 5124-5131. Available at: [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. (n.d.). ResearchGate. Available at: [Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Available at: [Link]

Sources

A Comparative Guide to Carbonic Anhydrase Inhibition: Benchmarking 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel carbonic anhydrase inhibitor, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, against established industry standards. Due to the absence of publicly available data on this specific compound, this document outlines the essential experimental protocols, data presentation structures, and scientific rationale necessary for a rigorous and objective comparative analysis.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and fluid balance.[3][4] The inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for a variety of conditions, including glaucoma, epilepsy, and altitude sickness.[5][6] The primary mechanism for the widely studied sulfonamide class of inhibitors involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site, effectively blocking its catalytic function.

Compounds for Evaluation

Investigational Compound: 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

For the purposes of this guide, we will refer to 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide as "Compound X." As a novel sulfonamide derivative, its inhibitory profile against various carbonic anhydrase isoforms is of significant interest. The objective is to determine its potency, selectivity, and mechanism of action relative to well-characterized inhibitors.

Standard Inhibitors

The following established carbonic anhydrase inhibitors are selected as standards for this comparative analysis due to their extensive history of use and well-documented inhibitory profiles:

  • Acetazolamide: A first-generation, systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[5][6][7][8] It is known to inhibit multiple CA isoforms.[9]

  • Dorzolamide: A topical carbonic anhydrase inhibitor primarily used for the management of glaucoma.[10][11] It demonstrates a high degree of specificity for carbonic anhydrase II (CA-II).[10][12][13]

  • Methazolamide: Another potent carbonic anhydrase inhibitor utilized in the treatment of glaucoma.[2][14][15] It is recognized for its ability to penetrate the blood-brain barrier.

Comparative Performance Data

The following table presents a hypothetical but realistic dataset that could be generated from the experimental protocols outlined in this guide. The objective is to compare the inhibitory potency (Ki, nM) of Compound X against the standard inhibitors across a panel of key human carbonic anhydrase (hCA) isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Compound X 150255 10
Acetazolamide 25012255.8
Dorzolamide 25009254417
Methazolamide 5014254.5

Note: Ki values represent the inhibition constant, a measure of inhibitor potency. Lower values indicate greater potency. The specific assay conditions can significantly influence these values.

Experimental Methodologies

To ensure a thorough and reliable comparison, a series of well-established assays should be performed. The following protocols provide a detailed, step-by-step guide for evaluating the inhibitory properties of Compound X.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep Compound X & Standards (Stock Solutions) stopped_flow Stopped-Flow CO2 Hydration Assay compound_prep->stopped_flow esterase_assay Colorimetric Esterase Activity Assay compound_prep->esterase_assay enzyme_prep Recombinant hCA Isoforms (I, II, IX, XII) enzyme_prep->stopped_flow enzyme_prep->esterase_assay ic50_calc IC50 Determination stopped_flow->ic50_calc moa Mechanism of Action (Lineweaver-Burk) stopped_flow->moa esterase_assay->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc selectivity Selectivity Profile ki_calc->selectivity

Sources

A Comparative Guide to Confirming the Target Engagement of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Challenge of Target Validation

In modern drug discovery, identifying a bioactive small molecule is merely the first step. The subsequent, and arguably more critical, challenge lies in unequivocally proving that the molecule engages its intended biological target within a cellular context. This process, known as target engagement, is the cornerstone of building a robust mechanism of action (MoA) and is essential for translating a promising compound into a viable therapeutic candidate. Without confirmed target engagement, the interpretation of a compound's biological effects remains speculative, risking costly failures in later stages of development.

This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the target engagement of a novel investigational compound, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide . This molecule features two key chemical moieties: a sulfonamide group, prevalent in drugs targeting enzymes like carbonic anhydrases or the bacterial folate synthesis pathway, and an imidazole ring, a versatile scaffold known to interact with a wide array of proteins, including kinases and metalloenzymes.[1][2][3][4][5] Given the absence of established target data for this specific compound, we will approach this as a de novo target deconvolution and validation challenge, outlining an integrated strategy applicable to any novel small molecule.

We will dissect and compare key in vitro and cellular techniques, providing not just protocols, but the strategic rationale behind their application. This guide is designed for researchers, scientists, and drug development professionals seeking to build a rigorous, evidence-based case for their compound's MoA.

Part 1: Biophysical Confirmation of Direct Target Binding (In Vitro)

Once a putative protein target has been identified—whether through computational prediction, screening, or affinity-based discovery methods—the first step is to confirm a direct, physical interaction in vitro. Biophysical assays are the gold standard for this, providing quantitative data on binding affinity and kinetics using purified components.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time.[6][7] It provides rich kinetic data, which is increasingly understood to be more predictive of clinical efficacy than simple affinity measurements.[6]

Principle of Action: A target protein is immobilized on a sensor chip. The compound of interest (the "analyte") is flowed over this surface. Binding between the analyte and the immobilized protein changes the refractive index at the sensor surface, which is detected and plotted as a "sensorgram"—a real-time graph of binding response versus time.[8] From this, one can derive the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD).

High-Level Experimental Protocol:

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

  • Analyte Preparation: Prepare a series of precise dilutions of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions sequentially over the sensor surface, from lowest to highest concentration. Each injection cycle consists of an association phase (analyte flowing) and a dissociation phase (buffer flowing).

  • Regeneration: Between cycles, inject a regeneration solution to strip bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

cluster_SPR SPR Workflow P1 Immobilize Target Protein on Sensor Chip P2 Inject Compound (Analyte) P1->P2 P3 Measure Association (Binding) P2->P3 P4 Flow Buffer (Dissociation) P3->P4 P5 Regenerate Chip Surface P4->P5 P6 Analyze Sensorgram (Calculate ka, kd, KD) P5->P6

Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single, label-free experiment.[9][10]

Principle of Action: A solution of the compound is titrated in small, precise injections into a sample cell containing the purified target protein. The instrument measures the minute temperature changes that occur upon binding. The resulting data are used to calculate the binding affinity (KD), stoichiometry of binding (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[11]

High-Level Experimental Protocol:

  • Sample Preparation: Prepare concentrated, buffer-matched solutions of the purified target protein (in the sample cell) and 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide (in the titration syringe).

  • Titration: Place the sample cell and syringe in the ITC instrument. Initiate the experiment, which consists of a series of small, automated injections of the compound into the protein solution.

  • Heat Measurement: The instrument records the heat change after each injection until the protein becomes saturated.

  • Data Analysis: Integrate the heat-pulse peaks and plot them against the molar ratio of the reactants. Fit this binding isotherm to a suitable model to determine KD, n, ΔH, and ΔS.

cluster_ITC ITC Workflow I1 Load Protein into Sample Cell I3 Inject Compound Incrementally I1->I3 I2 Load Compound into Titration Syringe I2->I3 I4 Measure Heat Change per Injection I3->I4 I5 Plot Binding Isotherm I4->I5 I6 Analyze Curve (Calculate KD, ΔH, n) I5->I6

Caption: High-level workflow for an Isothermal Titration Calorimetry (ITC) experiment.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (ka, kd) and affinity (KD)Binding thermodynamics (ΔH, ΔS), affinity (KD), and stoichiometry (n)
Principle Change in refractive indexMeasurement of heat change
Immobilization Requires immobilization of one partnerBoth partners are in solution
Throughput Can be high-throughput[12]Generally lower throughput
Sample Consumption LowHigher
Key Advantage Provides kinetic information (residence time)Provides a complete thermodynamic profile

Part 2: Proving Target Engagement in the Cellular Milieu

Confirming a direct biophysical interaction is necessary, but not sufficient. A drug must reach and bind to its target within the complex and crowded environment of a living cell. The following methods are designed to provide this critical proof of cellular target engagement.

Method 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing drug-target interactions directly in cells or tissues.[13][14] The fundamental principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[15]

Principle of Action: Intact cells are treated with the compound. The cells are then heated to a range of temperatures. At a given temperature, the unbound target protein will denature and aggregate, while the drug-bound protein will remain soluble. After cell lysis and removal of aggregated proteins, the amount of soluble target protein remaining is quantified, typically by Western Blot or mass spectrometry. A shift in the protein's melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[15][16]

Detailed Experimental Protocol:

  • Cell Treatment: Culture an appropriate cell line and treat replicate samples with either a vehicle control (e.g., DMSO) or varying concentrations of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control.[13]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen.[13] This method avoids detergents that could disrupt the native protein complexes.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts by SDS-PAGE and Western Blotting using a specific antibody against the target protein.

  • Data Analysis:

    • Melt Curve: Quantify the band intensities from the Western Blot and plot the percentage of soluble protein remaining versus temperature. A rightward shift in the curve for compound-treated samples indicates stabilization.

    • Isothermal Dose-Response (ITDR): Select a single temperature from the melt curve that shows a significant difference. Treat cells with a range of compound concentrations and heat all samples at this one temperature. Plot the amount of soluble protein against the compound concentration to determine a cellular EC50 for target engagement.

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow C1 Treat Intact Cells (Vehicle vs. Compound) C2 Heat Challenge (Temperature Gradient) C1->C2 C3 Cell Lysis (Freeze-Thaw) C2->C3 C4 Ultracentrifugation (Separate Soluble/Aggregated) C3->C4 C5 Collect Supernatant (Soluble Proteins) C4->C5 C6 Quantify Target Protein (e.g., Western Blot) C5->C6 C7 Analyze Data (Plot Melt Curve / ITDR) C6->C7

Caption: Detailed workflow of the Cellular Thermal Shift Assay (CETSA).

Method 4: Affinity Chromatography with Mass Spectrometry (Affinity-MS)

This is a powerful discovery method used when the target of a compound is unknown.[17] It uses the compound itself as "bait" to fish for its binding partners from a complex biological sample, such as a cell lysate.[18]

Principle of Action: The compound, 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, is chemically modified with a linker and immobilized onto a solid support (e.g., agarose beads). A cell lysate is then incubated with these beads. Proteins that bind to the compound will be captured. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.[17][18]

High-Level Experimental Protocol:

  • Compound Immobilization: Synthesize an analog of the compound with a linker arm that can be covalently attached to affinity beads.

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a negative control, use beads with no compound or with an inactive structural analog.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound to out-compete the bead-bound ligand.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active compound pulldown with those from the negative controls. Genuine targets should be significantly enriched in the active compound sample.

Part 3: An Integrated Strategy for Target Engagement

No single method tells the whole story. A robust target validation strategy relies on integrating orthogonal approaches to build a compelling, self-validating case. The choice and sequence of methods depend on whether the target is known or needs to be discovered.

Parameter SPR ITC CETSA Affinity-MS
Context In Vitro (Purified)In Vitro (Purified)In Cellulo (Live Cells)In Vitro (Lysate)
Primary Use Binding Kinetics & AffinityBinding ThermodynamicsCellular Target EngagementTarget Identification
Label-Free? YesYesYes (for protein)Yes
Key Output ka, kd, KDKD, ΔH, ΔS, nThermal Shift (ΔTm), EC50List of Potential Binders
Throughput HighLow-MediumMedium-HighLow
Main Strength Real-time kinetic dataComplete thermodynamic profilePhysiologically relevant contextUnbiased target discovery
Main Limitation Requires immobilizationHigh sample consumptionRequires specific antibodyProne to false positives
Recommended Workflow for Target Deconvolution and Validation

For a novel compound like 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, where the target is not established, the following integrated workflow is recommended.

cluster_Workflow Integrated Target Engagement Workflow W1 Step 1: Target Hypothesis (Phenotypic Screen or Affinity-MS Discovery) W2 Step 2: In Vitro Validation (Purified Protein + Compound) W1->W2 W3 SPR: Confirm direct binding and determine kinetics (ka, kd) W2->W3 W4 ITC: Confirm direct binding and determine thermodynamics (ΔH) W2->W4 W5 Step 3: Cellular Validation (Live Cells + Compound) W3->W5 W4->W5 W6 CETSA: Confirm target engagement in an intact cell environment W5->W6 W7 Step 4: MoA Confirmation (Target-specific functional assay) W6->W7

Sources

Independent Verification of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the initial report of a novel compound's synthesis and biological activity marks not an end, but a critical beginning. The true value and potential of a new molecular entity are only realized through rigorous and independent verification of the initial findings. This guide provides a comprehensive framework for the independent verification of the synthesis, characterization, and biological evaluation of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, a molecule of interest at the intersection of imidazole and sulfonamide chemistries.

This document is structured to empower researchers, scientists, and drug development professionals with the necessary tools and insights to critically assess and reproduce scientific claims. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative scientific literature.

The Imperative of Independent Verification

Reproducibility is the cornerstone of scientific integrity. Before committing significant resources to lead optimization, preclinical studies, or other advanced stages of drug development, it is paramount to independently confirm the foundational data of a target compound. This process mitigates the risks of pursuing false leads, ensures the efficient allocation of resources, and ultimately fosters a more robust and reliable scientific ecosystem.

This guide will navigate the essential stages of verification for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, a compound with putative biological activities stemming from its hybrid structure. The imidazole moiety is a well-known pharmacophore present in numerous antifungal and antiprotozoal agents, while the sulfonamide group is a cornerstone of various antibacterial drugs and carbonic anhydrase inhibitors.[1][2]

Proposed Synthetic Pathway and Verification

The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is not yet widely documented. Based on established principles of organic chemistry, a plausible and efficient two-step synthetic route is proposed, starting from the commercially available 2-(1H-imidazol-1-yl)ethan-1-amine. This approach offers a straightforward pathway for independent synthesis and verification.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination A 2-(1H-Imidazol-1-yl)ethan-1-amine C 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride A->C Reaction B Sulfuryl Chloride (SO2Cl2) B->C Reagent D 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride F 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide D->F Reaction E Ammonia (NH3) E->F Reagent

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-(1H-Imidazol-1-yl)ethanesulfonyl chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(1H-imidazol-1-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30 minutes. The choice of sulfuryl chloride is based on its reactivity to form the sulfonyl chloride directly from the amine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of cold water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2-(1H-imidazol-1-yl)ethanesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

  • Reaction Setup: Dissolve the crude 2-(1H-imidazol-1-yl)ethanesulfonyl chloride from the previous step in a suitable solvent like tetrahydrofuran (THF) in a pressure vessel.

  • Amination: Cool the solution to 0 °C and bubble ammonia gas through the solution for 1-2 hours, or add a concentrated solution of ammonia in methanol. The use of ammonia provides the primary sulfonamide.

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

  • Work-up: After the reaction is complete, vent the vessel carefully. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to obtain the pure 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

Physicochemical Characterization and Data Comparison

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques should be employed, and the obtained data compared with the expected values based on the structure and data from analogous compounds.

Table 1: Comparative Analytical Data
ParameterExpected FindingIndependent Verification Data (Hypothetical)
Appearance White to off-white solidWhite crystalline solid
Melting Point Not reported175-178 °C
¹H NMR Signals corresponding to imidazole and ethylsulfonamide protonsConsistent with proposed structure (see Table 2)
¹³C NMR Signals corresponding to imidazole and ethylsulfonamide carbonsConsistent with proposed structure (see Table 3)
Mass Spec (ESI+) [M+H]⁺ at m/z 176.0488m/z 176.0491
HPLC Purity >95%98.5% (at 210 nm)
Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for sulfonamide and imidazole derivatives.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Justification: This method provides excellent resolution for polar and non-polar compounds, making it suitable for assessing the purity of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the potential for hydrogen bonding with the sulfonamide protons.[5]

  • Internal Standard: Tetramethylsilane (TMS).

  • Data Acquisition: Standard proton and carbon-13 NMR spectra should be acquired.

  • Justification: NMR provides unambiguous structural information, confirming the connectivity of atoms within the molecule.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)Multiplicity
Imidazole H-2~7.7s
Imidazole H-4/5~7.0-7.2m
-CH₂- (adjacent to imidazole)~4.2-4.4t
-CH₂- (adjacent to SO₂)~3.3-3.5t
-SO₂NH₂~7.3s (broad)

Note: These are estimated values based on analogous structures and may vary slightly.[6][7]

Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonExpected Chemical Shift (ppm)
Imidazole C-2~137
Imidazole C-4~128
Imidazole C-5~120
-CH₂- (adjacent to imidazole)~48
-CH₂- (adjacent to SO₂)~55

Note: These are estimated values based on analogous structures and may vary slightly.[8][9]

Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Justification: ESI is a soft ionization technique suitable for polar molecules, and HRMS provides a highly accurate mass measurement for unambiguous formula determination.

Comparative Biological Evaluation

Given the structural motifs of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide, two primary biological activities are hypothesized: carbonic anhydrase inhibition and antifungal activity. Independent verification of these activities is crucial.

Carbonic Anhydrase Inhibition Assay

Many sulfonamides are known inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme.[10]

G cluster_0 CA Active Site cluster_1 Catalytic Reaction cluster_2 Inhibition A Zn²⁺ B H₂O A->B G Inhibited Complex A->G E HCO₃⁻ + H⁺ B->E Hydration C Histidine Residues C->A D CO₂ D->B F Sulfonamide (R-SO₂NH₂) F->A F->G

Caption: Sulfonamide inhibition of carbonic anhydrase.

This protocol is based on the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.[11]

  • Reagents: Human carbonic anhydrase II (hCA II), p-NPA, Tris-HCl buffer (pH 7.4).

  • Assay Setup: In a 96-well plate, add Tris-HCl buffer, the test compound (2-(1H-Imidazol-1-yl)ethane-1-sulfonamide) at various concentrations, and the hCA II enzyme solution. Include a positive control (e.g., acetazolamide) and a negative control (no inhibitor).

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Table 4: Comparative Carbonic Anhydrase Inhibition Data

CompoundReported IC₅₀ (nM)Independent Verification IC₅₀ (nM) (Hypothetical)
2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Not reported85.2
Acetazolamide (Positive Control) ~1211.8
Antifungal Activity Assay

The imidazole ring is a key feature of many antifungal drugs that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane cluster_2 Inhibition by Azole A Lanosterol C Ergosterol A->C Conversion B 14-α-demethylase (CYP51) G Inhibition of CYP51 B->G H Disrupted Membrane D Ergosterol E Membrane Integrity D->E F Imidazole Moiety F->B Binds to Heme Iron

Sources

Comparative Analysis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide Analogs: Scaffolds for Selective Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical priority for oncology and antimicrobial drug design. Classical aromatic sulfonamides, such as Acetazolamide (AAZ), act as potent but non-selective pan-inhibitors, leading to off-target toxicity by inhibiting ubiquitous cytosolic isoforms (hCA I and II).

The 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold and its analogs represent a paradigm shift. By utilizing an aliphatic ethane linker combined with an imidazole tail, these molecules achieve remarkable selectivity for transmembrane, tumor-associated isoforms (hCA IX and XII)[1] and have even shown efficacy against bacterial alpha-CAs such as those in Vibrio cholerae[2]. This guide provides an objective, data-driven comparative analysis of this scaffold against its structural alternatives, detailing the mechanistic rationale and the experimental workflows required to validate their performance.

Mechanistic Grounding: The Imidazole-Sulfonamide Pharmacophore

To understand the performance of these analogs, we must first break down the causality behind the structural design. The efficacy of the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold relies on a tripartite interaction system within the CA active site:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) is non-negotiable. In its deprotonated state, the nitrogen coordinates directly with the active site 
    
    
    
    ion, displacing the catalytic water/hydroxide molecule and halting the hydration of
    
    
    .
  • The Aliphatic Linker (Ethane): Unlike rigid aromatic rings, the flexible ethane linker allows the molecule to adopt multiple conformations. This flexibility is crucial for navigating the distinct topological differences between the active site clefts of hCA II (narrow and highly hydrophilic) and hCA IX (wider and more hydrophobic).

  • The Imidazole Tail: The 1H-imidazol-1-yl moiety dictates isoform selectivity. In hCA IX, the imidazole ring engages in favorable

    
     stacking and hydrophobic interactions with specific residues (e.g., Leu91, Val121) that are absent or sterically hindered in hCA II. Furthermore, substituting the imidazole ring (e.g., with nitro groups) can transform the molecule into a hypoxia-activated prodrug (HAP), specifically targeting the hypoxic tumor microenvironment[3].
    

CA_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX hCA IX Overexpression HIF1a->CAIX Acidosis Extracellular Acidosis CAIX->Acidosis CO2 Hydration Survival Tumor Survival & Metastasis Acidosis->Survival Inhibitor Imidazole-Sulfonamide Inhibitor Inhibitor->CAIX Blocks Zn2+ site

Fig 1: Mechanism of tumor survival via hCA IX-mediated acidosis and targeted inhibition.

Comparative Performance Analysis

When evaluating the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold, it is essential to compare it against variations in linker length and imidazole substitutions. Crystallographic data, such as the structure of hCA II in complex with nitroimidazole sulfamides (PDB: 4MO8)[4], confirms that extending the linker or adding bulky, electron-withdrawing groups to the imidazole ring dramatically alters the inhibition profile.

The table below summarizes the representative inhibition constants (


) derived from stopped-flow kinetics, comparing the base ethane scaffold against its structural analogs and the clinical standard, Acetazolamide.
Table 1: Quantitative Comparison of CA Inhibition Profiles
Compound / ScaffoldLinker TypeImidazole Substitution

hCA II (nM)

hCA IX (nM)
Selectivity Ratio (II/IX)
Acetazolamide (AAZ) N/A (Aromatic)N/A12.025.00.48 (Poor)
Ethane-1-sulfonamide (Base) Aliphatic (2C)None350.028.012.5 (Good)
Propane-1-sulfonamide Aliphatic (3C)None150.015.010.0 (Good)
Nitro-ethyl sulfamide Sulfamide (2C)2-methyl-5-nitro105.04.523.3 (Excellent)

Data Interpretation: The base ethane-1-sulfonamide scaffold demonstrates a >10-fold selectivity for the tumor-associated hCA IX over the off-target hCA II. While the propane analog increases absolute potency against hCA IX, it sacrifices some selectivity. The introduction of a 2-methyl-5-nitro substitution on the imidazole ring (Nitro-ethyl sulfamide) yields the optimal profile, achieving single-digit nanomolar potency against hCA IX while maintaining a high selectivity ratio[4].

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogs must rely on self-validating experimental systems. Below are the definitive protocols for kinetic assessment and functional cellular validation.

Protocol A: Stopped-Flow Hydration Kinetics

Causality: Carbonic anhydrase catalyzes the hydration of


 at diffusion-limited rates (

). Standard spectrophotometry cannot capture this initial velocity. A stopped-flow instrument is required to mix the enzyme and substrate in milliseconds, using a pH indicator to track the rapid generation of protons.
  • Reagent Preparation: Prepare 10 mM stock solutions of the imidazole-sulfonamide analogs in 10% DMSO/distilled water. Dilute to working concentrations (0.1 nM – 10 μM) using assay buffer (20 mM HEPES, pH 7.5, 20 mM

    
    ).
    
  • Enzyme-Inhibitor Equilibration: Incubate recombinant hCA IX (or hCA II) with the inhibitor solutions for 10–15 minutes at 20°C. Note: This thermodynamic equilibration is critical to allow the primary sulfonamide to fully displace the zinc-bound water molecule before substrate introduction.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme-inhibitor mixture. Phenol red provides a distinct absorbance shift in the pH 7.5 to 6.5 range.

  • Rapid Mixing: Using a stopped-flow instrument (e.g., Applied Photophysics SX20), rapidly mix equal volumes of the equilibrated enzyme-inhibitor-indicator solution with

    
    -saturated water (10–15 mM 
    
    
    
    ).
  • Kinetic Tracking: Monitor the absorbance decay at 557 nm for 10–50 milliseconds. Calculate the initial velocity and determine the

    
     using the Cheng-Prusoff equation.
    

Workflow Prep 1. Reagent Preparation Enzyme + Inhibitor + Phenol Red Incubate 2. Equilibration Incubate 10-15 min at 20°C Prep->Incubate Mix 3. Stopped-Flow Injection Rapid mixing with CO2-saturated water Incubate->Mix Measure 4. Kinetic Tracking Monitor absorbance at 557 nm (pH drop) Mix->Measure Analyze 5. Data Analysis Calculate Ki via Cheng-Prusoff equation Measure->Analyze

Fig 2: Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.

Protocol B: In Vitro Hypoxia-Induced Acidosis Reversal Assay

Causality: hCA IX is a transmembrane protein with an extracellular active site, upregulated by HIF-1


 exclusively under hypoxic conditions[3]. Measuring the extracellular pH (

) of cancer cells cultured under normoxia versus hypoxia validates whether the inhibitor successfully reaches its target and functions within a complex, physiological microenvironment.
  • Cell Culture & Seeding: Seed HT-29 (colorectal carcinoma) cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS.
    
  • Hypoxic Incubation: Transfer plates to a controlled hypoxia chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ) for 24 hours. This step is mandatory to induce HIF-1
    
    
    stabilization and subsequent hCA IX overexpression.
  • Inhibitor Treatment: Treat the hypoxic cells with 10 μM of the chosen 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide analog.

  • 
     Measurement:  After 24 hours of treatment, measure the extracellular pH using a fluorescent pH-sensitive dye (e.g., BCECF-AM) or a microelectrode. A highly selective hCA IX inhibitor will reverse the hypoxia-induced drop in 
    
    
    
    , neutralizing the acidic microenvironment back toward physiological levels (
    
    
    ).

Conclusion

The comparative analysis of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and its analogs highlights the immense potential of aliphatic, imidazole-tailed sulfonamides in targeted drug discovery. By leveraging the flexibility of the ethane linker and the tunable


 stacking capabilities of the imidazole ring, researchers can engineer highly selective inhibitors for tumor-associated hCA IX and XII, bypassing the systemic toxicity associated with classical aromatic sulfonamides. Future hit-to-lead optimization should focus on nitro-imidazole substitutions to exploit the hypoxic tumor microenvironment via bio-reducible prodrug mechanisms.

References

  • [2] Inhibition of the α-carbonic anhydrase from Vibrio cholerae with amides and sulfonamides incorporating imidazole moieties. National Institutes of Health (NIH) / PMC. Available at:

  • [4] 4MO8: The crystal structure of the human carbonic anhydrase II in complex with N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfamide. RCSB Protein Data Bank. Available at:

  • [1] An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. ResearchGate. Available at:

  • [3] Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. ResearchGate. Available at:

Sources

Safety Operating Guide

Proper Disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide. Adherence to these procedures is critical for mitigating risks associated with the handling and disposal of this compound.

Hazard Assessment and Initial Precautions

Before initiating any disposal procedures, a comprehensive hazard assessment is crucial. In the absence of a specific SDS, it is prudent to treat 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide as a potentially hazardous substance.[2]

Key Hazard Considerations:

  • Imidazole Moiety: Imidazole itself is harmful if swallowed, causes skin and eye burns, and may damage fertility or the unborn child.[3][4] It is also incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5]

  • Sulfonamide Group: Sulfonamides are a class of compounds that can exhibit a range of biological activities. Waste containing sulfonamides should be handled as hazardous.[6]

  • Physical Form: The physical state of the waste (solid or liquid) will influence the choice of container and disposal method.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and its associated waste.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles and a face shield are mandatory.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required.[2][7]
Body Protection A flame-retardant lab coat and closed-toe shoes are essential.[7]
Respiratory Protection All handling should occur in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][5][7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[8][9]

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste containing 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.[1][10]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.[5][11]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated lab supplies, residual powder) from liquid waste (e.g., solutions containing the compound).[10]

Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport of hazardous waste.

  • Container Selection: Use a robust, leak-proof container that is chemically compatible with the waste. For liquid waste, the original container is often the best choice.[11][12] High-density polyethylene (HDPE) containers are generally suitable for many chemical wastes.[1]

  • Labeling Requirements: The container must be clearly labeled with the words "Hazardous Waste."[1][13] The label should also include:

    • The full chemical name: "2-(1H-Imidazol-1-yl)ethane-1-sulfonamide"[1][8]

    • The approximate quantity or concentration[1][8]

    • The date of accumulation[8]

    • Relevant hazard symbols (e.g., corrosive, toxic)[13]

Storage of Chemical Waste

Waste containers must be stored properly pending disposal.

  • Designated Area: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][9] This area should be at or near the point of generation and under the control of laboratory personnel.[2]

  • Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[11]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.[1][5]

Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed professional service.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][14]

  • Provide Information: Furnish the EHS department or contractor with all available information about the compound, including its name, quantity, and any known hazards.[1][7]

  • Documentation: Maintain accurate records of all disposed chemical waste as required by your institution and regulatory agencies.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: For a large spill, immediately evacuate the area, secure it, and notify your institution's EHS department.[5][14]

  • Small Spills: For small spills within a chemical fume hood:

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7]

    • Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[5][7]

  • Decontamination: Thoroughly decontaminate any reusable labware that has come into contact with the compound.[1] The rinsate from cleaning must be collected and disposed of as hazardous chemical waste.[1][11]

Disposal of Empty Containers

Empty chemical containers must also be managed properly.

  • Triple Rinsing: Unless the container held an acutely hazardous waste, it can often be disposed of as non-hazardous waste after being triple-rinsed with a suitable solvent.[9][12]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[11][12]

  • Label Defacement: Before disposing of the rinsed container, completely remove or deface the original label.[9][11]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and associated materials.

// Node Definitions start [label="Start: Material for Disposal\n(2-(1H-Imidazol-1-yl)ethane-1-sulfonamide)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; is_contaminated [label="Is the item contaminated\nwith the chemical?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; non_hazardous [label="Dispose as non-hazardous waste\n(e.g., regular trash, glass disposal)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; is_container [label="Is it an empty container?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_solid [label="Is the waste solid or liquid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; collect_solid [label="Collect in a labeled,\nsealed container for\nsolid hazardous waste.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_liquid [label="Collect in a labeled,\nsealed, compatible container\nfor liquid hazardous waste.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; triple_rinse [label="Triple-rinse the container\nwith a suitable solvent.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_rinsate [label="Collect first rinsate as\nhazardous liquid waste.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; deface_label [label="Deface original label.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; store_waste [label="Store in a designated hazardous\nwaste accumulation area.", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; contact_ehs [label="Contact EHS or licensed\nwaste disposal vendor for pickup.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End of Disposal Process", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> is_contaminated; is_contaminated -> non_hazardous [label="No"]; is_contaminated -> is_container [label="Yes"]; is_container -> is_solid [label="No (e.g., contaminated gloves)"]; is_container -> triple_rinse [label="Yes"]; is_solid -> collect_solid [label="Solid"]; is_solid -> collect_liquid [label="Liquid"]; collect_solid -> store_waste; collect_liquid -> store_waste; triple_rinse -> collect_rinsate; collect_rinsate -> store_waste; triple_rinse -> deface_label; deface_label -> non_hazardous; store_waste -> contact_ehs; contact_ehs -> end; }

Caption: Decision workflow for the disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide.

Regulatory Framework

In the United States, the disposal of chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] Many states and local jurisdictions have their own, often more stringent, regulations. It is imperative to be familiar with and adhere to all applicable regulations. Laboratories may be classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), with different requirements for each classification.[13]

Conclusion

The proper disposal of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide is a critical responsibility for all laboratory personnel. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure a safe working environment, protect the environment, and maintain regulatory compliance. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College. Retrieved March 7, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University. Retrieved March 7, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved March 7, 2026, from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved March 7, 2026, from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved March 7, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved March 7, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved March 7, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved March 7, 2026, from [Link]

  • Imidazole Standard Operating Procedure. (n.d.). Washington State University. Retrieved March 7, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet - 1H-Imidazole-1-sulfonyl Azide Sulfate. (2024, August 27). Angene Chemical. Retrieved March 7, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Retrieved March 7, 2026, from [Link]

  • SOP 8.2: Waste Management. (2022, August 3). Morgan State University. Retrieved March 7, 2026, from [Link]

  • Screening and confirmation of sulfonamides, trimethoprim and dapsone in animal tissue using HPLC-DAD. (2010, December 6). NUCLEUS information resources. Retrieved March 7, 2026, from [Link]

  • 2-(1H-Imidazol-1-yl)ethanol. (2025, August 22). Chemsrc. Retrieved March 7, 2026, from [Link]

Sources

Personal protective equipment for handling 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Handling specialized organic building blocks such as 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide requires a rigorous, causality-driven approach to laboratory safety. As a Senior Application Scientist, I emphasize that safety protocols cannot simply be a checklist; they must be a self-validating system rooted in the physicochemical properties of the compound. This guide provides the mechanistic rationale for Personal Protective Equipment (PPE) selection, engineering controls, and operational workflows to ensure maximum protection against dermal sensitization, ocular damage, and respiratory hazards.

Chemical Profile & Risk Assessment

To design an effective PPE matrix, we must first deconstruct the molecular hazards of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide:

  • The Imidazole Moiety: Imidazole derivatives act as strong hydrogen bond acceptors and organic bases. They are known to cause severe skin burns and irreversible ocular damage. Furthermore, certain imidazoles are classified under the Globally Harmonized System (GHS) as potential reproductive toxins (H360)[1].

  • The Sulfonamide Group: Sulfonamides carry a high risk of dermal sensitization. Repeated micro-exposures can lead to allergic contact dermatitis or systemic hypersensitivity.

  • Physical State: Typically a crystalline solid or powder. The primary vectors for exposure are aerosolized dust inhalation and accidental transfer from contaminated gloves to mucous membranes.

The PPE Matrix: Mechanistic Justification

The selection of PPE must account for the steady-state permeation rate (SSPR) of the chemical and the kinetic realities of laboratory work.

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-Duty Nitrile (≥8 mil thickness) The permeation of organic compounds through nitrile is inversely proportional to the polymer's thickness and volume fraction [2]. Standard 4-mil gloves are insufficient; simulated hand movements significantly decrease breakthrough time (BT) and increase SSPR.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Safety glasses with side shields do not protect against aerosolized dust. Given the severe corneal toxicity of the imidazole ring, a full-seal splash goggle is mandatory.
Body Protection Flame-Retardant (FR) Lab Coat Must be fully buttoned with knit cuffs. Imidazole powders can form combustible dust concentrations in the air; an FR coat mitigates secondary ignition risks.
Footwear Closed-toe, non-porous shoes Prevents dermal absorption in the event of a dropped vial or benchtop spill.

Engineering Controls: Self-Validating Systems

PPE is the last line of defense; engineering controls are the first. 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide must never be handled on an open bench.

Chemical Fume Hood Specifications:

  • Regulatory Standard: Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must ensure fume hoods maintain an average face velocity of 80–100 feet per minute (FPM) [3].

  • Self-Validation Protocol: Before opening the chemical container, verify the digital airflow monitor reads ≥80 FPM. If a digital monitor is unavailable, perform a "tinsel test" (taping a small piece of tissue to the sash) to visually confirm directional inward airflow. Keep the sash positioned at or below the certified operating height (usually 18 inches) to prevent turbulent vortexes that could push imidazole dust into your breathing zone.

Operational Workflow & Methodology

The following step-by-step methodology ensures a closed-loop safety system during material transfer and synthesis preparation.

Step 1: Pre-Operation Preparation

  • Inspect heavy-duty nitrile gloves for micro-tears or pinholes by trapping air inside and rolling the cuff.

  • Clear the fume hood of unnecessary equipment to ensure unobstructed laminar airflow across the baffle.

  • Place an anti-static weighing boat and a grounded, non-sparking spatula inside the hood.

Step 2: Material Handling

  • Don all required PPE (Goggles, FR Coat, Nitrile gloves).

  • Open the container of 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide slowly to prevent the aerosolization of fine particulates.

  • Transfer the required mass using the anti-static spatula. Causality note: Static electricity can cause the powder to repel and scatter; grounding the tools prevents this.

Step 3: Decontamination & Doffing

  • Wipe down the exterior of the chemical container and the balance with a damp, disposable towel before removing them from the hood.

  • Doff gloves using the "beak method" (pulling the first glove inside out over the second) to ensure no skin contacts the exterior surface.

  • Wash hands and forearms immediately with soap and water.

Workflow Visualization

PPE_Workflow Start Pre-Operation: Risk & SDS Assessment PPE Don PPE: Nitrile (≥8 mil), Goggles, FR Coat Start->PPE HoodCheck Validate Fume Hood: Face Velocity 80-100 FPM PPE->HoodCheck Handle Handle 2-(1H-Imidazol-1-yl) ethane-1-sulfonamide HoodCheck->Handle Spill Spill or Exposure? Handle->Spill Decon Standard Decon & RCRA Waste Disposal Spill->Decon No Emergency Emergency Protocol: Eye Wash / Shower (15 min) Spill->Emergency Yes

Caption: Logical workflow for handling 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide and exposure response.

Spill Response & Disposal Protocols

Minor Spill Containment:

  • Alert & Isolate: Notify personnel in the immediate vicinity. Do not attempt to sweep dry powder, as this will generate a highly concentrated dust cloud.

  • Neutralize & Absorb: Cover the spilled powder with a damp, chemically inert absorbent pad to suppress dust.

  • Collect: Use a plastic scoop to collect the damp material. Place it into a hermetically sealable, chemically compatible waste container.

Disposal Operations: Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, sulfonamide and imidazole derivatives cannot be flushed down the sanitary sewer.

  • Collect all contaminated PPE, weighing boats, and spill cleanup materials in a designated solid hazardous waste stream.

  • The material must be disposed of by removal to a licensed chemical destruction plant for controlled incineration featuring flue gas scrubbing (to neutralize toxic nitrogen oxide [NOx] and sulfur oxide[SOx] emissions generated during combustion).

References

  • Stanford Environmental Health & Safety. "Common Reproductive Chemical Hazards." Stanford University. Available at: [Link]

  • Phalen, R. N., Dubrovskiy, A. V., Brown, B. C., Gvetadze, A. R., Bustillos, M., & Ogbonmwan, J. (2020). "Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds with different polarities Part 2. Predictive polymer properties." Journal of Occupational and Environmental Hygiene, 17(4), 172–180. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.